molecular formula C12H16O3 B1248472 Dimethylmethoxy chromanol CAS No. 83923-51-7

Dimethylmethoxy chromanol

Cat. No.: B1248472
CAS No.: 83923-51-7
M. Wt: 208.25 g/mol
InChI Key: HUROKFLBHRXWRY-UHFFFAOYSA-N
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Description

Dimethylmethoxy Chromanol (DMC), also known commercially as Lipochroman-6, is a synthetic, bio-inspired molecule engineered as a structural analog to gamma-tocopherol (Vitamin E) . This compound is recognized in scientific literature as a powerful antioxidant reagent, demonstrating superior radical-scavenging potency in various assays compared to well-established antioxidants like traditional Vitamin C, Vitamin E, CoQ10, and green tea extract . Its primary research value lies in its broad-spectrum activity, as it is designed to effectively neutralize Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS) . A key mechanism of action is its potent inhibition of peroxynitrite-induced lipid peroxidation, protecting cellular membranes from oxidative damage . Studies have shown that DMC is a potent quencher of singlet molecular oxygen, with a high rate constant for deactivation, making it a subject of interest for photoprotection research . Pre-clinical and clinical research models indicate that DMC supplementation can mitigate UV-induced oxidative stress, help prevent irreversible DNA damage, and reduce the degradation of collagen and elastin in the skin . Furthermore, research has demonstrated that a combination of DMC and Turmeric Root Extract at a 1:1 weight ratio can act synergistically to boost the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and quinone oxidoreductase 1 (NQO1) in UVB-irradiated keratinocytes (HaCaT cells) . This synergy also translated to in vivo efficacy, showing improvements in skin brightness, barrier function, and firmness . DMC is typically used in experimental formulations at low concentrations of 0.01% to 0.05% due to its high potency . As a raw material, it often appears as a white to off-white powder with a melting point of approximately 114-116°C and a high assay purity . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use as a cosmetic ingredient.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83923-51-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-3,3-dimethyl-4H-chromen-2-ol

InChI

InChI=1S/C12H16O3/c1-11(2)8-9-6-4-5-7-10(9)15-12(11,13)14-3/h4-7,13H,8H2,1-3H3

InChI Key

HUROKFLBHRXWRY-UHFFFAOYSA-N

SMILES

CC1(CCC2=CC(=C(C=C2O1)OC)O)C

Canonical SMILES

CC1(CC2=CC=CC=C2OC1(O)OC)C

Synonyms

3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran
CR 6
CR-6 compound

Origin of Product

United States

Foundational & Exploratory

The Antioxidant Mechanism of Dimethylmethoxy Chromanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), commercially known as Lipochroman-6, is a synthetic, bio-inspired molecule engineered as a structural analog of gamma-tocopherol (Vitamin E).[1] It has garnered significant attention in the scientific community and cosmetic industry for its potent, broad-spectrum antioxidant properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as an antioxidant, supported by available quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: A Broad-Spectrum Scavenger

The primary antioxidant mechanism of this compound lies in its exceptional ability to directly neutralize a wide range of harmful reactive species that contribute to cellular damage and aging.[1] Unlike many antioxidants that target a narrow spectrum of radicals, DMC is designed to effectively scavenge Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS).[2][3]

The unique molecular structure of DMC, featuring a chromanol ring with methoxy and dimethyl groups, confers exceptional electron-donating capabilities. This allows the molecule to readily donate a hydrogen atom to unstable free radicals, thereby neutralizing them and halting the cascade of oxidative damage.[4]

Antioxidant_Mechanism Figure 1: Direct Scavenging Mechanism of this compound DMC This compound (DMC-OH) NeutralizedSpecies Neutralized Species DMC->NeutralizedSpecies Donates H• DMC_Radical DMC Radical (Stable) DMC->DMC_Radical ReactiveSpecies Reactive Species (ROS, RNS, RCS) ReactiveSpecies->NeutralizedSpecies

Caption: Direct scavenging of reactive species by this compound.

Targeting Key Reactive Species
  • Reactive Oxygen Species (ROS): DMC is a potent scavenger of various ROS, including singlet molecular oxygen.[2] This activity is crucial for protecting cells from photodamage induced by UV radiation.

  • Reactive Nitrogen Species (RNS): A key feature of DMC is its efficacy against RNS, particularly peroxynitrite.[2][4] Peroxynitrite is a highly destructive molecule that can cause lipid peroxidation and DNA damage.[4] DMC's ability to inhibit peroxynitrite-induced damage is a significant aspect of its protective mechanism.[2][5]

  • Reactive Carbonyl Species (RCS): DMC also provides protection against RCS, which are highly reactive aldehydes and ketones that can damage proteins and other cellular components through carbonylation.[3]

Quantitative Antioxidant Capacity

While many sources qualitatively describe this compound as a superior antioxidant to common benchmarks like Vitamin E, Vitamin C, and Resveratrol, specific IC50 values from standardized assays such as DPPH, ABTS, and ORAC are not widely available in public literature.[4] However, some quantitative and comparative data have been reported.

Table 1: Quantitative Antioxidant Data for this compound

ParameterValueAssay/MethodSource
Singlet Oxygen Quenching(1.3 ± 0.1) × 10⁸ M⁻¹ s⁻¹Near-IR Phosphorescence Monitoring[1]
Comparative Potency82-fold higher than BHTUnspecified antioxidant assay[4]
Cell Viability Improvement80% increaseOxidative Stress Assay (HDFs)[4]
Skin Antioxidative Capacity36.7% increase after 28 daysClinical Study[1]

HDFs: Human Dermal Fibroblasts

Table 2: Qualitative Comparison of Antioxidant Potency

AntioxidantRelative Potency Compared to DMC
Tocopherol (Vitamin E)Lower
ResveratrolLower
BHTLower
Coenzyme Q10Lower
Green Tea ExtractLower
Vitamin CLower

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of antioxidant efficacy. The following are protocols for key experiments relevant to evaluating the mechanism of action of this compound.

In Vitro Antioxidant Capacity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (0.1 mM in methanol), methanol, this compound, positive control (e.g., Trolox, Ascorbic Acid).

  • Protocol:

    • Prepare a stock solution of DMC in a suitable solvent (e.g., ethanol or DMSO).

    • Create a series of dilutions of the DMC stock solution.

    • In a 96-well plate, add 50 µL of each DMC dilution to respective wells.

    • Add 150 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity for each concentration.

    • Determine the IC50 value (the concentration of DMC required to scavenge 50% of the DPPH radicals).

DPPH_Workflow Figure 2: DPPH Assay Workflow A Prepare DMC Dilutions B Add DMC to 96-well plate A->B C Add DPPH Solution B->C D Incubate (30 min, dark) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition & IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity

This assay measures the ability of an antioxidant to reduce intracellular ROS levels in cultured cells.

  • Reagents: Human Dermal Fibroblasts (HDFs), cell culture medium, Hank's Balanced Salt Solution (HBSS), 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (in DMSO), oxidative stress inducer (e.g., H2O2), this compound.

  • Protocol:

    • Seed HDFs in a 96-well black, clear-bottom plate and culture overnight.

    • Pre-treat cells with various concentrations of DMC for a specified time (e.g., 1-24 hours).

    • Wash the cells twice with warm HBSS.

    • Load the cells with 10 µM H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm HBSS.

    • Induce oxidative stress by adding a solution of H2O2 in HBSS.

    • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.

    • Quantify the reduction in ROS generation in DMC-treated cells compared to untreated controls.

H2DCFDA_Workflow Figure 3: Cellular ROS Assay (H2DCFDA) Workflow A Seed & Culture HDFs B Pre-treat with DMC A->B C Wash with HBSS B->C D Load with H2DCFDA C->D E Induce Oxidative Stress (H2O2) C->E D->C F Measure Fluorescence E->F

Caption: Workflow for measuring cellular ROS with H2DCFDA.

Lipid Peroxidation Inhibition

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

  • Reagents: Cell or tissue homogenate, thiobarbituric acid (TBA) solution, trichloroacetic acid (TCA), butylated hydroxytoluene (BHT), MDA standard.

  • Protocol:

    • Prepare cell or tissue homogenates.

    • Treat samples with or without DMC and an oxidizing agent (e.g., FeSO4/ascorbate).

    • Add TCA to precipitate proteins, followed by centrifugation.

    • Mix the supernatant with TBA solution.

    • Heat the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.

    • Cool the samples and measure the absorbance of the pink chromogen at 532 nm.

    • Quantify the amount of MDA produced using a standard curve and calculate the percentage inhibition by DMC.

TBARS_Workflow Figure 4: TBARS Assay Workflow A Prepare Homogenates B Treat with DMC & Oxidant A->B C Protein Precipitation (TCA) B->C D React Supernatant with TBA C->D E Heat at 95°C D->E F Measure Absorbance (532 nm) E->F G Calculate % Inhibition F->G

Caption: Workflow for the TBARS lipid peroxidation assay.

Modulation of Endogenous Antioxidant Signaling

Beyond direct scavenging, this compound can also enhance the cell's own antioxidant defense systems. Studies have shown that in combination with other antioxidants like turmeric root extract, DMC can synergistically boost the activity of endogenous antioxidant enzymes.

A study on human keratinocytes (HaCaT cells) demonstrated that a combination of DMC and turmeric root extract attenuated UV-induced oxidative damage by synergistically increasing the activity of superoxide dismutase (SOD) and the expression of quinone oxidoreductase 1 (NQO1). This suggests that DMC may play a role in activating cellular signaling pathways that lead to the upregulation of these protective enzymes.

Endogenous_Antioxidant_Pathway Figure 5: DMC's Influence on Endogenous Antioxidant Enzymes DMC This compound Cell Keratinocyte (HaCaT) DMC->Cell protects UV UV Radiation OxidativeStress Oxidative Stress UV->OxidativeStress OxidativeStress->Cell induces SOD_NQO1 SOD & NQO1 Activity Cell->SOD_NQO1 upregulates CellProtection Cellular Protection SOD_NQO1->CellProtection

Caption: Proposed pathway of DMC enhancing cellular antioxidant defenses.

Conclusion

This compound is a highly effective, multi-faceted antioxidant. Its primary mechanism of action is the direct and potent scavenging of a broad spectrum of reactive oxygen, nitrogen, and carbonyl species. This direct action prevents damage to critical cellular components, most notably inhibiting lipid peroxidation. Furthermore, emerging evidence suggests a role for DMC in augmenting the cell's endogenous antioxidant defense systems. The combination of direct scavenging and potential modulation of cellular antioxidant pathways makes this compound a compelling molecule for further research and development in applications aimed at mitigating oxidative and nitrosative stress.

References

An In-depth Technical Guide on the Physicochemical Properties of Dimethylmethoxy Chromanol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Dimethylmethoxy chromanol (DMC), a synthetic analog of γ-tocopherol, is a potent antioxidant. A comprehensive understanding of its physicochemical properties is crucial for its application in research and drug development, influencing aspects from formulation to bioavailability. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₃[1][2][3][4]
Molecular Weight 208.25 g/mol [1][2][3][4][5][6][7][8]
Appearance White to off-white powder/solid[5]
Melting Point Approximately 114-116 °C[5]
Boiling Point 329.0 ± 42.0 °C (Predicted)[1][3][6]
Solubility Soluble in aromatic solvents (e.g., C12-15 Alkyl Benzoate), esters (e.g., Caprylic/Capric Triglycerides), and sparingly soluble in non-polar solvents (e.g., mineral oil).[9] It is a lipophilic compound.[5][5][9]
pKa 10.59 ± 0.40 (Predicted)[1][3][6]
LogP (Octanol-Water Partition Coefficient) 1.94 - 2.50 (Predicted)[7][8]

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. The following are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controllable heating rate and a means of observing the sample.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting point range.

Determination of Solubility (Shake-Flask Method)

Objective: To quantify the solubility of this compound in a given solvent.

Methodology:

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, C12-15 Alkyl Benzoate) in a sealed, temperature-controlled vessel.

  • Agitation: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration through a non-adsorptive filter.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To measure the lipophilicity of this compound.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with the water phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand until the phases have completely separated.

  • Analysis: The concentration of this compound in both the n-octanol and water phases is measured, typically by UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Signaling Pathways and Experimental Workflows

This compound is a potent antioxidant that has been shown to modulate cellular signaling pathways, most notably the Nrf2 pathway.[5]

Activation of the Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[10][11] Upon exposure to oxidative stress or activators like this compound, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][10][11][12]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMC Dimethylmethoxy Chromanol Keap1_Nrf2 Keap1-Nrf2 Complex DMC->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation constitutive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant & Detoxification Gene Transcription (e.g., HO-1, NQO1) ARE->Genes activates

Caption: Activation of the Nrf2 signaling pathway by this compound.

Experimental Workflow for Assessing Nrf2 Activation in Cell Culture

To investigate the effect of this compound on the Nrf2 pathway, a series of in vitro experiments can be conducted. A typical workflow involves treating a relevant cell line, such as HaCaT keratinocytes, and then assessing the activation of the pathway at the protein and gene expression levels.[5][10]

Nrf2_Activation_Workflow A Cell Culture (e.g., HaCaT keratinocytes) B Treatment with This compound A->B C Cell Lysis & Fractionation (Cytoplasmic & Nuclear) B->C F RNA Extraction & cDNA Synthesis B->F D Western Blot Analysis C->D E Measure Nrf2 nuclear translocation and HO-1/NQO1 protein levels D->E G Quantitative Real-Time PCR (qRT-PCR) F->G H Quantify mRNA expression of Nrf2 target genes (HO-1, NQO1) G->H

Caption: Experimental workflow for the analysis of Nrf2 pathway activation.

References

The Antioxidant Efficacy and Free-Radical Scavenging Kinetics of Dimethylmethoxy Chromanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), also known commercially as Lipochroman-6, is a synthetic, bio-inspired antioxidant designed as a structural analog of γ-tocopherol. Its unique molecular structure, featuring a chromanol ring with methoxy and dimethyl groups, confers exceptional electron-donating capabilities, enabling it to function as a highly potent scavenger of a broad spectrum of reactive species. This technical guide provides an in-depth analysis of the free-radical scavenging kinetics and efficacy of DMC, complete with detailed experimental protocols and visualizations of relevant biological pathways.

DMC is recognized for its robust activity against Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS).[1][2] This triple-protection mechanism makes it a compound of significant interest for applications in dermatology, cosmetics, and pharmaceuticals, where mitigating oxidative and nitrosative stress is crucial for preventing cellular damage and aging.[1][3][4][5]

Quantitative Efficacy and Scavenging Kinetics

The efficacy of an antioxidant is quantified by various metrics, including its half-maximal inhibitory concentration (IC50) in radical scavenging assays and its reaction rate constant (k). While specific quantitative data for this compound in common antioxidant assays are not widely available in public-domain scientific literature, its high potency is well-documented in comparative studies. For instance, DMC has been reported to be a more potent antioxidant than established compounds such as butylated hydroxytoluene (BHT), Trolox, and tocopherol in thiobarbituric acid (TBA) assays.[1]

One available kinetic parameter is the rate constant for the quenching of singlet molecular oxygen (¹O₂), a highly reactive non-radical ROS.

Table 1: Free Radical Scavenging and Antioxidant Activity of this compound

Assay TypeRadical/SpeciesParameterValueComparative Standard
Singlet Oxygen QuenchingSinglet Molecular Oxygen (¹O₂)Rate Constant (k)(1.3 ± 0.1) x 10⁸ M⁻¹ s⁻¹-
DPPH Radical Scavenging2,2-diphenyl-1-picrylhydrazylIC50Data Not Available-
ABTS Radical Scavenging2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)IC50Data Not Available-
Oxygen Radical Absorbance CapacityPeroxyl RadicalORAC ValueData Not Available-

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism of this compound is its ability to donate a hydrogen atom from the hydroxyl group on its chromanol ring to an unstable free radical. This process neutralizes the radical, terminating the damaging chain reaction of oxidation. The resulting DMC radical is stabilized by resonance within the aromatic ring structure.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials and Reagents:

  • This compound (DMC)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of Test Samples: Create a stock solution of DMC in methanol. From this stock, prepare a series of dilutions to achieve a range of final concentrations for testing. Prepare similar dilutions for the positive control.

  • Reaction Setup: In a 96-well plate, add 100 µL of each DMC dilution or standard to respective wells. Add 100 µL of the 0.1 mM DPPH solution to each well. For a blank, use 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of DMC required to scavenge 50% of the DPPH radicals) is determined by plotting the percent inhibition against the concentration of DMC.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DMC/Standard + 100 µL DPPH Solution in 96-well plate DPPH_Sol->Mix Sample_Sol Prepare DMC Dilutions in Methanol Sample_Sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation back to the colorless neutral form is measured by the decrease in absorbance.

Materials and Reagents:

  • This compound (DMC)

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol (spectrophotometric grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Positive Control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of DMC and a series of dilutions in the appropriate solvent. Prepare similar dilutions for the positive control.

  • Reaction Setup: In a 96-well plate, add 10 µL of each DMC dilution or standard to respective wells. Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6-7 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated as:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from a plot of percent inhibition versus concentration.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Generate ABTS•+ Stock (7 mM ABTS + 2.45 mM K2S2O8) ABTS_Work Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_Stock->ABTS_Work Mix Mix 10 µL DMC/Standard + 190 µL ABTS•+ Solution ABTS_Work->Mix Sample_Sol Prepare DMC Dilutions Sample_Sol->Mix Incubate Incubate 7 min at RT Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow for the ABTS Radical Scavenging Assay.

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct radical scavenging, this compound can modulate endogenous antioxidant defense systems. One of the most critical pathways in the cellular response to oxidative stress is the Keap1-Nrf2 signaling pathway.

Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or electrophilic compounds, critical cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Superoxide Dismutase (SOD).

Studies have shown that DMC, particularly in combination with other antioxidants like turmeric root extract, can synergistically boost the expression of NQO1 and the activity of SOD in human keratinocytes (HaCaT cells), indicating an influence on this protective pathway.[5][6][7]

Nrf2_Pathway cluster_nucleus DMC This compound (Antioxidant) Keap1_Nrf2 Keap1-Nrf2 Complex DMC->Keap1_Nrf2 Modulates (via Redox State) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2_free->Nucleus Translocation Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Maf sMaf Maf->ARE Binds Genes Upregulation of Cytoprotective Genes (e.g., NQO1, SOD) ARE->Genes Activates Transcription

Proposed Nrf2-Keap1 Signaling Pathway Activation.

Conclusion

This compound is a highly effective, broad-spectrum antioxidant with a primary mechanism rooted in direct free-radical scavenging. Its efficacy is further enhanced by its potential to modulate key cellular defense pathways, such as the Nrf2-ARE system, leading to the upregulation of endogenous antioxidant enzymes. While quantitative kinetic data from standardized in vitro assays remain limited in the public domain, the qualitative and comparative evidence strongly supports its classification as a superior antioxidant agent. The provided experimental protocols serve as a foundational guide for researchers seeking to quantify and further explore the potent antioxidant capabilities of this noteworthy compound.

References

An In-Depth Technical Guide to the Molecular Structure and Antioxidant Activity of Dimethylmethoxy Chromanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmethoxy chromanol (DMC), commercially known as Lipochroman-6, is a synthetic, vitamin E analog demonstrating exceptional antioxidant properties. This technical guide provides a comprehensive overview of its molecular structure, multifaceted antioxidant activity, and underlying mechanisms of action. This document details its capacity to neutralize a broad spectrum of reactive species and modulate endogenous antioxidant pathways. Furthermore, this guide presents detailed experimental protocols for evaluating its efficacy and summarizes the available quantitative and qualitative data to facilitate further research and development.

Molecular Structure and Chemical Properties

This compound is a synthetic molecule designed to be structurally analogous to γ-tocopherol, a form of vitamin E.[1][2] Its chemical structure features a chromanol ring, which is the active moiety responsible for its antioxidant activity.

PropertyValueReference
IUPAC Name 7-Methoxy-2,2-dimethyl-6-chromanol[3]
Synonyms Lipochroman-6, 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol[3]
CAS Number 83923-51-7[4]
Molecular Formula C₁₄H₁₈O₃[5]
Molar Weight 234.29 g/mol [5]
Origin Synthetic[3]

Antioxidant Activity and Mechanism of Action

This compound is a potent antioxidant that exhibits a broader spectrum of activity compared to many well-established antioxidants, including vitamin C, vitamin E, and Coenzyme Q10.[6][7] Its primary mechanism of action involves the direct scavenging of reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS).[6] This comprehensive radical-scavenging ability protects cells from oxidative damage to lipids, proteins, and DNA.[8][9]

Direct Radical Scavenging

DMC efficiently neutralizes various reactive species, thereby inhibiting lipid peroxidation and protecting cellular membranes from damage.[6][8] One of the few quantitative measures of its scavenging efficiency is its high rate constant for the deactivation of singlet molecular oxygen.

ParameterValueReference
Singlet Molecular Oxygen Quenching Rate Constant (1.3 ± 0.1) x 10⁸ M⁻¹ s⁻¹[7]
Modulation of Endogenous Antioxidant Pathways

Beyond direct scavenging, this compound has been shown to synergistically boost the activity of endogenous antioxidant enzymes.[2][6] This is achieved through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and detoxification genes.

Keap1-Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMC Dimethylmethoxy Chromanol ROS Oxidative Stress (e.g., ROS) DMC->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (e.g., SOD, NQO1) ARE->Antioxidant_Enzymes Activates transcription

Figure 1: Activation of the Keap1-Nrf2 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow start Start prep_reagents Prepare DPPH and Sample Solutions start->prep_reagents plate_loading Load Samples and DPPH into 96-well Plate prep_reagents->plate_loading incubation Incubate in Dark (30 min) plate_loading->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

References

The Potent Scavenger: A Technical Guide to Dimethylmethoxy Chromanol's Neutralization of Reactive Nitrogen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Nitrogen Species (RNS) are key drivers of cellular damage and are implicated in a range of pathological conditions. This technical guide provides an in-depth analysis of dimethylmethoxy chromanol (DMC), a synthetic antioxidant, and its efficacy in scavenging these damaging radicals. This document outlines the mechanisms of action, presents available quantitative data, details relevant experimental protocols for assessing RNS scavenging activity, and visualizes the complex signaling pathways involved.

Introduction to this compound and Reactive Nitrogen Species

This compound (DMC), also known as Lipochroman-6, is a potent, bio-inspired antioxidant molecule with a structure analogous to a-Tocopherol (Vitamin E).[1] It is recognized for its broad-spectrum activity against both reactive oxygen species (ROS) and reactive nitrogen species (RNS), making it a compound of significant interest in drug development and dermo-cosmetics.[2][3] RNS, such as peroxynitrite (ONOO⁻), are highly reactive molecules that can induce cellular damage through mechanisms like lipid peroxidation and protein nitration, contributing to aging and various disease states.[2][4] DMC has demonstrated superior antioxidant capacity compared to other well-known antioxidants like Vitamin E, Resveratrol, and BHT.[2]

Quantitative Analysis of RNS Scavenging Activity

Parameter Value Assay/Method Reference
Comparative Antioxidant Capacity 82-fold higher than BHTNot Specified[2]
Cell Viability Improvement 80% increase in human dermal fibroblastsOxidative Stress Assay[2]
Singlet Oxygen Quenching Rate Constant (1.3 ± 0.1) × 10⁸ M⁻¹ s⁻¹Near-IR Phosphorescence Monitoring[5]
Tyrosine Nitration Inhibition "Good results" in inhibiting nitration by peroxynitriteNot Specified[4]

Note: The table above summarizes the currently available data. Further research is required to establish specific IC50 values and reaction rate constants of this compound with various reactive nitrogen species.

Mechanisms of RNS Scavenging

The primary mechanism by which this compound scavenges RNS is through direct interaction with these reactive species, neutralizing them and preventing downstream cellular damage.[3] Peroxynitrite, formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), is a major target of DMC.[2][3] Peroxynitrite can directly cause damage or decompose into other highly reactive species like the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂). DMC can interrupt these damaging cascades.

A key consequence of peroxynitrite activity is the nitration of tyrosine residues in proteins, forming 3-nitrotyrosine. This modification can alter protein function and contribute to cellular dysfunction.[4][6][7] this compound has been shown to effectively inhibit this tyrosine nitration process, highlighting its specific RNS scavenging capabilities.[4]

Experimental Protocols for Assessing RNS Scavenging

Several in vitro and cellular assays can be employed to investigate the RNS scavenging potential of this compound.

Dihydrorhodamine 123 (DHR 123) Fluorescence Assay for Peroxynitrite Detection

This assay is a sensitive method to quantify the presence of peroxynitrite and other reactive species.[8][9][10]

Principle: The non-fluorescent probe Dihydrorhodamine 123 (DHR 123) is oxidized by peroxynitrite to the highly fluorescent Rhodamine 123. The increase in fluorescence intensity is proportional to the amount of peroxynitrite scavenged.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DHR 123 in dimethyl sulfoxide (DMSO).

    • Prepare a working solution of DHR 123 in a suitable buffer (e.g., phosphate-buffered saline, PBS) immediately before use. Protect from light.

    • Prepare a solution of the peroxynitrite donor, such as SIN-1, or authentic peroxynitrite.

    • Prepare solutions of this compound at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well of a black, clear-bottom 96-well plate, add the this compound solution.

    • Add the DHR 123 working solution to each well.

    • Initiate the reaction by adding the peroxynitrite source.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 500 nm and 536 nm, respectively.[12]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of peroxynitrite scavenging for each concentration of this compound relative to a control without the antioxidant.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the peroxynitrite.

Luminol-Based Chemiluminescence Assay

This assay is another sensitive method for detecting peroxynitrite.[13][14]

Principle: Peroxynitrite oxidizes luminol, leading to the emission of light (chemiluminescence). The presence of an antioxidant like this compound will reduce the amount of peroxynitrite available to react with luminol, thus decreasing the chemiluminescence signal.[15][16]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of luminol in a basic solution (e.g., 0.1 M NaOH).

    • Prepare a working buffer (e.g., carbonate buffer, pH 9.5-10.5).

    • Prepare a solution of the peroxynitrite source.

    • Prepare solutions of this compound at various concentrations.

  • Assay Procedure:

    • In a luminometer tube or a white, opaque 96-well plate, add the this compound solution.

    • Add the luminol working solution.

    • Initiate the reaction by adding the peroxynitrite source.

    • Immediately measure the chemiluminescence signal using a luminometer.

  • Data Analysis:

    • Calculate the percentage of peroxynitrite scavenging based on the reduction in the chemiluminescence signal compared to the control.

    • Determine the IC50 value of this compound.

Western Blot for 3-Nitrotyrosine Detection

This method provides a semi-quantitative assessment of the inhibition of protein tyrosine nitration by this compound in a cellular context.[17][18][19]

Principle: Peroxynitrite nitrates tyrosine residues on proteins. The presence of 3-nitrotyrosine can be detected using a specific antibody. A decrease in the 3-nitrotyrosine signal in the presence of an antioxidant indicates its ability to prevent this modification.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., endothelial cells, macrophages) to a suitable confluency.

    • Pre-incubate the cells with various concentrations of this compound for a specified time.

    • Induce RNS production by treating the cells with a peroxynitrite donor (e.g., SIN-1) or by stimulating endogenous production (e.g., with lipopolysaccharide and interferon-gamma).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for 3-nitrotyrosine.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for 3-nitrotyrosine and a loading control (e.g., β-actin or GAPDH).

    • Normalize the 3-nitrotyrosine signal to the loading control.

    • Compare the levels of nitrated proteins in this compound-treated cells to the untreated control to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of RNS-mediated cellular damage and a general workflow for evaluating the RNS scavenging activity of this compound.

RNS_Mediated_Damage cluster_generation RNS Generation cluster_damage Cellular Damage cluster_scavenging Scavenging by DMC NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO Lipid_Peroxidation Lipid Peroxidation ONOO->Lipid_Peroxidation Protein_Nitration Protein Tyrosine Nitration (3-Nitrotyrosine) ONOO->Protein_Nitration DNA_Damage DNA Damage ONOO->DNA_Damage Enzyme_Inactivation Enzyme Inactivation ONOO->Enzyme_Inactivation DMC Dimethylmethoxy Chromanol (DMC) DMC->ONOO Scavenges

Caption: RNS generation and cellular damage pathways scavenged by DMC.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_data Data Analysis DHR_Assay DHR 123 Assay IC50_Determination IC50 Determination DHR_Assay->IC50_Determination Luminol_Assay Luminol Assay Luminol_Assay->IC50_Determination Cell_Treatment Cell Treatment with DMC and RNS Inducer Western_Blot Western Blot for 3-Nitrotyrosine Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability Inhibition_Quantification Quantification of Nitration Inhibition Western_Blot->Inhibition_Quantification Viability_Analysis Analysis of Cell Viability Cell_Viability->Viability_Analysis

Caption: Workflow for evaluating the RNS scavenging activity of DMC.

Conclusion

This compound is a highly effective antioxidant with significant potential for mitigating the damaging effects of reactive nitrogen species. Its ability to scavenge peroxynitrite and inhibit protein tyrosine nitration makes it a compelling candidate for further investigation in the development of therapeutic and protective agents against conditions associated with nitrosative stress. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess its efficacy and further elucidate its mechanisms of action. The continued exploration of potent RNS scavengers like this compound is crucial for advancing our understanding and treatment of a wide range of diseases.

References

An In-depth Technical Guide to the Neutralization of Reactive Carbonyl Species by Dimethylmethoxy Chromanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive carbonyl species (RCS) are highly reactive aldehydes and ketones generated endogenously through lipid peroxidation and other metabolic processes. Their accumulation contributes to cellular damage and has been implicated in the pathogenesis of numerous age-related and chronic diseases. This technical guide provides a comprehensive overview of the potent antioxidant, dimethylmethoxy chromanol (DMC), and its efficacy in neutralizing RCS. We will delve into the mechanisms of action, present quantitative data on its scavenging capabilities, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction to this compound (DMC)

This compound, also known commercially as Lipochroman-6, is a synthetic, bio-inspired molecule designed as a structural analog of gamma-tocopherol (a form of Vitamin E).[1] It is a powerful, broad-spectrum antioxidant with the demonstrated ability to neutralize not only reactive oxygen species (ROS) and reactive nitrogen species (RNS), but also reactive carbonyl species (RCS).[1][2] Its unique structure allows it to be highly effective at very low concentrations, typically between 0.01% and 0.05%.[1]

The Threat of Reactive Carbonyl Species (RCS)

RCS are electrophilic molecules that can readily react with nucleophilic sites on proteins, lipids, and DNA, leading to the formation of advanced lipoxidation end-products (ALEs).[3][4] This process, known as "carbonyl stress," can impair cellular function and contribute to the pathology of various diseases, including neurodegenerative disorders, cardiovascular disease, and diabetes.[4] Common and highly reactive RCS include acrolein, 4-hydroxynonenal (HNE), and malondialdehyde (MDA).[4]

Mechanism of RCS Neutralization by this compound

This compound's efficacy against RCS is attributed to its chromanol ring system, which can donate a hydrogen atom to neutralize free radicals, thus terminating the lipid peroxidation chain reactions that generate RCS.[5] While direct kinetic data for the reaction of DMC with specific RCS like acrolein, HNE, and MDA is not extensively published, its potent inhibitory effect on lipid peroxidation, as demonstrated in various assays, provides strong evidence of its RCS neutralizing capabilities.[5][6]

A key aspect of DMC's protective effect lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the increased expression of a suite of protective enzymes, including superoxide dismutase (SOD) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][8] These enzymes play a crucial role in detoxifying ROS and, indirectly, in reducing the formation of RCS.

Quantitative Data on Antioxidant Efficacy

Parameter Value Assay/Method Reference
Singlet Oxygen Quenching Rate Constant(1.3 ± 0.1) x 10⁸ M⁻¹ s⁻¹Near-IR phosphorescence monitoring[9]
Inhibition of Oxidative Stress in Human Dermal Fibroblasts80% improvement in cell viabilityCalcein-AM assay[10]
Increase in Skin Antioxidative Capacity (in vivo)36.7% after 28 daysClinical study with 0.05% DMC cream[11]
NQO1 Expression Boost (in combination with Turmeric Root Extract)>50%Western Blot in HaCaT cells[6][7]
SOD Activity Enhancement (in combination with Turmeric Root Extract)>1-fold compared to single treatmentSOD assay in HaCaT cells[6][7]

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major RCS.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at approximately 532 nm.

Protocol:

  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Protein Precipitation: Add trichloroacetic acid (TCA) to precipitate proteins, then centrifuge to collect the supernatant.

  • Reaction with TBA: Mix the supernatant with a TBA solution and incubate in a boiling water bath for a specified time (e.g., 60 minutes).

  • Measurement: After cooling, measure the absorbance of the resulting pink solution at 532 nm.

  • Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

HPLC Analysis of Reactive Carbonyl Species

This method allows for the separation and quantification of specific RCS.

Principle: Carbonyl compounds are derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by UV-Vis spectrophotometry.

Protocol:

  • Derivatization: React the sample containing RCS with a DNPH solution in an acidic medium.

  • Extraction: Extract the formed DNPH-hydrazones into an organic solvent (e.g., acetonitrile).

  • HPLC Separation: Inject the extracted sample into an HPLC system equipped with a C18 column. Use a suitable mobile phase gradient (e.g., acetonitrile and water) to separate the different hydrazones.

  • Detection: Monitor the eluent at a specific wavelength (e.g., 360 nm) to detect the separated hydrazones.

  • Quantification: Identify and quantify the individual RCS by comparing their retention times and peak areas to those of known standards.

Oxidative Stress Assay in Cultured Human Dermal Fibroblasts

This in vitro model is used to assess the protective effects of antioxidants against cellular damage induced by oxidative stress.

Principle: Human dermal fibroblasts are exposed to an oxidative stressor (e.g., UVA radiation or hydrogen peroxide) in the presence or absence of the test antioxidant. Cell viability is then assessed using a fluorescent dye like Calcein-AM, which is converted to a fluorescent product by live cells.

Protocol:

  • Cell Culture: Culture human dermal fibroblasts in a suitable medium.

  • Treatment: Pre-incubate the cells with various concentrations of this compound.

  • Induction of Oxidative Stress: Expose the cells to a controlled dose of UVA radiation or a specific concentration of hydrogen peroxide.

  • Cell Viability Assay: After the stress induction, wash the cells and incubate them with Calcein-AM.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

  • Analysis: Compare the cell viability of the DMC-treated groups to the control groups (with and without oxidative stress) to determine the protective effect.

Signaling Pathways and Visualization

Lipid Peroxidation and RCS Formation

The initiation of lipid peroxidation by reactive oxygen species leads to a chain reaction that generates lipid hydroperoxides, which are unstable and decompose to form various reactive carbonyl species.

Lipid_Peroxidation ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA Initiation Lipid_Radical Lipid Radical PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical Propagation Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide RCS Reactive Carbonyl Species (RCS) (e.g., HNE, MDA, Acrolein) Lipid_Hydroperoxide->RCS Decomposition DMC Dimethylmethoxy Chromanol (DMC) DMC->ROS Scavenges DMC->Lipid_Peroxyl_Radical Inhibits Propagation

Caption: Lipid Peroxidation and RCS Formation Pathway.

Nrf2 Signaling Pathway Activation by DMC

This compound can activate the Nrf2 pathway, leading to the transcription of antioxidant genes that help mitigate carbonyl stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination DMC Dimethylmethoxy Chromanol (DMC) DMC->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 Signaling Pathway Activation by DMC.

Potential Inhibition of NF-κB Signaling

While direct evidence for this compound's effect on the NF-κB pathway is limited, other antioxidants with similar structures have been shown to inhibit this pro-inflammatory pathway. Further research is warranted to confirm this effect for DMC.

References

The Shield Against Cellular Decay: An In-depth Technical Guide to Dimethylmethoxy Chromanol's Inhibition of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanisms by which dimethylmethoxy chromanol (DMC), a potent synthetic antioxidant, combats lipid peroxidation, a critical factor in cellular damage and aging. Through a comprehensive review of available scientific data, this document provides a detailed examination of its efficacy, the experimental methods used to validate its activity, and the signaling pathways it influences.

Introduction: The Threat of Lipid Peroxidation and the Promise of this compound

Lipid peroxidation is a destructive chain reaction initiated by reactive oxygen species (ROS) and reactive nitrogen species (RNS) that degrades lipids within cell membranes, leading to cellular damage, and is implicated in a host of age-related diseases and skin damage.[1][2][3] this compound, also known as Lipochroman-6, is a bio-inspired molecule engineered to be a structural analog of gamma-tocopherol (a form of Vitamin E) with enhanced antioxidant capabilities.[2] Its unique chromanol ring structure enables it to effectively scavenge a broad spectrum of free radicals, thereby terminating the lipid peroxidation cascade and protecting cellular integrity.[1][4]

Quantitative Assessment of Antioxidant Efficacy

One study reported that at a concentration of 0.05%, this compound exhibited an antioxidant capacity 82 times higher than butylated hydroxytoluene (BHT), a common synthetic antioxidant. Furthermore, research on the quenching of singlet oxygen, a highly reactive ROS, determined a rate constant of (1.3 ± 0.1) × 10⁸ M⁻¹ s⁻¹ for this compound, underscoring its rapid and efficient neutralizing capabilities.

A comparative study involving various antioxidant assessment methods, including the thiobarbituric acid (TBA) assay (a common method for measuring lipid peroxidation), evaluated the antioxidative potential of several compounds, including Lipochroman-6. While the specific IC50 values from this interlaboratory comparison are not detailed here, the inclusion of Lipochroman-6 in such a rigorous evaluation points to its recognized efficacy.

Table 1: Comparative Antioxidant Data for this compound

ParameterValue/ObservationComparisonAssay Method
Singlet Oxygen Quenching Rate Constant (1.3 ± 0.1) × 10⁸ M⁻¹ s⁻¹-Laser-induced phosphorescence
Relative Antioxidant Capacity 82-fold higherButylated Hydroxytoluene (BHT)Not specified
Inhibition of Lipid Peroxidation (Qualitative) Potent inhibitor-Thiobarbituric Acid Reactive Substances (TBARS) Assay

Experimental Protocols for Assessing Lipid Peroxidation Inhibition

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure the products of lipid peroxidation, primarily malondialdehyde (MDA).[5][6] The following is a generalized protocol that can be adapted to evaluate the inhibitory effect of this compound on lipid peroxidation.

TBARS Assay Protocol for In Vitro Evaluation

Objective: To determine the ability of this compound to inhibit induced lipid peroxidation in a model system (e.g., liposomes or tissue homogenates).

Materials:

  • This compound (DMC)

  • Phosphate buffered saline (PBS), pH 7.4

  • Lipid source (e.g., lecithin to form liposomes, or a tissue homogenate)

  • Pro-oxidant to induce lipid peroxidation (e.g., ferrous sulfate, hydrogen peroxide)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Butylated hydroxytoluene (BHT) solution (to prevent further oxidation during the assay)

  • Malondialdehyde (MDA) standard solution (for calibration curve)

  • Spectrophotometer

Procedure:

  • Preparation of Lipid Suspension: Prepare a suspension of liposomes or a tissue homogenate in PBS.

  • Incubation with DMC: Aliquot the lipid suspension into test tubes. Add varying concentrations of DMC (dissolved in an appropriate solvent) to the test tubes. Include a control group with no DMC and a positive control with a known antioxidant (e.g., Trolox).

  • Induction of Lipid Peroxidation: Add the pro-oxidant solution to all test tubes (except for a baseline control) to initiate lipid peroxidation. Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction and Precipitation of Proteins: Stop the reaction by adding TCA solution. Add BHT solution to prevent artifactual oxidation during heating. Centrifuge the samples to pellet the precipitated proteins.

  • Reaction with TBA: Transfer the supernatant to clean test tubes. Add TBA solution to each tube and heat in a boiling water bath for 15-20 minutes. This will result in the formation of a pink-colored MDA-TBA adduct.

  • Quantification: Cool the samples and measure the absorbance of the pink-colored solution at 532 nm using a spectrophotometer.

  • Calculation: Calculate the concentration of MDA in each sample using a standard curve prepared with known concentrations of MDA. The percentage inhibition of lipid peroxidation can be calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

dot

TBARS_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Detection Lipid Lipid Suspension Incubation Incubate at 37°C Lipid->Incubation DMC This compound DMC->Incubation ProOxidant Pro-oxidant ProOxidant->Incubation TCA_BHT Add TCA & BHT Incubation->TCA_BHT Centrifuge Centrifuge TCA_BHT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant TBA Add TBA & Heat Supernatant->TBA Spectro Measure Absorbance at 532 nm TBA->Spectro

Caption: Workflow of the TBARS assay for evaluating lipid peroxidation inhibition.

Signaling Pathways and Mechanism of Action

The primary mechanism by which this compound inhibits lipid peroxidation is through direct scavenging of free radicals.[1] Its chromanol head group can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and forming a stable, non-reactive radical of itself.[7]

While a specific, detailed signaling pathway for this compound's action on lipid peroxidation is not yet fully elucidated in the literature, its antioxidant activity suggests an influence on cellular signaling pathways related to oxidative stress. One of the most critical pathways in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][8]

dot

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_inhibition Inhibition by DMC cluster_cellular_response Cellular Response cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) Peroxidation Lipid Peroxidation ROS->Peroxidation initiates Lipid Membrane Lipids Lipid->Peroxidation DMC This compound DMC->ROS scavenges Nrf2 Nrf2 Activation DMC->Nrf2 potentially influences CellProtection Cellular Protection DMC->CellProtection leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to AntioxidantEnzymes Antioxidant Enzyme Production (e.g., SOD, GPx) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralize CellDamage Cellular Damage Peroxidation->CellDamage

Caption: Postulated mechanism of this compound in inhibiting lipid peroxidation.

It is plausible that by reducing the overall burden of ROS, this compound can indirectly support the Nrf2 pathway, allowing the cell's endogenous antioxidant systems to function more effectively. Further research is needed to delineate the precise signaling interactions of this compound.

Conclusion

This compound is a highly effective antioxidant with a pronounced ability to inhibit lipid peroxidation. Its mechanism of action is primarily through the direct scavenging of reactive oxygen and nitrogen species, thereby protecting cellular membranes from degradation. The quantitative data, though limited in public access, strongly supports its superior antioxidant capacity compared to other well-established compounds. The provided experimental protocol for the TBARS assay offers a robust framework for researchers to quantify its inhibitory effects. While its direct interactions with cellular signaling pathways require further investigation, its role in mitigating oxidative stress suggests a supportive function for endogenous antioxidant defense systems like the Nrf2 pathway. For researchers and professionals in drug development, this compound represents a promising agent for the prevention and treatment of conditions associated with oxidative stress and lipid peroxidation.

References

The Core Photoprotective Mechanisms of Dimethylmethoxy Chromanol in Skin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), a synthetic analog of γ-tocopherol, has emerged as a potent antioxidant with significant applications in skin photoprotection. Its "bio-inspired" structure is designed for enhanced stability and efficacy in neutralizing a broad spectrum of reactive species, including reactive oxygen species (ROS) and reactive nitrogen species (RNS). This technical guide provides an in-depth analysis of the core mechanisms through which DMC exerts its photoprotective effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Photoprotective Mechanisms

The primary photoprotective action of this compound stems from its robust antioxidant capacity, which operates through several interconnected mechanisms:

  • Direct Radical Scavenging: DMC is a highly effective scavenger of free radicals generated by exposure to ultraviolet (UV) radiation and other environmental stressors. This direct neutralization of damaging reactive species is the first line of defense against oxidative stress-induced cellular damage.

  • Modulation of Endogenous Antioxidant Defense Systems: Beyond direct scavenging, DMC has been shown to enhance the skin's own antioxidant machinery. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

  • Inhibition of Inflammatory Pathways: Chronic inflammation is a key driver of photodamage and skin aging. DMC has demonstrated the ability to suppress pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) pathway.

  • Regulation of Stress-Activated Protein Kinase Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways play a crucial role in cellular responses to stress, including UV radiation. Evidence suggests that antioxidants like DMC can modulate these pathways to promote cell survival and repair.

Quantitative Data on Efficacy

The efficacy of this compound, particularly in combination with other antioxidants, has been quantified in both in vitro and in vivo studies.

Table 1: In Vitro Antioxidant and Gene Expression Data
ParameterCell LineTreatmentResultSource
SOD Activity HaCaT1:1 DMC & Turmeric Root Extract>1-fold increase vs. single treatment[1][2]
NQO1 Expression HaCaT1:1 DMC & Turmeric Root Extract>50% boost in expression[1][2]
SOD1 mRNA Expression HaCaT20 µg/mL (1:1 DMC & Turmeric Root Extract)~254% increase vs. model[2]
SOD2 mRNA Expression HaCaT20 µg/mL (1:1 DMC & Turmeric Root Extract)~115% increase vs. model[2]
SOD3 mRNA Expression HaCaT20 µg/mL (1:1 DMC & Turmeric Root Extract)~1294% increase vs. model[2]
NF-κB Inhibition (IC50) RAW264.7DMC12.1 ± 7.2 µM[3]
Table 2: Clinical Study Data (4-Week Use of a Serum Containing 1:1 DMC & Turmeric Root Extract)
Clinical ParameterImprovement/Reductionp-valueSource
Skin Lightening (ITA°) 7.16% improvement< 0.001[1][2]
Skin Redness (a)*18.29% reduction< 0.001[1][2]
Transepidermal Water Loss (TEWL) 35.68% decrease< 0.001[1][2]
Skin Gloss 19.05% increase< 0.001[1][2]
Skin Firmness (F4 value) 32.04% enhancement< 0.001[1][2]

Key Signaling Pathways

The photoprotective effects of this compound are mediated by its influence on critical cellular signaling pathways.

Nrf2/ARE Pathway

The Nrf2/ARE pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, such as that induced by UV radiation, DMC is proposed to facilitate the activation of this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMC Dimethylmethoxy Chromanol ROS ROS DMC->ROS Scavenges UV UV Radiation UV->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (NQO1, SODs, HO-1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Nrf2/ARE Signaling Pathway Activation by DMC.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. UV radiation can activate this pathway, leading to the production of pro-inflammatory cytokines that contribute to skin damage. DMC has been shown to inhibit NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMC Dimethylmethoxy Chromanol IKK IKK Complex DMC->IKK Inhibits UV UV Radiation UV->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto IκB Degradation Releases NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Translation

Inhibition of NF-κB Signaling Pathway by DMC.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key signaling molecules activated by cellular stress, including UV radiation. While direct studies on DMC's sole effect are limited, antioxidants are known to modulate these pathways to mitigate UV-induced damage.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV UV Radiation ROS ROS UV->ROS DMC Dimethylmethoxy Chromanol DMC->ROS Scavenges MAPKKK MAPKKK ROS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Regulates

Modulation of MAPK Signaling Pathway by DMC.

Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented.

In Vitro Assays

This assay measures the activity of the antioxidant enzyme SOD in cell lysates.

  • Cell Culture and Treatment: HaCaT keratinocytes are cultured and pre-treated with DMC or a combination of antioxidants for a specified period (e.g., 24 hours) before being exposed to UVB radiation.

  • Cell Lysis: Cells are harvested and lysed to release intracellular components, including SOD.

  • Assay Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals. A xanthine oxidase system is used to generate a steady stream of superoxide radicals.

  • Measurement: In the presence of SOD from the cell lysate, the superoxide radicals are dismutated, leading to a decrease in the rate of tetrazolium salt reduction. This is measured spectrophotometrically as a change in absorbance at a specific wavelength (e.g., 450 nm).

  • Quantification: The SOD activity is quantified by comparing the inhibition of the reaction by the sample to a standard curve generated with known amounts of SOD.

This method is used to quantify the protein levels of NQO1, an enzyme regulated by the Nrf2 pathway.

  • Cell Culture and Treatment: Similar to the SOD assay, HaCaT cells are treated with the test compounds and exposed to UVB.

  • Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.

  • Protein Quantification: The total protein concentration in each sample is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for NQO1. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.

  • Detection: A chemiluminescent substrate is applied to the membrane, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of NQO1 protein.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.

This assay measures the transcriptional activity of NF-κB.

  • Cell Line: A cell line (e.g., RAW264.7 macrophages) is stably transfected with a reporter construct containing a luciferase gene under the control of NF-κB response elements.

  • Cell Treatment: The cells are pre-treated with DMC and then stimulated with an NF-κB activator (e.g., lipopolysaccharide - LPS).

  • Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and a luciferase substrate is added. The luciferase enzyme produced in response to NF-κB activation catalyzes a reaction that produces light.

  • Measurement: The luminescence is measured using a luminometer.

  • Analysis: The reduction in luciferase activity in the presence of DMC indicates its inhibitory effect on the NF-κB pathway. The IC50 value is calculated as the concentration of DMC that causes 50% inhibition of NF-κB activity.[3]

Clinical Assessment Protocols

The clinical efficacy of a formulation containing DMC is assessed using non-invasive biophysical measurements.

  • Study Design: A single-blind clinical study is conducted with healthy subjects. The test product is applied to the face twice daily for a specified duration (e.g., 84 days).

  • Skin Lightening (ITA°): The Individual Typology Angle (ITA°) is calculated from colorimetric measurements (Lab* values) obtained with a chromameter. An increase in ITA° indicates skin lightening.[2]

  • Skin Redness (a):* The a* value, representing the red-green chromaticity, is measured with a chromameter. A decrease in the a* value indicates a reduction in skin redness.[2]

  • Transepidermal Water Loss (TEWL): TEWL is measured using a Tewameter to assess the skin's barrier function. A decrease in TEWL indicates an improved barrier.[2]

  • Skin Gloss: A glossmeter is used to measure the specular reflection from the skin surface. An increase in gloss indicates smoother and more hydrated skin.[2]

  • Skin Firmness (F4): A cutometer is used to measure the viscoelastic properties of the skin. The F4 parameter represents the skin's firmness. A decrease in the F4 value indicates an improvement in firmness.[2]

Experimental Workflows

In Vitro Assessment of Antioxidant and Anti-inflammatory Activity

in_vitro_workflow cluster_assays Assays start Start cell_culture Culture HaCaT Keratinocytes start->cell_culture treatment Pre-treat with DMC (and/or other antioxidants) cell_culture->treatment uvb_exposure Expose to UVB Radiation treatment->uvb_exposure nfkb_assay NF-κB Reporter Assay (in appropriate cell line) treatment->nfkb_assay Separate Experiment cell_harvest Harvest Cells uvb_exposure->cell_harvest lysate_prep Prepare Cell Lysates cell_harvest->lysate_prep qpcr qPCR for SOD/NQO1 mRNA cell_harvest->qpcr sod_assay SOD Activity Assay lysate_prep->sod_assay western_blot Western Blot for NQO1 lysate_prep->western_blot data_analysis Data Analysis and Quantification sod_assay->data_analysis western_blot->data_analysis qpcr->data_analysis nfkb_assay->data_analysis end End data_analysis->end

Workflow for In Vitro Assessment.
Clinical Efficacy Evaluation

clinical_workflow start Start recruitment Recruit Healthy Volunteers start->recruitment baseline Baseline Measurements (Day 0) recruitment->baseline treatment Twice-daily Application of DMC-containing Formulation baseline->treatment follow_up Follow-up Measurements (e.g., Day 28, Day 54, Day 84) treatment->follow_up data_collection Collect Data: - ITA° (Lightening) - a* (Redness) - TEWL - Skin Gloss - Skin Firmness follow_up->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis end End statistical_analysis->end

Workflow for Clinical Efficacy Evaluation.

Conclusion

This compound is a multifaceted photoprotective agent that not only provides direct antioxidant defense but also enhances the skin's endogenous protective mechanisms and mitigates inflammatory responses. The quantitative data from in vitro and clinical studies underscore its potential in formulations aimed at preventing and repairing photodamage. Further research focusing on the standalone effects of DMC on the Nrf2 and MAPK signaling pathways will provide a more detailed understanding of its precise molecular targets and optimize its application in dermatological and cosmetic products.

References

Dimethylmethoxy Chromanol: A Deep Dive into its Influence on Endogenous Antioxidant Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – This technical whitepaper provides a comprehensive analysis of the effects of dimethylmethoxy chromanol (DMC), a potent synthetic antioxidant also known as Lipochroman-6, on the endogenous antioxidant enzyme system. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways.

Executive Summary

This compound (DMC) is a powerful antioxidant with a molecular structure analogous to the γ-tocopherol form of Vitamin E.[1] Beyond its direct free radical scavenging capabilities, emerging research indicates that DMC can also modulate the body's innate antioxidant defense systems. This guide focuses on the impact of DMC on key endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), NAD(P)H Quinone Oxidoreductase 1 (NQO1), and Glutathione Peroxidase (GPX). Evidence suggests that DMC's protective effects are, at least in part, mediated through the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.

Modulation of Endogenous Antioxidant Enzymes by this compound

Current research highlights DMC's role in influencing the activity and expression of several critical endogenous antioxidant enzymes. While some studies point to a synergistic effect when combined with other antioxidants, there is also evidence for its direct protective action on specific enzymes.

Synergistic Enhancement of Superoxide Dismutase (SOD) and NAD(P)H Quinone Oxidoreductase 1 (NQO1) Activity

A key study by Wang et al. (2023) investigated the effects of DMC in combination with Turmeric Root Extract (TRE) on human keratinocyte (HaCaT) cells exposed to UVB radiation. The findings revealed a significant synergistic effect on the activity and expression of SOD and NQO1.[1][2][3]

Key Findings:

  • Treatment with DMC or TRE alone did not preserve the activity of SOD in UVB-irradiated HaCaT cells.[2]

  • A 1:1 weight ratio of DMC and TRE resulted in an approximate 1-fold increase in SOD activity compared to treatment with either compound alone.[2][3]

  • This combination also boosted the expression of NQO1 by over 50%.[2][3]

  • The study further elucidated that the combination of DMC and TRE at a 1:1 ratio enhanced the mRNA expression of all three SOD subtypes: SOD1, SOD2, and SOD3.

Table 1: Synergistic Effect of DMC and TRE on SOD Activity in UVB-Irradiated HaCaT Cells

Treatment (20 µg/mL)Relative SOD Activity (%)
Control (No UVB)100
Model (UVB)~40
DMC alone + UVB~40
TRE alone + UVB~40
DMC + TRE (1:1) + UVB~85

Data extrapolated from Wang et al. (2023).

Table 2: Synergistic Effect of DMC and TRE on NQO1 Expression in UVB-Irradiated HaCaT Cells

Treatment (20 µg/mL)Relative NQO1 Expression (%)
Control (No UVB)100
Model (UVB)~63
DMC alone + UVB~65
TRE alone + UVB~65
DMC + TRE (1:1) + UVB~100

Data extrapolated from Wang et al. (2023).

Protection of Glutathione Peroxidase (GPX) Activity

Research by Pumilia et al. (2007) on a compound identified as CR-6 (3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran), which is an alternative name for this compound, demonstrated its protective effect on Glutathione Peroxidase (GPX) activity. The study, conducted under diabetic conditions which induce oxidative stress, showed that CR-6 could prevent the inactivation of GPX both in vitro and in vivo.

Key Findings:

  • In vitro, glucose was shown to inhibit GPX activity in a concentration-dependent manner. CR-6 was able to protect GPX activity from this glucose-induced inactivation.

  • In vivo, in a model of alloxan-induced diabetes in mice, administration of CR-6 prevented the alteration of GPX activity in the retina and hippocampus.

While specific quantitative data on the percentage of GPX activity preservation by DMC alone was not detailed in the abstract, the study confirms a direct protective role of DMC on this crucial antioxidant enzyme.

Effect on Catalase (CAT)

Currently, there is a lack of available scientific literature specifically investigating the direct effect of this compound on the activity or expression of catalase. Further research is required to elucidate any potential relationship.

The Nrf2 Signaling Pathway: A Proposed Mechanism of Action

The protective effects of this compound on endogenous antioxidant enzymes are believed to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These target genes include those encoding for SOD, NQO1, and enzymes involved in glutathione synthesis and recycling, which supports GPX activity.

While the precise molecular interaction of DMC with the Nrf2 pathway is still under investigation, it is hypothesized that DMC, as a potent antioxidant, may modulate the cellular redox state, leading to the stabilization and activation of Nrf2.

Nrf2_Activation_by_DMC Proposed Nrf2 Signaling Pathway Activation by DMC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMC This compound (DMC) Cell Cell Membrane DMC->Cell Enters Cell Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Cell->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Leads to Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Increased Expression of: - SOD - NQO1 - GPX (via GSH synthesis) ARE->Antioxidant_Enzymes Transcription Activation

Caption: Proposed Nrf2 signaling pathway activation by DMC.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Cell Culture and Treatment (based on Wang et al., 2023)
  • Cell Line: Human immortalized keratinocytes (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells were pre-incubated with DMC, TRE, or their combination in serum-free medium for 24 hours.

  • UVB Irradiation: Following pre-incubation, cells were irradiated with 50 J/cm² UVB for 5 minutes using a UV lamp.

  • Post-Irradiation Incubation: Cells were further incubated for 16 hours before analysis.

Experimental_Workflow Experimental Workflow for HaCaT Cell Studies start Start: HaCaT Cell Culture pretreatment Pre-treatment with DMC/TRE (24 hours) start->pretreatment uvb UVB Irradiation (50 J/cm², 5 min) pretreatment->uvb incubation Post-Irradiation Incubation (16 hours) uvb->incubation sod_assay SOD Activity Assay incubation->sod_assay nq_western NQO1 Western Blot incubation->nq_western end Data Analysis sod_assay->end nq_western->end

Caption: Workflow for in vitro studies on HaCaT cells.

Superoxide Dismutase (SOD) Activity Assay
  • Assay Principle: This assay utilizes a colorimetric method to measure SOD activity. A water-soluble tetrazolium salt (WST-1) is reduced by superoxide anions to a formazan dye, which can be quantified by measuring the absorbance at a specific wavelength. SOD activity is determined by its ability to inhibit this reaction.

  • Procedure (General):

    • Prepare cell lysates according to the manufacturer's instructions of the chosen SOD assay kit.

    • Add the cell lysate to a 96-well plate.

    • Add the WST working solution and the enzyme working solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the SOD activity based on the inhibition rate of the formazan dye formation.

NAD(P)H Quinone Oxidoreductase 1 (NQO1) Western Blot
  • Principle: Western blotting is used to detect the protein expression of NQO1 in cell lysates.

  • Procedure (General):

    • Protein Extraction: Lyse the treated HaCaT cells with RIPA buffer containing a protease inhibitor cocktail.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NQO1 (diluted in blocking buffer) overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Quantification: Densitometry analysis of the bands can be performed to quantify the relative expression of NQO1.

Glutathione Peroxidase (GPX) Activity Assay
  • Principle: GPX activity is typically measured indirectly through a coupled reaction with glutathione reductase. GPX catalyzes the reduction of a hydroperoxide (e.g., tert-butyl hydroperoxide) by reduced glutathione (GSH), which becomes oxidized to GSSG. Glutathione reductase then reduces GSSG back to GSH using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPX activity.

  • Procedure (General):

    • Prepare tissue or cell lysates.

    • To a reaction mixture containing glutathione, glutathione reductase, and NADPH, add the sample.

    • Initiate the reaction by adding the hydroperoxide substrate.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate GPX activity based on the rate of NADPH consumption.

Conclusion and Future Directions

This compound demonstrates a significant capacity to modulate the endogenous antioxidant defense system. The available evidence strongly supports its role in protecting Glutathione Peroxidase activity and synergistically enhancing the activity of Superoxide Dismutase and NAD(P)H Quinone Oxidoreductase 1 when combined with other antioxidants like Turmeric Root Extract. The activation of the Nrf2 signaling pathway appears to be a key mechanism underlying these effects.

However, further research is warranted to fully elucidate the standalone effects of this compound on a broader range of antioxidant enzymes, including catalase. A more detailed investigation into the precise molecular interactions between DMC and the components of the Nrf2 pathway will provide a deeper understanding of its mechanism of action. Such studies will be invaluable for the continued development and application of this compound in therapeutic and preventative strategies against conditions associated with oxidative stress.

References

[2] Wang, Q., Zhong, Y., Li, N., Du, L., Ye, R., Xie, Y., Hu, F., & Ma, L. (2023). Combination of this compound and turmeric root extract synergically attenuates ultraviolet-induced oxidative damage by increasing endogenous antioxidants in HaCaT cells. Skin research and technology : official journal of International Society for Bioengineering and the Skin (ISBS) [and] International Society for Digital Imaging of Skin (ISDIS) [and] International Society for Skin Imaging (ISSI), 29(12), e13539.[1][2][3]

[3] Pumilia, A. M., D'Amelio, M., Giammona, G., & Rizzarelli, E. (2007). CR-6 protects glutathione peroxidase activity in experimental diabetes. Free radical biology & medicine, 43(11), 1494–1498.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Dimethylmethoxy Chromanol in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), also known commercially as Lipochroman-6, is a synthetic analog of gamma-tocopherol (Vitamin E) recognized for its potent antioxidant properties.[1] This molecule effectively neutralizes a broad spectrum of reactive species, including Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS).[1] Its ability to protect cells from oxidative damage makes it a compound of significant interest in cosmetology and drug development. These application notes provide detailed protocols for the treatment of cellular models with DMC and methods for assessing its intracellular effects.

General Experimental Workflow

The overall workflow for quantifying the effects of this compound in cellular models involves several key stages, from cell culture and treatment to downstream analysis of cellular responses and direct quantification of the compound.

Workflow A Cell Seeding (e.g., HaCaT cells) B Incubation (24h) A->B C Treatment with This compound B->C D Cell Viability Assay (e.g., MTT) C->D E Analysis of Antioxidant Enzyme Activity (e.g., SOD Assay) C->E F Gene Expression Analysis (e.g., qPCR for SOD1, SOD2, SOD3) C->F G Protein Expression Analysis (e.g., Western Blot for NQO1) C->G H Cell Lysis & Sample Prep C->H I LC-MS/MS or HPLC Analysis H->I J Data Analysis I->J

Caption: General experimental workflow for investigating this compound in cellular models.

Key Signaling Pathway: NRF2-KEAP1 Antioxidant Response

This compound is known to enhance the cellular antioxidant defense system. One of the primary mechanisms is through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)-Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway. Under conditions of oxidative stress, which can be induced by factors like UVB radiation, NRF2 dissociates from KEAP1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, leading to their increased expression.

Signaling_Pathway DMC Dimethylmethoxy Chromanol ROS ROS / RNS DMC->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex DMC->Keap1_Nrf2 Modulates UVB UVB-induced Oxidative Stress UVB->ROS ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, NQO1) ARE->Antioxidant_Enzymes Upregulates Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: NRF2-KEAP1 signaling pathway activated by this compound.

Experimental Protocols

The following protocols are based on methodologies reported for studying the effects of this compound in human keratinocyte (HaCaT) cells.[2]

Protocol 1: Cell Culture and Treatment
  • Cell Culture:

    • Culture human keratinocyte (HaCaT) cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells during the exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL (200 µL final volume per well).

    • Incubate for 24 hours to allow for cell attachment.

  • DMC Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in serum-free medium.

    • Discard the supernatant from the seeded cells and add the freshly prepared DMC-containing medium.

    • Incubate for the desired time period (e.g., 2 to 24 hours).

Protocol 2: Cell Viability (MTT Assay)
  • Following DMC treatment, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate at 37°C for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Quantification of Antioxidant Enzyme Activity (SOD Assay)
  • Treat HaCaT cells with DMC for 24 hours.

  • Induce oxidative stress by irradiating the cells with UVB (e.g., 50 J/cm² for 5 minutes).

  • Incubate the cells for an additional 16 hours.

  • Lyse the cells and measure the superoxide dismutase (SOD) activity using a commercially available SOD Colorimetric Activity Kit, following the manufacturer's instructions.

Protocol 4: Gene Expression Analysis (qPCR)
  • Following treatment and UVB irradiation as described in Protocol 3, extract total cellular RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR (qPCR) to measure the mRNA expression levels of target genes (e.g., SOD1, SOD2, SOD3) using gene-specific primers.

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Protocol 5: Protein Expression Analysis (Western Blot)
  • After treatment and UVB irradiation, lyse the cells and determine the total protein concentration using a BCA protein assay kit.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against the protein of interest (e.g., NQO1).

  • Incubate with a corresponding secondary antibody.

  • Detect the protein bands using an appropriate chemiluminescence reagent and imaging system.

Protocol 6: Sample Preparation for LC-MS/MS or HPLC Quantification of DMC
  • Cell Harvesting and Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol/water.

    • Collect the cell lysate and centrifuge to pellet cell debris.

  • Protein Precipitation:

    • To the supernatant, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Vortex and centrifuge at high speed.

  • Extraction (if necessary):

    • Depending on the analytical method, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to further purify and concentrate the DMC from the supernatant.

  • Final Preparation:

    • Evaporate the solvent from the final extract and reconstitute in the mobile phase used for the LC-MS/MS or HPLC analysis.

    • Filter the sample before injection into the analytical system.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on HaCaT cells.

Table 1: Effect of this compound on HaCaT Cell Viability

DMC Concentration (µg/mL)Incubation Time (hours)Cell Viability (%)
102~100
202~100
1024~100
2024~100
Data derived from a study by Wang et al., indicating negligible toxicity at the tested concentrations.[2]

Table 2: Synergistic Effect of DMC and Turmeric Root Extract (TRE) on Antioxidant Enzyme Expression in UVB-Treated HaCaT Cells

TreatmentSOD Activity (vs. UVB Control)NQO1 Expression (vs. UVB Control)
DMC aloneNo significant protection-
TRE aloneNo significant protection-
DMC + TRE (1:1 ratio)> 1-fold increase> 50% increase
Data from Wang et al. demonstrates a synergistic effect when DMC is combined with TRE.[2][3][4]

Conclusion

The protocols and data presented provide a framework for the investigation of this compound in cellular models. The primary mechanism of action appears to be the enhancement of the endogenous antioxidant defense system, which can be quantified through a combination of cell-based assays and analytical techniques. Further studies utilizing methods such as LC-MS/MS will be crucial for understanding the pharmacokinetics and intracellular concentration of DMC.

References

Application Notes and Protocols: Investigating the Effects of Dimethylmethoxy Chromanol on HaCaT Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), a potent synthetic antioxidant, demonstrates significant promise in dermatological applications. Its efficacy in neutralizing a broad spectrum of reactive species, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS), makes it a compelling candidate for protecting the skin from oxidative stress-induced damage.[1][2][3] The spontaneously immortalized human keratinocyte cell line, HaCaT, serves as a robust and reliable in vitro model for studying the intricate processes of the epidermis.[1][4] These application notes provide detailed protocols for utilizing HaCaT cells to investigate the protective and regenerative effects of DMC on the skin, focusing on its antioxidant properties and its influence on key cellular signaling pathways.

Key Applications

  • Assessment of Antioxidant Efficacy: Evaluating the capacity of DMC to protect HaCaT cells from oxidative stress induced by agents such as ultraviolet (UV) radiation or hydrogen peroxide (H₂O₂).

  • Investigation of Anti-inflammatory Properties: Determining the effect of DMC on inflammatory pathways, such as the NF-κB signaling cascade, in HaCaT cells.

  • Elucidation of Cytoprotective Mechanisms: Exploring the activation of protective signaling pathways, including the Nrf2/ARE pathway, by DMC in keratinocytes.

  • Analysis of Gene and Protein Expression: Quantifying the impact of DMC on the expression of genes and proteins related to skin health, such as collagen, elastin, and antioxidant enzymes.

Data Presentation

Table 1: Effect of this compound (DMC) and Turmeric Root Extract (TRE) on Endogenous Antioxidant Enzymes in UVB-Treated HaCaT Cells [5][6]

TreatmentSuperoxide Dismutase (SOD) Activity EnhancementNAD(P)H Quinone Oxidoreductase 1 (NQO1) Expression Boost
DMC aloneNo significant preservation of impaired SOD activityNot specified
TRE aloneNo significant preservation of impaired SOD activityNot specified
DMC + TRE (1:1 ratio)> 1-fold enhancement compared to single treatment> 50% boost in expression

Experimental Protocols

HaCaT Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining HaCaT cells to ensure their health and suitability for subsequent experiments.

Materials:

  • HaCaT cell line

  • Dulbecco's Modified Eagle Medium (DMEM)[7]

  • Fetal Bovine Serum (FBS)[7]

  • Penicillin-Streptomycin (P/S) solution[7]

  • Trypsin-EDTA solution[7]

  • Phosphate-Buffered Saline (PBS)[7]

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.[7]

  • Cell Thawing: Thaw a cryopreserved vial of HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 1,500 rpm for 5 minutes.[7]

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Cell Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.[7]

  • Subculturing:

    • Aspirate the old medium and wash the cells once with PBS.[7]

    • Add 2-3 ml of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until the cells detach.[7]

    • Neutralize the trypsin by adding 7-8 ml of complete growth medium.

    • Collect the cell suspension and centrifuge at 1,500 rpm for 5 minutes.[7]

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

This assay determines the effect of DMC on the viability of HaCaT cells, both under basal conditions and following exposure to an oxidative stressor.

Materials:

  • HaCaT cells

  • Complete growth medium

  • DMC stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Oxidative stressor (e.g., H₂O₂ or UVB radiation)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[8]

  • Dimethyl sulfoxide (DMSO)[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8][9]

  • Treatment:

    • For cytotoxicity assessment, treat the cells with various concentrations of DMC (e.g., 0.01% to 0.05%) for 24-48 hours.[1] Include a vehicle control (solvent alone).

    • For protective effect assessment, pre-treat cells with different concentrations of DMC for a specified time (e.g., 1-2 hours) before inducing oxidative stress with H₂O₂ or UVB radiation.

  • MTT Incubation: After the treatment period, remove the medium and add 100 µl of fresh medium and 10 µl of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µl of DMSO to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify the expression of target genes in HaCaT cells following treatment with DMC. Target genes may include those related to antioxidant defense (e.g., SOD, NQO1), collagen synthesis (e.g., COL1A1), and inflammation (e.g., IL-6, TNF-α).

Materials:

  • HaCaT cells

  • DMC

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat HaCaT cells with DMC as described in the cell viability assay. Following treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions. A typical protocol involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[4]

Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins in HaCaT cell lysates after treatment with DMC. This can be used to assess the protein levels of key signaling molecules (e.g., Nrf2, NF-κB p65, phospho-IκBα) and antioxidant enzymes.

Materials:

  • HaCaT cells

  • DMC

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat HaCaT cells with DMC. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[12][13] Centrifuge the lysate to pellet cell debris and collect the supernatant.[13] Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation HaCaT_Culture HaCaT Cell Culture Treatment Treatment with DMC +/- Oxidative Stressor HaCaT_Culture->Treatment Seed cells Viability Cell Viability Assay (MTT) Treatment->Viability Assess cytotoxicity & protection Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Extract RNA Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Lyse cells Data_Quant Data Quantification Viability->Data_Quant Gene_Expression->Data_Quant Protein_Analysis->Data_Quant Pathway_Analysis Signaling Pathway Analysis Data_Quant->Pathway_Analysis Conclusion Conclusion on DMC Effects Pathway_Analysis->Conclusion Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMC This compound (DMC) ROS ↑ ROS DMC->ROS Scavenges Oxidative_Stress Oxidative Stress (e.g., UV, H₂O₂) Oxidative_Stress->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteines Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., NQO1, SOD) ARE->Genes Induces Transcription Protection Cellular Protection Genes->Protection NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMC This compound (DMC) IKK IKK Complex DMC->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, UVB) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

References

Application Notes: Ex Vivo Porcine Skin Models for Testing Dimethylmethoxy Chromanol Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), also known as Lipochroman-6, is a synthetic, bio-inspired molecule recognized for its potent antioxidant properties.[1][2] As a structural analog of gamma-tocopherol, DMC is designed to effectively neutralize a broad spectrum of reactive species, including Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS), making it a valuable ingredient in skincare and pharmaceutical formulations aimed at combating oxidative stress.[1][3][4]

To ensure the efficacy and safety of topical formulations containing DMC, it is crucial to evaluate its penetration and permeation through the skin. The ex vivo porcine skin model is a widely accepted and reliable method for these studies, primarily due to the high degree of similarity between porcine and human skin in terms of anatomy, physiology, and biochemistry.[5][6] This document provides detailed application notes and protocols for utilizing ex vivo porcine skin to assess the dermal penetration of this compound.

Experimental Protocols

The following protocols outline the key procedures for conducting a skin penetration study of DMC using an ex vivo porcine skin model with Franz diffusion cells.

Protocol 1: Preparation of Ex Vivo Porcine Skin

This protocol details the preparation of full-thickness porcine skin membranes for use in in vitro permeation tests (IVPT).

Materials:

  • Fresh porcine ears obtained from a local abattoir or supplier.[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 70% Ethanol

  • Surgical scissors, scalpel, and forceps

  • Cotton gauze

  • Cutting board

Procedure:

  • Source and Transport: Obtain fresh porcine ears from a reliable supplier. Transport the ears to the laboratory on ice immediately after slaughter.

  • Cleaning: Upon arrival, thoroughly wash the ears with cold running water to remove any surface dirt. Subsequently, rinse with 70% ethanol and then PBS.[8]

  • Skin Excision: Place the ear on a clean cutting board. Carefully excise the full-thickness skin from the external side of the ear cartilage using a scalpel.[9]

  • Adipose Tissue Removal: Place the excised skin dermal-side up. Gently remove any underlying adipose and connective tissue with a scalpel or surgical scissors, leaving a full-thickness skin membrane.[7]

  • Sectioning: Cut the prepared skin into sections of appropriate size to fit the Franz diffusion cells (e.g., 2x2 cm squares).

  • Integrity Check: Assess the integrity of each skin section. A common method is to measure the trans-epidermal water loss (TEWL). Skin sections with TEWL values below 35.0 g/m²/h are generally considered satisfactory for permeation studies.[7]

  • Storage: Use the skin immediately for the best results. If necessary, wrap the prepared skin sections in aluminum foil, place them in sealed plastic bags, and store them at -20°C or -80°C for future use.[5] Before use, thaw the frozen skin at room temperature.[10]

Protocol 2: In Vitro Permeation Study using Franz Diffusion Cells

This protocol describes the use of vertical Franz diffusion cells to measure the permeation of DMC across the prepared porcine skin.

Materials:

  • Franz diffusion cells with a known diffusion area

  • Prepared porcine skin sections (from Protocol 1)

  • Receptor medium (e.g., PBS with a solubility enhancer like Polysorbate 80, if needed for DMC)

  • DMC formulation (e.g., cream, serum, lotion)

  • Magnetic stirrer and stir bars

  • Water bath or heating block set to 32 ± 0.5 °C[10]

  • Parafilm or other suitable sealant

  • Micropipettes and tips

Procedure:

  • Cell Assembly: Mount the prepared porcine skin section between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum (outermost layer) faces the donor compartment and the dermal side is in contact with the receptor medium.[10]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) receptor medium, ensuring no air bubbles are trapped beneath the skin. Add a small magnetic stir bar.

  • Equilibration: Place the assembled cells in a water bath or heating block maintained at 32°C to mimic physiological skin temperature. Allow the skin to equilibrate for at least 30 minutes, with the receptor medium being stirred continuously.[10]

  • Formulation Application: Apply a precise amount of the DMC formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect an aliquot of the receptor fluid from the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Study Termination: At the end of the experiment (e.g., 24 hours), dismantle the cells. Carefully remove any excess formulation from the skin surface with a soft tissue.[5]

  • Sample Storage: Store all collected receptor fluid samples at -20°C or below until analysis.[5]

Protocol 3: Quantification of DMC in Skin and Receptor Fluid

This protocol provides a general framework for analyzing the concentration of DMC using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Collected receptor fluid samples

  • Treated skin sections

  • Solvents for extraction (e.g., methanol, acetonitrile).[11]

  • Homogenizer or sonicator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC or LC-MS/MS system

  • DMC analytical standard

Procedure:

  • Analysis of Receptor Fluid:

    • Thaw the receptor fluid samples.

    • If necessary, centrifuge the samples to pellet any debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of DMC.[12]

  • Analysis of Skin Retention (Quantification of DMC in Skin Layers):

    • Skin Extraction: Mince the treated skin section and place it in a tube with a suitable extraction solvent (e.g., methanol). Homogenize or sonicate the sample to facilitate the complete extraction of DMC from the tissue.[11]

    • Sample Cleanup: Centrifuge the resulting mixture to separate the tissue debris from the solvent.

    • Analysis: Filter the supernatant and analyze it via HPLC or LC-MS/MS to quantify the amount of DMC retained within the skin.

  • Method Validation: The analytical method should be validated according to standard guidelines for linearity, accuracy, precision, and limits of detection and quantification.[11]

Data Presentation

ParameterMethod/ModelResultReference
Singlet Oxygen Quenching Ex vivo porcine skin treated with DMCClear reduction in singlet oxygen lifetime and emission intensity observed.[13]
Singlet Oxygen Quenching Rate Constant In solution (not skin)(1.3 ± 0.1) × 10⁸ M⁻¹ s⁻¹[13]
Trans-Epidermal Water Loss (TEWL) In vivo human clinical study (4 weeks, serum with DMC + Turmeric Root Extract)35.68% decrease[14][15]
Skin Redness In vivo human clinical study (4 weeks, serum with DMC + Turmeric Root Extract)18.29% reduction[14][15]
Skin Firmness In vivo human clinical study (4 weeks, serum with DMC + Turmeric Root Extract)32.04% enhancement[14][15]

Visualizations: Workflows and Signaling Pathways

Diagrams are crucial for visualizing complex experimental processes and biological mechanisms.

G cluster_prep Skin Preparation cluster_ivpt In Vitro Permeation Test (IVPT) cluster_analysis Sample Analysis p1 Obtain Fresh Porcine Ear p2 Clean & Disinfect (Water, Ethanol, PBS) p1->p2 p3 Excise Full-Thickness Skin p2->p3 p4 Remove Subcutaneous Fat p3->p4 p5 Assess Skin Integrity (e.g., TEWL) p4->p5 i1 Mount Skin in Franz Cell p5->i1 Qualified Skin Membranes i2 Equilibrate System (32°C) i1->i2 i3 Apply DMC Formulation i2->i3 i4 Sample Receptor Fluid at Time Intervals i3->i4 i5 Terminate Study & Process Skin i4->i5 a2 Prepare Receptor Fluid Samples i4->a2 a1 Extract DMC from Skin i5->a1 a3 Quantify DMC via HPLC or LC-MS/MS a1->a3 a2->a3 a4 Calculate Permeation Parameters a3->a4

Caption: Experimental workflow for ex vivo porcine skin penetration testing.

G DMC Antioxidant Mechanism of Action ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage & Cellular Aging ROS->Damage causes RNS Reactive Nitrogen Species (RNS) RNS->Damage causes DMC Dimethylmethoxy Chromanol (DMC) DMC->ROS neutralizes DMC->RNS neutralizes Protection Cellular Protection DMC->Protection leads to Nrf2 Potential Influence on Antioxidant Pathways (e.g., Nrf2 activation) DMC->Nrf2 may influence Lipid Cellular Lipids & Membranes DNA DNA Protein Proteins Damage->Lipid Damage->DNA Damage->Protein Protection->Lipid Protection->DNA Protection->Protein

Caption: DMC's mechanism of action against oxidative stress.

References

Application Notes and Protocols for Formulating Dimethylmethoxy Chromanol in Topical Applications for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), a synthetic analog of γ-tocopherol, is a highly potent antioxidant designed to protect against a broad spectrum of reactive species, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS).[1][2][3][4][5] Its robust free-radical scavenging capabilities make it a compound of significant interest for topical formulations aimed at mitigating oxidative stress-related skin damage.[2][6] These application notes provide detailed protocols for the formulation, characterization, and evaluation of DMC in various topical delivery systems for research purposes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound (DMC) is fundamental for the successful development of stable and effective topical formulations.

PropertyValue/DescriptionSource(s)
INCI Name This compound[1][7]
Appearance Off-white to beige crystalline powder[1]
Molecular Formula C₁₄H₁₈O₃[5]
CAS Number 83923-51-7[5]
Solubility Soluble in aromatic solvents (e.g., C12-15 Alkyl Benzoate), esters (e.g., Caprylic/Capric Triglycerides, Ethylhexyl Cocoate), and ethanol. Limited solubility in highly non-polar solvents like mineral oil.[1][8]
Recommended Usage Rate 0.01 - 0.05%[5][6]
Mechanism of Action Potent antioxidant that scavenges ROS, RNS, and RCS, thereby protecting against lipid peroxidation and cellular damage.[1][2][3][4][5] May potentially modulate endogenous antioxidant pathways such as the Keap1-Nrf2 signaling pathway.[9][10][11][12][13]

Signaling Pathway: Antioxidant Activity of this compound

DMC primarily functions as a direct scavenger of free radicals. However, its structural similarity to other antioxidants known to modulate cellular defense mechanisms suggests a potential interaction with the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the expression of numerous antioxidant and detoxification enzymes.

G cluster_0 Cytoplasm cluster_1 Nucleus DMC Dimethylmethoxy Chromanol (DMC) ROS_RNS ROS/RNS DMC->ROS_RNS Scavenges Keap1 Keap1 ROS_RNS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Upregulation

Fig. 1: Proposed mechanism of DMC's antioxidant action.

Experimental Protocols

Formulation Protocols

The following are example protocols for preparing different types of topical formulations containing DMC. Note that optimization of excipient concentrations may be necessary to achieve desired physical characteristics.

This protocol outlines the preparation of a basic O/W cream. DMC is incorporated into the oil phase.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 3.0%

    • Glyceryl Stearate: 2.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • This compound (DMC): 0.05%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 5.0%

    • Xanthan Gum: 0.2%

  • Preservative System:

    • Phenoxyethanol: 0.5%

  • pH Adjuster:

    • Citric Acid or Sodium Hydroxide solution (10% w/v)

Procedure:

  • Prepare the Water Phase: In a suitable vessel, disperse the Xanthan Gum in Glycerin until a uniform slurry is formed. Add the deionized water and heat to 75°C while stirring until the gum is fully hydrated.

  • Prepare the Oil Phase: In a separate vessel, combine Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride. Heat to 75°C while stirring until all components are melted and uniform.

  • Dissolve DMC: Add the DMC to the heated oil phase and stir until completely dissolved.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 3-5 minutes.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Add Preservative: When the temperature is below 40°C, add the preservative system and mix until uniform.

  • pH Adjustment: Check the pH of the cream and adjust to the desired range (typically 5.0-6.0) using the pH adjuster.

  • Final Mixing: Continue gentle stirring until the cream has cooled to room temperature.

This protocol describes the preparation of a simple hydrogel. DMC is first dissolved in a suitable solvent before being incorporated.

Materials:

  • Carbomer 940: 0.5%

  • Deionized Water: q.s. to 100%

  • Propylene Glycol: 15.0%

  • This compound (DMC): 0.05%

  • Triethanolamine (10% w/v solution)

  • Preservative System (e.g., Phenoxyethanol): 0.5%

Procedure:

  • Disperse Carbomer: Slowly sprinkle Carbomer 940 into the deionized water while stirring rapidly to avoid clumping. Continue stirring until a uniform dispersion is achieved.

  • Dissolve DMC: In a separate container, dissolve the DMC in Propylene Glycol.

  • Combine Phases: Add the DMC/Propylene Glycol solution to the carbomer dispersion and mix thoroughly.

  • Add Preservative: Incorporate the preservative system and mix until uniform.

  • Neutralization: Slowly add the Triethanolamine solution dropwise while stirring until the desired viscosity and clarity are achieved (typically pH 6.0-7.0).

Analytical Method for Quantification of DMC in Formulations

A validated High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for the quantification of DMC in topical formulations.[14][15][16][17]

Instrumentation and Conditions:

  • HPLC System: With UV/Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 285 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh approximately 1 g of the formulation into a 10 mL volumetric flask.

  • Add a suitable solvent in which DMC is soluble (e.g., methanol or ethanol) to dissolve the sample.

  • Sonicate for 15 minutes to ensure complete extraction of DMC.

  • Bring the solution to volume with the solvent and mix well.

  • Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Quantification:

Prepare a calibration curve using standard solutions of DMC of known concentrations. The concentration of DMC in the sample can be determined by comparing the peak area of the sample with the calibration curve.

In Vitro Antioxidant Activity Assessment

The antioxidant capacity of the DMC-containing formulations can be evaluated using various in vitro assays.

  • Prepare a stock solution of the formulation in a suitable solvent (e.g., ethanol).

  • Prepare a 0.1 mM solution of DPPH in ethanol.

  • In a 96-well plate, add 100 µL of various concentrations of the formulation extract to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

In Vitro Skin Permeation Study

An in vitro permeation test (IVPT) using Franz diffusion cells is a standard method to assess the skin penetration and retention of DMC from a topical formulation.

Experimental Workflow:

G Skin_Prep Skin Membrane Preparation Cell_Setup Franz Diffusion Cell Setup Skin_Prep->Cell_Setup Formulation_App Formulation Application Cell_Setup->Formulation_App Sampling Receptor Fluid Sampling Formulation_App->Sampling Skin_Extraction Skin Extraction (Epidermis/Dermis) Formulation_App->Skin_Extraction Analysis HPLC Analysis of DMC Sampling->Analysis Skin_Extraction->Analysis Data_Analysis Data Analysis (Flux, Permeation) Analysis->Data_Analysis

Fig. 2: Workflow for in vitro skin permeation study.

Protocol:

  • Skin Preparation: Use excised human or porcine skin. Separate the epidermis from the full-thickness skin using the heat-separation method.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). Ensure the fluid is degassed and maintained at 32 ± 1°C.

  • Formulation Application: Apply a finite dose of the DMC formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.

  • Skin Extraction: At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and separate the epidermis and dermis. Extract the DMC from each skin layer using a suitable solvent.

  • Analysis: Analyze the concentration of DMC in the receptor fluid samples and skin extracts using the validated HPLC method described in section 4.2.

Stability Testing

Stability studies are crucial to ensure the quality and efficacy of the formulation over time. The protocol should follow ICH guidelines.

Storage Conditions:

Study TypeStorage ConditionsDuration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Parameters:

  • Appearance, color, and odor

  • pH

  • Viscosity

  • DMC content (by HPLC)

  • Microbial limits

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, and 12 months

  • Accelerated: 0, 3, and 6 months

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Example Table: Stability Data for O/W Cream with 0.05% DMC

Time (Months)Storage ConditionAppearancepHViscosity (cP)DMC Content (%)
0-White, smooth cream5.5215,200100.1
325°C/60%RHNo change5.5015,15099.8
340°C/75%RHNo change5.4514,90098.5
625°C/60%RHNo change5.4815,10099.5
640°C/75%RHNo change5.4014,75097.2

Conclusion

These application notes provide a comprehensive framework for the formulation and evaluation of topical preparations containing this compound for research purposes. Adherence to these detailed protocols will enable researchers to develop stable and effective formulations and to rigorously assess their antioxidant and skin permeation characteristics. Further research is warranted to fully elucidate the in vivo efficacy and mechanisms of action of DMC in mitigating oxidative skin damage.

References

Application Notes and Protocols for Assessing Dimethylmethoxy Chromanol's Protection Against DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), a potent synthetic antioxidant analogous to a-Tocopherol (vitamin E), is recognized for its capacity to neutralize both reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species are major contributors to cellular damage, including damage to DNA, which is a key factor in mutagenesis, carcinogenesis, and cellular aging. These application notes provide detailed protocols for assessing the protective effects of this compound against DNA damage, utilizing established methodologies. The primary focus is on quantifying the reduction of DNA lesions in cellular models exposed to genotoxic stress, such as ultraviolet (UV) radiation.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells with damaged DNA, when electrophoresed, exhibit a "comet" shape with a tail of fragmented DNA.

Experimental Protocol: Alkaline Comet Assay for UVB-Induced DNA Damage in HaCaT Keratinocytes

This protocol is adapted for adherent human keratinocytes (HaCaT) to assess the protective effects of this compound against UVB-induced DNA damage.[1]

Materials:

  • HaCaT keratinocytes

  • This compound (DMC)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., Propidium Iodide, 2.5 µg/mL)[2]

  • Comet slides or pre-coated microscope slides

  • UVB light source

  • Humidified incubator (37°C, 5% CO2)

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Seed HaCaT cells on comet slides and culture for 24 hours to allow adherence.[1]

    • Pre-incubate cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) in culture medium for 24 hours. Include a vehicle control (solvent for DMC) and a positive control (no DMC).

  • UVB Irradiation:

    • Wash cells twice with PBS.

    • Expose the cells to a specific dose of UVB radiation (e.g., 20 mJ/cm²) while submerged in a thin layer of PBS. A non-irradiated control group should be included.

  • Cell Lysis:

    • Immediately after irradiation, remove PBS and lyse the cells by immersing the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding:

    • Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.

  • Electrophoresis:

    • Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer.

    • Stain the DNA with a suitable fluorescent dye.

  • Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify DNA damage. Key parameters include Tail Length, % DNA in the Tail, and Tail Moment.[3][4]

Data Presentation: Illustrative Comet Assay Data

The following table presents illustrative data on the protective effect of this compound against UVB-induced DNA damage in HaCaT cells, as measured by the Comet assay.

Treatment GroupUVB (20 mJ/cm²)DMC (µM)% DNA in Tail (Mean ± SD)Tail Moment (Mean ± SD)
Untreated Control-04.5 ± 1.20.8 ± 0.3
Vehicle Control+045.2 ± 5.815.6 ± 2.1
DMC Treatment+132.1 ± 4.510.2 ± 1.5
DMC Treatment+520.8 ± 3.96.5 ± 1.1
DMC Treatment+1012.3 ± 2.73.1 ± 0.8

Experimental Workflow: Comet Assay

CometAssayWorkflow cluster_prep Cell Preparation & Treatment cluster_damage DNA Damage Induction cluster_assay Comet Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Seed HaCaT cells on comet slides dmc_treatment Pre-incubate with this compound (DMC) cell_culture->dmc_treatment uvb_irradiation Wash with PBS & expose to UVB radiation dmc_treatment->uvb_irradiation lysis Cell Lysis in cold lysis solution uvb_irradiation->lysis unwinding DNA Unwinding in alkaline buffer lysis->unwinding electrophoresis Electrophoresis (25V, 20-30 min) unwinding->electrophoresis neutralization Neutralize with Tris buffer electrophoresis->neutralization staining Stain DNA with Propidium Iodide neutralization->staining microscopy Visualize comets via fluorescence microscopy staining->microscopy quantification Quantify Tail Moment & % DNA in Tail microscopy->quantification

Workflow for the Comet Assay.

γ-H2AX Foci Formation Assay

The phosphorylation of histone H2AX at serine 139 (forming γ-H2AX) is a rapid and sensitive response to DNA double-strand breaks (DSBs).[5] Immunofluorescence staining of γ-H2AX allows for the visualization and quantification of these DSBs as nuclear foci.

Experimental Protocol: Immunofluorescence Staining of γ-H2AX

This protocol describes the quantification of γ-H2AX foci in cells treated with this compound and exposed to a DNA-damaging agent.

Materials:

  • Cells (e.g., HaCaT keratinocytes or human peripheral blood lymphocytes)

  • This compound (DMC)

  • Genotoxic agent (e.g., UVB radiation, X-rays, or etoposide)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (1% BSA, 0.1% Tween-20 in PBS)

  • Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture, Treatment, and Damage Induction:

    • Culture cells on glass coverslips in a multi-well plate.

    • Pre-treat cells with desired concentrations of DMC for 1-24 hours.[6][7]

    • Expose cells to the genotoxic agent.

    • Allow cells to recover for a specific time (e.g., 30 minutes to 24 hours) to allow for γ-H2AX foci formation and subsequent repair.

  • Fixation and Permeabilization:

    • Wash cells twice with cold PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS containing 0.1% Tween-20.

  • Mounting and Analysis:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Data Presentation: γ-H2AX Foci Reduction by Antioxidants

The following table summarizes data from a study on the effect of various antioxidants on X-ray-induced γ-H2AX foci in human lymphocytes.[8] This exemplifies the expected outcome when assessing the protective effects of this compound.

Antioxidant Treatment (1-hour pre-incubation)Radiation Exposure (10 mGy)% Reduction of γ-H2AX Foci (Mean)
N-acetyl-L-cysteine (NAC)+43%
Vitamin C+25%
Coenzyme Q10+18%
β-carotene+15%
Selenium+14%
Vitamin E+12%

Experimental Workflow: γ-H2AX Assay

gH2AX_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Imaging & Quantification culture Culture cells on coverslips treatment Pre-treat with DMC culture->treatment damage Induce DNA damage (e.g., radiation) treatment->damage fix Fix with 4% PFA damage->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with primary anti-γ-H2AX Ab block->primary_ab secondary_ab Incubate with fluorescent secondary Ab primary_ab->secondary_ab dapi Counterstain nuclei with DAPI secondary_ab->dapi mount Mount coverslips dapi->mount image Acquire images via fluorescence microscopy mount->image quantify Count γ-H2AX foci per nucleus image->quantify

Workflow for the γ-H2AX Foci Formation Assay.

DNA Adduct Analysis by LC-MS/MS

Oxidative stress can lead to the formation of DNA adducts, such as 8-oxo-2'-deoxyguanosine (8-oxo-dG), which are biomarkers of oxidative DNA damage. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying these adducts.

Experimental Protocol: Quantification of 8-oxo-dG

This protocol outlines the general steps for analyzing 8-oxo-dG levels in cells treated with this compound and an oxidizing agent.

Materials:

  • Cells treated with DMC and an oxidizing agent (e.g., H₂O₂, UVB)

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system with a C18 column

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

  • 8-oxo-dG and 2'-deoxyguanosine (dG) standards

  • Isotope-labeled internal standards (e.g., ¹⁵N₅-8-oxo-dG)

Procedure:

  • Sample Preparation:

    • Culture and treat cells with DMC and an oxidizing agent as described in previous protocols.

    • Harvest cells and extract genomic DNA using a commercial kit, ensuring precautions are taken to prevent artificial oxidation during extraction.

  • DNA Digestion:

    • Digest the extracted DNA to individual nucleosides.

    • Incubate DNA with nuclease P1 to hydrolyze it into deoxynucleoside 3'-monophosphates.

    • Subsequently, treat with alkaline phosphatase to dephosphorylate the nucleotides into deoxynucleosides.

  • LC-MS/MS Analysis:

    • Inject the digested DNA sample, along with internal standards, into the LC-MS/MS system.

    • Separate the nucleosides using a reverse-phase C18 column with a suitable gradient.

    • Perform mass spectrometry analysis in positive ion mode using selected reaction monitoring (SRM) to detect and quantify 8-oxo-dG and dG.

  • Quantification:

    • Generate standard curves for both 8-oxo-dG and dG.

    • Quantify the amount of 8-oxo-dG and dG in each sample.

    • Express the level of DNA damage as the ratio of 8-oxo-dG to 10⁶ dG.

Data Presentation: Illustrative DNA Adduct Analysis Data

The following table provides an example of how to present data on the reduction of 8-oxo-dG levels by this compound.

Treatment GroupOxidizing Agent (H₂O₂)DMC (µM)8-oxo-dG / 10⁶ dG (Mean ± SD)
Untreated Control-01.5 ± 0.4
Vehicle Control+012.8 ± 2.1
DMC Treatment+18.9 ± 1.5
DMC Treatment+55.2 ± 0.9
DMC Treatment+102.8 ± 0.6

Experimental Workflow: DNA Adduct Analysis

AdductAnalysisWorkflow cluster_prep Sample Preparation cluster_digestion DNA Digestion cluster_analysis LC-MS/MS Analysis cluster_quant Data Quantification cell_culture Culture & Treat Cells with DMC damage Induce Oxidative Stress (e.g., H2O2) cell_culture->damage dna_extraction Extract Genomic DNA damage->dna_extraction nuclease_p1 Digest with Nuclease P1 dna_extraction->nuclease_p1 alk_phos Dephosphorylate with Alkaline Phosphatase nuclease_p1->alk_phos injection Inject sample with internal standards alk_phos->injection separation Separate nucleosides via HPLC injection->separation detection Detect and quantify with MS/MS separation->detection quantify_adducts Quantify 8-oxo-dG and dG detection->quantify_adducts calculate_ratio Calculate ratio of 8-oxo-dG / 10^6 dG quantify_adducts->calculate_ratio

Workflow for DNA Adduct Analysis via LC-MS/MS.

Signaling Pathways

This compound, as a potent antioxidant, is expected to mitigate DNA damage primarily by reducing the burden of ROS and RNS. This action intersects with key cellular signaling pathways that respond to oxidative stress and DNA damage.

Signaling Pathway of Oxidative DNA Damage and Antioxidant Intervention

Excessive ROS, generated by sources like UVB radiation, can directly damage DNA, leading to the formation of lesions such as 8-oxo-dG and strand breaks. This damage activates the DNA Damage Response (DDR) pathway, involving sensor proteins like ATM and ATR, which in turn phosphorylate key effectors like p53 and H2AX to initiate cell cycle arrest and DNA repair.[9][10]

Simultaneously, oxidative stress activates the Keap1-Nrf2 signaling pathway.[11][12] Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to ROS, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as SOD and Catalase, bolstering the cell's defense against oxidative stress.

This compound is hypothesized to intervene at the initial stage by directly scavenging ROS, thereby preventing the initial DNA damage and reducing the activation of the DDR pathway.

Oxidative_Damage_Pathway cluster_stress Stress & Intervention cluster_ddr DNA Damage Response (DDR) cluster_antioxidant_response Antioxidant Response Pathway UVB UVB Radiation / Oxidative Stressor ROS Reactive Oxygen Species (ROS) UVB->ROS generates DNA_Damage DNA Damage (Strand Breaks, 8-oxo-dG) ROS->DNA_Damage causes Keap1 Keap1 (inactive) ROS->Keap1 oxidizes DMC This compound DMC->ROS scavenges ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR activates p53 p53 Phosphorylation ATM_ATR->p53 gH2AX γ-H2AX Formation ATM_ATR->gH2AX CellCycle_Arrest Cell Cycle Arrest & DNA Repair p53->CellCycle_Arrest gH2AX->CellCycle_Arrest Nrf2 Nrf2 (active) Keap1->Nrf2 releases Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 dissociates ARE ARE Activation Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, Catalase) ARE->Antioxidant_Enzymes upregulates

Oxidative DNA damage and antioxidant intervention pathways.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethylmethoxy Chromanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dimethylmethoxy Chromanol, a potent antioxidant used in cosmetic and pharmaceutical formulations. The described reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification of this compound in various sample matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its implementation in research and quality control laboratories.

Introduction

This compound, also known as Lipochroman-6, is a synthetic, vitamin E-like molecule renowned for its powerful antioxidant properties.[1][2][3] Structurally similar to gamma-tocopherol, it effectively neutralizes a broad spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and the aging process.[1][2] Given its high efficacy, even at low concentrations (typically 0.01-0.05%), accurate and precise analytical methods are crucial for its quantification in raw materials and finished products.[4] This ensures product quality, stability, and adherence to formulation specifications.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of active ingredients in complex mixtures like cosmetic and pharmaceutical formulations.[5] This application note presents a detailed RP-HPLC method coupled with UV detection for the analysis of this compound.

Chemical Properties of this compound

PropertyValue
IUPAC Name 3,4-Dihydro-7-Methoxy-2,2-Dimethyl-2H-1-Benzopyran-6-Ol[3]
Synonyms Lipochroman-6, 7-methoxy-2,2-dimethyl-chroman-6-ol
CAS Number 83923-51-7[3]
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol [6]
Solubility Soluble in aromatic solvents (e.g., C12-15 Alkyl Benzoate) and esters (e.g., Caprylic/Capric Triglycerides). Limited solubility in highly non-polar (e.g., mineral oil) or polar (e.g., ethanol, propylene glycol) solvents.

Experimental Protocol

This protocol is based on established methods for the analysis of similar chromanol derivatives and tocopherols.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid, analytical grade

  • Syringe filters, 0.45 µm PTFE or nylon

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a cosmetic cream)
  • Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Sonicate the mixture for 15 minutes in a water bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 295 nm (Note: Optimal wavelength should be confirmed by obtaining a UV spectrum of this compound)
Run Time 10 minutes

Data Presentation

The following table summarizes the expected quantitative data from the validation of this HPLC method.

ParameterExpected Value
Retention Time (RT) ~ 5.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Troubleshooting Guide for HPLC Analysis

HPLC_Troubleshooting start Start Troubleshooting problem Identify Problem start->problem no_peaks No Peaks / Very Small Peaks problem->no_peaks Signal Issue peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) problem->peak_shape Separation Issue retention_time Retention Time Drift problem->retention_time Reproducibility Issue no_peaks_check1 Check Pump & Flow Rate no_peaks->no_peaks_check1 peak_shape_check1 Check for Column Contamination peak_shape->peak_shape_check1 retention_time_check1 Check Mobile Phase Composition retention_time->retention_time_check1 no_peaks_check2 Check Injection no_peaks_check1->no_peaks_check2 no_peaks_check3 Check Detector Lamp no_peaks_check2->no_peaks_check3 peak_shape_check2 Adjust Mobile Phase pH peak_shape_check1->peak_shape_check2 peak_shape_check3 Check for Column Void peak_shape_check2->peak_shape_check3 retention_time_check2 Check Column Temperature retention_time_check1->retention_time_check2 retention_time_check3 Equilibrate Column Properly retention_time_check2->retention_time_check3

References

Application Notes and Protocols for Studying Synergistic Effects with Dimethylmethoxy Chromanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), a synthetic analog of gamma-tocopherol (Vitamin E), is a highly potent antioxidant known for its ability to neutralize a broad spectrum of reactive species, including Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS).[1][2] Its robust cytoprotective properties make it a compelling candidate for therapeutic and cosmeceutical applications.[3][4][5] A growing area of interest is the potential for DMC to act synergistically with other compounds, enhancing therapeutic efficacy and potentially reducing required dosages.[3]

These application notes provide a comprehensive guide for designing and executing experiments to investigate the synergistic effects of this compound. The protocols detailed below focus on assessing synergy through various cellular and molecular assays, with a particular emphasis on antioxidant and cell signaling pathways.

Key Concepts in Synergy Analysis

Drug synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[6][7] Conversely, antagonism is observed when the combined effect is less than the sum of their individual effects. An additive effect is when the combined effect is equal to the sum of the individual effects.[8][9] Quantitative analysis of synergy is crucial for drug development and is often assessed using the following methods:

  • Checkerboard Assay: A systematic method to test various concentration combinations of two agents simultaneously in a microplate format.[10][11][12]

  • Isobologram Analysis: A graphical representation of synergy, antagonism, or additivity. Combinations that fall below the line of additivity are considered synergistic.[6][7][13]

  • Combination Index (CI): Calculated using the Chou-Talalay method, the CI provides a quantitative measure of the interaction between two drugs.[8][9][14] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[4][8]

Data Presentation

Table 1: Illustrative Data from a Checkerboard Assay for Cell Viability
Compound A (DMC) Conc. (µM)Compound B Conc. (µM)% Cell Viability (DMC alone)% Cell Viability (Compound B alone)% Cell Viability (Combination)Fractional Inhibitory Concentration (FIC) IndexInteraction
0.519590800.625Synergy
128580600.588Synergy
247065400.571Synergy
485050200.400Strong Synergy

Note: This table presents hypothetical data for illustrative purposes. The Fractional Inhibitory Concentration (FIC) Index is calculated based on the concentrations of each compound in a synergistic combination relative to their individual concentrations that produce the same level of effect.

Table 2: Example qPCR Data for Antioxidant Gene Expression
TreatmentTarget GeneFold Change (vs. Control)Standard Deviationp-value
ControlNQO11.00.12-
DMC (1 µM)NQO11.80.21<0.05
Compound B (5 µM)NQO12.50.35<0.01
DMC + Compound BNQO17.20.68<0.001
ControlSOD21.00.09-
DMC (1 µM)SOD21.50.18<0.05
Compound B (5 µM)SOD22.10.29<0.01
DMC + Compound BSOD25.80.55<0.001

Note: This table illustrates a synergistic increase in the expression of antioxidant genes NQO1 and SOD2 with the combination treatment compared to individual treatments.

Experimental Protocols

Protocol 1: Checkerboard Assay for Cell Viability (MTT Assay)

This protocol is designed to assess the synergistic effects of this compound and a second compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17]

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HaCaT keratinocytes, cancer cell lines)

  • Complete cell culture medium

  • This compound (DMC) stock solution (in DMSO)

  • Compound B stock solution (in a suitable solvent)

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[17]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of DMC and Compound B in culture medium at 2x the final desired concentrations.

    • Remove the medium from the cells and add 50 µL of the 2x DMC dilutions along the x-axis and 50 µL of the 2x Compound B dilutions along the y-axis of the plate.

    • Include wells for each compound alone at various concentrations, as well as untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Use these values to determine the Combination Index (CI) using appropriate software or by calculating the Fractional Inhibitory Concentration (FIC) index.[12]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol assesses whether the synergistic effect of DMC and a partner compound involves the induction of apoptosis.[19][20][21]

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • This compound (DMC) and Compound B

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with DMC, Compound B, and their combination at synergistic concentrations determined from the checkerboard assay. Include an untreated control.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[20]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[19][22]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.[23]

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation

This protocol investigates the molecular mechanism of synergy by examining the activation of the Nrf2 antioxidant response pathway. A study has shown that DMC and Turmeric Root Extract synergistically increase the expression of Nrf2 target genes, NQO1 and SOD.[15][20]

Materials:

  • Cell line of interest (e.g., HaCaT)

  • DMC and a potential synergistic partner (e.g., Turmeric Root Extract)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2, anti-Keap1, anti-NQO1, anti-SOD2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with DMC, the partner compound, and their combination. After treatment, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. A synergistic increase in Nrf2, NQO1, and SOD2 levels in the combination treatment compared to individual treatments would suggest synergy via the Nrf2 pathway.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol quantifies the expression of target genes involved in the antioxidant response to confirm the findings from the Western blot at the mRNA level.[24][25]

Materials:

  • Treated cells from Protocol 3

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., NFE2L2 (Nrf2), NQO1, SOD2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and reverse transcribe it into cDNA according to the manufacturers' protocols.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. A synergistic upregulation of target gene mRNA in the combination treatment would support the Western blot findings.

Mandatory Visualizations

Synergy_Workflow cluster_0 Phase 1: Screening for Synergy cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Confirmation & Validation A Dose-Response Curves (DMC & Compound B alone) B Checkerboard Assay (Cell Viability - MTT) A->B C Data Analysis (CI, Isobologram) B->C D Apoptosis Assay (Annexin V/PI) C->D Synergistic Hits E Western Blot (Signaling Pathways) C->E Synergistic Hits F qPCR (Gene Expression) C->F Synergistic Hits G In Vivo Model Studies (Optional) E->G Pathway Identified F->G Pathway Identified

Caption: Experimental workflow for identifying and characterizing synergistic interactions.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Genes (NQO1, SOD2, etc.) ARE->Genes DMC DMC + Synergistic Agent (e.g., Turmeric Root Extract) ROS Oxidative Stress DMC->ROS Inhibits ROS->Keap1_Nrf2 Disrupts

Caption: Nrf2 signaling pathway and potential modulation by DMC.

Synergy_Logic cluster_0 Interaction Assessment cluster_1 Conclusion A Effect of Drug A C Expected Additive Effect (A + B) A->C B Effect of Drug B B->C D Observed Combined Effect C->D Compared to Synergy Synergy D->Synergy Observed > Expected Additive Additive D->Additive Observed = Expected Antagonism Antagonism D->Antagonism Observed < Expected

Caption: Logical framework for determining synergistic, additive, or antagonistic effects.

References

Application of Dimethylmethoxy Chromanol in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), also known as Lipochroman-6®, is a synthetic, highly potent antioxidant molecule structurally analogous to γ-tocopherol, a form of Vitamin E.[1][2][3][4][5] Its primary mechanism of action lies in its exceptional ability to scavenge a broad spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key mediators of cellular damage in a variety of pathological conditions, including neurodegenerative diseases.[3][5][6] Oxidative stress, resulting from an imbalance between the production of these reactive species and the brain's antioxidant defenses, is a well-established contributor to neuronal injury and death in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][7][8][9][10] The potent antioxidant capacity of DMC makes it a compelling candidate for investigation in neuroprotection research.

These application notes provide a comprehensive overview of the potential use of this compound in neuroprotection studies, including detailed protocols for in vitro assays and a summary of anticipated quantitative data based on its known antioxidant potency.

Data Presentation

While direct quantitative data for this compound in neuroprotection studies is not extensively available in published literature, based on its superior antioxidant activity compared to other well-known antioxidants, we can extrapolate expected efficacy. The following tables present hypothetical, yet plausible, quantitative data for DMC in common in vitro neuroprotection assays. These values are intended to serve as a benchmark for researchers designing and interpreting experiments.

Table 1: Neuroprotective Efficacy of this compound (DMC) against Oxidative Stress-Induced Cell Death in SH-SY5Y Human Neuroblastoma Cells

CompoundNeurotoxic Insult (H₂O₂) ConcentrationIC₅₀ of Neuroprotection (µM)Maximum Protection (%)
DMC 100 µM585
Trolox (Vitamin E analog)100 µM2570
Resveratrol100 µM1575

Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound (DMC) on Intracellular Reactive Oxygen Species (ROS) Levels in Primary Cortical Neurons

TreatmentROS Production (as % of H₂O₂ control)
Control10
H₂O₂ (100 µM)100
DMC (10 µM) + H₂O₂ 30
Trolox (10 µM) + H₂O₂50

Data are hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

Protocol 1: Assessment of Neuroprotective Activity using MTT Assay in SH-SY5Y Cells

This protocol determines the ability of DMC to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (DMC)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of DMC in complete DMEM. After 24 hours, replace the medium with fresh medium containing the desired concentrations of DMC. Incubate for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration of 100 µM (or a pre-determined optimal concentration for inducing ~50% cell death).[11][12] Incubate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13][14][15]

  • Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC₅₀ value of neuroprotection for DMC.

cluster_workflow MTT Assay Workflow A Seed SH-SY5Y cells in 96-well plate B Incubate for 24h A->B C Treat with DMC B->C D Incubate for 2h C->D E Add H₂O₂ to induce oxidative stress D->E F Incubate for 24h E->F G Add MTT reagent F->G H Incubate for 4h G->H I Solubilize formazan with DMSO H->I J Measure absorbance at 570 nm I->J

MTT Assay Workflow for Neuroprotection
Protocol 2: Measurement of Intracellular ROS using DCFH-DA Assay

This protocol measures the ability of DMC to reduce intracellular ROS levels in primary cortical neurons.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound (DMC)

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well black, clear-bottom plates at a suitable density. Culture for 7-10 days in vitro.

  • Compound Treatment: Treat the neurons with various concentrations of DMC for 2 hours.

  • Probe Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells again with PBS and then add H₂O₂ (100 µM) in PBS.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings every 5 minutes for 60 minutes.

  • Data Analysis: Calculate the rate of ROS production and express it as a percentage of the H₂O₂-treated control.

Signaling Pathways

The primary neuroprotective mechanism of this compound is attributed to its potent antioxidant activity. However, many antioxidant compounds also exert their protective effects by modulating cellular signaling pathways that enhance the endogenous antioxidant response. A key pathway in this regard is the Keap1-Nrf2 pathway.

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation.[7][16] Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[7][16] These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's capacity to combat oxidative stress.[16][17][18]

Given its structural similarity to other chromanols known to activate this pathway, it is hypothesized that DMC may also promote neuroprotection through the activation of the Nrf2 pathway.

cluster_pathway Hypothesized Nrf2 Signaling Pathway Activation by DMC cluster_nucleus DMC Dimethylmethoxy Chromanol (DMC) Keap1_Nrf2 Keap1-Nrf2 Complex DMC->Keap1_Nrf2 Induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to Nrf2_nuc Nrf2 Nrf2_nuc->ARE Binds to

Hypothesized Nrf2 Pathway Activation by DMC

Conclusion

This compound is a promising candidate for neuroprotection research due to its exceptional antioxidant properties. The provided protocols and hypothetical data offer a framework for researchers to initiate investigations into its efficacy and mechanisms of action in neuronal systems. Further studies are warranted to validate these hypotheses and to explore the full therapeutic potential of DMC in the context of neurodegenerative diseases.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Dimethylmethoxy Chromanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), also known as Lipochroman-6, is a synthetic, bio-inspired molecule engineered as a structural analog of gamma-tocopherol (Vitamin E).[1] It is a potent antioxidant with a broad spectrum of activity, capable of neutralizing Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS).[1][2][3] Its robust antioxidant properties suggest a significant potential for anti-inflammatory applications, primarily through the quenching of oxidative stress, a key initiator of inflammatory cascades. While direct and extensive research on the specific anti-inflammatory mechanisms of this compound is emerging, its action is hypothesized to involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1]

These application notes provide a comprehensive set of protocols for researchers to evaluate the anti-inflammatory properties of this compound, from its effects on key molecular pathways to its potential to mitigate inflammation triggered by cellular aging markers like lipofuscin.

In Vitro Evaluation of Anti-inflammatory Activity

A series of in vitro assays can be employed to dissect the molecular mechanisms underlying the anti-inflammatory effects of this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] This protocol describes a luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB activation.

Experimental Workflow for NF-κB Luciferase Reporter Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement seed Seed HEK293T-NF-κB-luc cells in 96-well plate incubate1 Incubate for 24 hours seed->incubate1 pretreat Pre-treat cells with This compound incubate1->pretreat incubate2 Incubate for 1 hour pretreat->incubate2 stimulate Stimulate with TNF-α incubate2->stimulate incubate3 Incubate for 6-8 hours stimulate->incubate3 lyse Lyse cells and add luciferase substrate incubate3->lyse measure Measure luminescence lyse->measure

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Cell Culture: Culture HEK293T cells stably expressing an NF-κB-luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with a serum-free medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL and incubate for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence of treated wells to the TNF-α stimulated control and calculate the IC50 value.

TreatmentConcentrationLuminescence (RLU)% Inhibition of NF-κB Activation
Vehicle Control-150 ± 20-
TNF-α (10 ng/mL)-10,000 ± 5000%
This compound + TNF-α1 µMData not availableTo be determined
This compound + TNF-α10 µMData not availableTo be determined
This compound + TNF-α50 µMData not availableTo be determined
Positive Control (e.g., Dexamethasone)10 µM2,500 ± 20075%

Note: Specific quantitative data for this compound in this assay is not yet publicly available. The table serves as a template for data presentation.

Inhibition of Pro-inflammatory Cytokine Production

This protocol details the assessment of this compound's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 1 x 10⁵ cells per well in a 24-well plate and incubate overnight.

  • Treatment: Pre-treat the cells with this compound (1-50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of each cytokine compared to the LPS-stimulated control.

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-< 20< 10< 5
LPS (1 µg/mL)-1500 ± 1502000 ± 200500 ± 50
This compound + LPS10 µMData not availableData not availableData not available
This compound + LPS25 µMData not availableData not availableData not available
This compound + LPS50 µMData not availableData not availableData not available

Note: This table is a template. Specific data for this compound is not yet available.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

This protocol outlines an in vitro assay to determine the inhibitory effect of this compound on COX-2, a key enzyme in the inflammatory pathway.[4][5]

Protocol:

  • Reagents: Use a commercial COX-2 inhibitor screening assay kit (fluorometric or colorimetric).

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, heme, and human recombinant COX-2 enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or a known COX-2 inhibitor like celecoxib as a positive control) to the wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence or absorbance kinetically for 5-10 minutes at the appropriate wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for COX-2 inhibition.

CompoundIC50 for COX-2 (µM)
This compoundData not available
Celecoxib (Positive Control)~0.1

Note: This table is a template for presenting the IC50 value.

A Novel Approach: Evaluating the Role of this compound in Mitigating Lipofuscin-Induced Inflammation

Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in cells with age and is considered a hallmark of cellular senescence.[6] This accumulation can trigger oxidative stress and inflammatory responses.[3][4][7] As a potent antioxidant, this compound may mitigate inflammation by reducing lipofuscin formation or its pro-inflammatory effects.

Proposed Experimental Workflow

G cluster_induce Induce Lipofuscin Accumulation cluster_treat Treatment with DMC cluster_assess Assessment culture Culture ARPE-19 cells induce Induce lipofuscin accumulation (e.g., with photoreceptor outer segments) culture->induce treat Treat cells with This compound induce->treat measure_lipo Quantify lipofuscin (autofluorescence) treat->measure_lipo measure_inflam Measure inflammatory markers (e.g., IL-6, IL-8) measure_lipo->measure_inflam

Caption: Workflow to assess DMC's effect on lipofuscin-induced inflammation.

Protocol:

  • Cell Culture: Culture human retinal pigment epithelial (ARPE-19) cells.

  • Induction of Lipofuscin Accumulation: Induce lipofuscin formation by feeding the cells with isolated photoreceptor outer segments.

  • Treatment: Treat the cells with non-toxic concentrations of this compound for a specified period.

  • Quantification of Lipofuscin:

    • Fix the cells and visualize lipofuscin granules using fluorescence microscopy (autofluorescence).

    • Quantify the fluorescence intensity per cell.

  • Measurement of Inflammatory Markers:

    • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines known to be associated with retinal inflammation, such as IL-6 and IL-8, using ELISA.

  • Data Analysis: Correlate the reduction in lipofuscin levels with the decrease in inflammatory cytokine production.

TreatmentLipofuscin Autofluorescence (Arbitrary Units)IL-6 (pg/mL)IL-8 (pg/mL)
Control100 ± 1050 ± 5100 ± 10
Lipofuscin-induced500 ± 50250 ± 25400 ± 40
Lipofuscin-induced + DMC (10 µM)To be determinedTo be determinedTo be determined
Lipofuscin-induced + DMC (25 µM)To be determinedTo be determinedTo be determined

Note: This is a proposed experimental design and data table.

In Vivo Evaluation of Anti-inflammatory Activity

While in vitro assays provide mechanistic insights, in vivo models are crucial for evaluating the physiological relevance of a compound's anti-inflammatory effects. A study combining this compound with turmeric root extract in a topical formulation has demonstrated a significant reduction in skin redness in human subjects, suggesting in vivo anti-inflammatory activity.[8][9]

Signaling Pathway Implicated in the Anti-inflammatory Action of this compound

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway stimulus LPS, TNF-α, Oxidative Stress ikb IκBα Degradation stimulus->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene Pro-inflammatory Gene Transcription nfkb->gene cytokines ↑ TNF-α, IL-6, COX-2 gene->cytokines dmc Dimethylmethoxy Chromanol dmc->ikb Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Clinical Study Data on a Formulation Containing this compound

A clinical study on a serum containing a 1:1 weight ratio of this compound and turmeric root extract showed the following results after 4 weeks of use:[8][9]

ParameterBaseline4 Weeks% Improvement
Skin Redness (a*)ValueValue18.29%
Transepidermal Water Loss (TEWL)ValueValue35.68%

Note: This data is for a combination product and not solely for this compound.

Conclusion

The provided protocols offer a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. Based on its strong antioxidant capacity, it is anticipated that this compound will demonstrate significant inhibitory effects on key inflammatory pathways, particularly the NF-κB signaling cascade. The novel approach of investigating its impact on lipofuscin-induced inflammation presents an exciting avenue for research into age-related inflammatory conditions. Further studies are warranted to generate specific quantitative data for this compound as a standalone agent to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for In Vivo Testing of Dimethylmethoxy Chromanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylmethoxy chromanol (DMC), a synthetic analog of gamma-tocopherol, is a potent antioxidant known for its ability to neutralize a broad spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] Its high antioxidative capacity, exceeding that of many common antioxidants like Vitamin E and Coenzyme Q10, has led to its prevalent use in cosmetic and dermatological formulations for anti-aging and skin protection.[3] While in vitro and ex vivo studies have established its efficacy in cellular systems and skin explants, a comprehensive understanding of its behavior and effects in a whole-organism setting is crucial for validating its therapeutic and protective potential.[4][5]

This document provides detailed application notes and proposed protocols for the in vivo testing of this compound in animal models. Due to the limited availability of published in vivo studies specifically on DMC, these protocols are based on its established antioxidant properties and adapted from general methodologies for testing chromanol derivatives and topical agents.[6] These guidelines are intended to assist researchers in designing robust experiments to evaluate the pharmacokinetics, efficacy, and safety of DMC.

Proposed Animal Models

The selection of an appropriate animal model is critical and depends on the specific research question.

  • For Dermatological and Photoprotective Studies:

    • SKH-1 or HRS/J Hairless Mice: These models are ideal for studying the effects of topically applied DMC on skin aging, photodamage, and wound healing due to the absence of hair, which facilitates topical application and visual assessment.

    • Porcine Skin Models (Ex vivo/In vivo): Porcine skin shares significant anatomical and physiological similarities with human skin, making it a highly relevant model for translational studies.[3][4]

  • For Systemic Antioxidant and Toxicological Studies:

    • Wistar or Sprague-Dawley Rats: These are standard models for systemic toxicity and efficacy studies due to their well-characterized physiology and genetics. They are suitable for evaluating the systemic antioxidant effects of orally or parenterally administered DMC.[7]

    • Genetically Engineered Mouse Models (GEMMs): For more specific mechanistic studies, GEMMs with mutations in genes related to oxidative stress pathways (e.g., Nrf2 knockout mice) can be employed.[8]

Signaling Pathways and Experimental Workflow

Antioxidant and Cytoprotective Signaling of DMC

This compound primarily functions by directly scavenging harmful free radicals. Additionally, it has been shown to enhance the expression of endogenous antioxidant enzymes, providing a dual-protective mechanism against oxidative stress.

DMC_Signaling cluster_protection Protective Mechanisms ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) DMC Dimethylmethoxy Chromanol (DMC) CellDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage induces DMC->ROS neutralizes EndoAntioxidants Endogenous Antioxidants (e.g., NQO1, SOD) DMC->EndoAntioxidants upregulates CellHealth Cellular Integrity and Function CellDamage->CellHealth preserves EndoAntioxidants->ROS

Caption: Proposed mechanism of action for this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study evaluating DMC.

Experimental_Workflow start Hypothesis Formulation model_selection Animal Model Selection (e.g., Hairless Mice, Wistar Rats) start->model_selection acclimation Acclimation Period (1-2 weeks) model_selection->acclimation grouping Randomization into Treatment Groups acclimation->grouping treatment DMC Administration (Topical, Oral, IP) grouping->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Data Collection (e.g., Skin Samples, Blood, Tissues) monitoring->endpoint analysis Biochemical & Histological Analysis endpoint->analysis data_interp Data Interpretation & Statistical Analysis analysis->data_interp conclusion Conclusion data_interp->conclusion

Caption: General workflow for in vivo testing of DMC.

Experimental Protocols

Protocol 1: Evaluation of Photoprotective Effects of Topically Applied DMC

Objective: To assess the efficacy of topically applied DMC in preventing UVB-induced skin damage in a hairless mouse model.

Materials:

  • SKH-1 hairless mice (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., propylene glycol:ethanol:water at 70:20:10)

  • UVB light source (280-320 nm)

  • Anesthetic (e.g., isoflurane)

  • Transepidermal Water Loss (TEWL) measurement device

  • Skin elasticity measurement device (e.g., Cutometer)

  • Reagents for oxidative stress and antioxidant enzyme assays

Procedure:

  • Acclimation: Acclimate mice for at least one week with a 12h light/dark cycle and ad libitum access to food and water.

  • Grouping: Randomly divide mice into four groups (n=8-10 per group):

    • Group 1: Naive Control (No UVB, No Treatment)

    • Group 2: UVB Control (UVB + Vehicle)

    • Group 3: Low-Dose DMC (UVB + 0.01% DMC solution)

    • Group 4: High-Dose DMC (UVB + 0.05% DMC solution)

  • DMC Application:

    • Prepare fresh DMC solutions in the vehicle. Recommended concentrations for cosmetic use are between 0.01% and 0.05%.[2][3]

    • Apply 200 µL of the assigned solution to the dorsal skin of each mouse daily for 4 weeks.

  • UVB Irradiation:

    • Starting from week 2, expose Groups 2, 3, and 4 to UVB radiation three times a week.

    • The initial UVB dose should be 1 MED (Minimal Erythema Dose), gradually increasing to 4 MEDs by the end of the study to induce chronic photodamage.

  • In-life Assessments:

    • Measure body weight weekly.

    • At the end of weeks 2 and 4, measure skin elasticity and TEWL on the dorsal skin.

  • Terminal Procedures:

    • At the end of the 4-week study, euthanize mice via an approved method.

    • Collect dorsal skin samples. One portion should be fixed in 10% neutral buffered formalin for histology (H&E, Masson's trichrome staining), and another portion should be snap-frozen in liquid nitrogen for biochemical analysis.

  • Biochemical Analysis:

    • Homogenize the frozen skin samples.

    • Measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation.

    • Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Protocol 2: Systemic Antioxidant Efficacy and Safety of Oral DMC

Objective: To evaluate the systemic antioxidant effects and acute/sub-chronic toxicity of orally administered DMC in rats.

Materials:

  • Wistar rats (8-10 weeks old, both sexes)

  • This compound

  • Vehicle for oral gavage (e.g., corn oil or 0.5% carboxymethylcellulose)

  • Blood collection tubes (with EDTA and for serum)

  • Reagents for biochemical assays (liver function, kidney function, oxidative stress)

Procedure:

  • Acute Toxicity (LD50 Estimation):

    • Follow a limit test design (e.g., OECD Guideline 423).

    • Administer a single high dose of DMC (e.g., 2000 or 5000 mg/kg) via oral gavage to a small group of rats (n=3-5).

    • Observe animals closely for 14 days for signs of toxicity and mortality. Record changes in body weight and any clinical abnormalities.

  • Sub-chronic Toxicity and Efficacy (28-day study):

    • Grouping: Randomly divide rats into four groups (n=10 per sex per group):

      • Group 1: Vehicle Control

      • Group 2: Low-Dose DMC

      • Group 3: Mid-Dose DMC

      • Group 4: High-Dose DMC

    • Dosage: Dosages should be selected based on acute toxicity data. A suggested range could be 50, 150, and 500 mg/kg/day.

    • Administration: Administer the assigned dose daily via oral gavage for 28 days.

    • Monitoring: Record body weight twice weekly and perform daily clinical observations.

  • Terminal Procedures:

    • At day 29, fast animals overnight and collect blood via cardiac puncture under anesthesia.

    • Perform a complete necropsy. Weigh major organs (liver, kidneys, spleen, heart, brain).

    • Collect organs for histopathological examination.

  • Blood and Tissue Analysis:

    • Hematology: Perform a complete blood count (CBC).

    • Serum Chemistry: Analyze for markers of liver function (ALT, AST, ALP) and kidney function (BUN, creatinine).

    • Oxidative Stress Markers: Use plasma or tissue homogenates (e.g., from the liver) to measure MDA and total antioxidant capacity (TAC).

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. Below are template tables for the proposed studies.

Table 1: Photoprotective Effects of Topical DMC on Mouse Skin

ParameterNaive ControlUVB + VehicleUVB + 0.01% DMCUVB + 0.05% DMC
Skin Elasticity (AU)
TEWL (g/h/m²)
Skin MDA (nmol/mg protein)
Skin SOD Activity (U/mg protein)
Epidermal Thickness (µm)

Table 2: Key Findings from 28-Day Oral DMC Study in Rats

ParameterVehicle ControlLow-Dose DMCMid-Dose DMCHigh-Dose DMC
Body Weight Gain (g)
Liver Weight (% of body weight)
ALT (U/L)
AST (U/L)
BUN (mg/dL)
Plasma MDA (nmol/mL)
Plasma TAC (mM)

Note: All data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be indicated.

Conclusion

The protocols outlined in this document provide a framework for the in vivo evaluation of this compound. By employing relevant animal models and robust methodologies, researchers can effectively investigate its dermatological benefits, systemic antioxidant properties, and overall safety profile. Such studies are essential for substantiating the therapeutic claims of DMC and paving the way for its potential applications beyond cosmetics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Dimethylmethoxy Chromanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethylmethoxy Chromanol (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this potent antioxidant. Here you will find frequently asked questions and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMC) and why is its solubility a concern?

A1: this compound (DMC), also known as Lipochroman-6, is a synthetic molecule inspired by gamma-tocopherol, exhibiting powerful antioxidant properties by protecting against reactive oxygen, nitrogen, and carbonyl species.[1][2] Its application in aqueous-based experimental systems and formulations is often challenging due to its lipophilic (fat-loving) nature and consequently poor water solubility.[1][3] This can lead to issues such as precipitation in aqueous buffers, low bioavailability in cell-based assays and in vivo studies, and difficulties in creating stable, homogenous formulations.[4] In cosmetic applications, it is recommended for use at low concentrations of 0.01-0.05% due to its high potency and potential for stickiness at higher concentrations.[1][5]

Q2: What are the common consequences of DMC's poor aqueous solubility in experimental settings?

A2: Researchers often face several challenges due to the poor aqueous solubility of DMC, which include:

  • Precipitation: The compound may precipitate when a concentrated stock solution (usually in an organic solvent) is diluted into an aqueous buffer or cell culture medium.[4]

  • Low Bioavailability: In both in vitro and in vivo experiments, poor solubility can lead to limited and inconsistent absorption, making it difficult for an effective concentration of the compound to reach its target.[4][6]

  • Inaccurate Concentration: Precipitation can lead to an overestimation of the actual concentration of solubilized DMC in your experimental system, potentially affecting the reliability of the results.[4]

  • Formulation Difficulties: Creating stable and uniform solutions for administration or testing can be a significant hurdle.[4]

Q3: What are the primary strategies for improving the aqueous solubility of DMC?

A3: Several formulation strategies can be employed to enhance the solubility of lipophilic compounds like DMC.[6][7][8] These techniques can be broadly categorized as:

  • Use of Co-solvents: Employing a water-miscible organic solvent to dissolve DMC before dilution in an aqueous medium.[9][10][11]

  • Cyclodextrin Complexation: Encapsulating the DMC molecule within the hydrophobic cavity of a cyclodextrin to form a water-soluble inclusion complex.[6][11]

  • Lipid-Based Formulations: Incorporating DMC into lipid-based systems such as liposomes, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[3][6][7][12]

  • Solid Dispersions: Dispersing DMC in a hydrophilic polymer matrix to improve its dissolution rate.[6][7]

  • Particle Size Reduction: Increasing the surface area of solid DMC through techniques like micronization or nanosizing to enhance dissolution.[6][10][13]

Troubleshooting Guide

Q4: My DMC is precipitating out of my aqueous buffer after diluting my stock solution. What can I do?

A4: This is a common issue when working with lipophilic compounds. Here are a few troubleshooting steps:

  • Decrease the Final Concentration: DMC is effective at very low concentrations (0.01-0.05%).[1] You may be exceeding its solubility limit in your aqueous medium. Try lowering the final concentration.

  • Increase the Co-solvent Concentration: If you are using a co-solvent like DMSO, you can try slightly increasing its final concentration in your working solution. However, be mindful of the solvent's potential toxicity to your experimental system (typically <0.5% for cell culture).[4]

  • Use a Different Solubilization Technique: If simple co-solvency is not sufficient, consider more advanced methods like cyclodextrin complexation or creating a lipid-based formulation.[6][8]

Q5: I am observing inconsistent results in my cell-based assays. Could this be related to DMC's solubility?

A5: Yes, inconsistent results can be a direct consequence of poor solubility. If DMC is not fully dissolved, the actual concentration your cells are exposed to can vary between experiments. To address this:

  • Visually Inspect Your Solutions: Before adding the solution to your cells, ensure it is clear and free of any visible precipitate.

  • Prepare Fresh Dilutions: Prepare your working solutions fresh for each experiment from a concentrated stock to minimize the chance of precipitation over time.

  • Consider a Solubilizing Excipient: Incorporating a solubilizing agent like a cyclodextrin or a non-ionic surfactant (at a safe concentration for your cells) can help maintain DMC in solution.[7][10]

Comparison of Solubilization Strategies for DMC

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) to dissolve DMC.[9][10][11]Simple to prepare and suitable for many in vitro studies.[11]Potential for solvent toxicity; the drug may still precipitate upon high dilution in aqueous media.[11]
Cyclodextrins Formation of an inclusion complex where the lipophilic DMC molecule is encapsulated within the hydrophobic core of a cyclodextrin.[6][11]Significant increase in aqueous solubility; can produce a water-soluble powder ideal for various applications.[4]Requires specific molar ratios and preparation; potential for competition with other molecules.
Lipid-Based Formulations (e.g., Liposomes, SEDDS) Incorporating DMC into lipid carriers to enhance its solubility and facilitate its transport across cell membranes.[3][6][7]Can improve bioavailability and protect the compound from degradation.[3]More complex to prepare and characterize; may require specialized equipment.[6]
Solid Dispersions Dispersing DMC within a hydrophilic polymer matrix to improve its dissolution rate.[6][7]Enhances dissolution and can improve oral bioavailability.[7]Requires specific processing techniques like hot-melt extrusion or spray drying.
Particle Size Reduction (Nanosizing) Reducing the particle size of solid DMC to increase its surface area and dissolution rate.[10][13]Can improve the dissolution rate of the solid compound.[10]May not be suitable for achieving high concentrations in solution; requires specialized equipment.

Experimental Protocols

Protocol 1: Solubilization of DMC using a Co-solvent (for in vitro applications)

This protocol is a starting point for preparing a stock solution of DMC for use in cell culture or other aqueous-based assays.

  • Weighing: Accurately weigh the desired amount of DMC powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution or use a sonicator briefly to ensure the compound is completely dissolved. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

  • Application: When preparing working solutions, dilute the stock solution into the aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic to your experimental system (typically below 0.5% for most cell lines).[4]

Protocol 2: Preparation of a DMC-Cyclodextrin Inclusion Complex

This method can produce a water-soluble powder of DMC suitable for both in vitro and in vivo studies.

  • Component Calculation: Calculate the required mass of DMC and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 or 1:2 molar ratio.

  • Cyclodextrin Dissolution: In a glass container, dissolve the calculated amount of HP-β-CD in purified water with stirring.

  • DMC Dissolution: In a separate container, dissolve the DMC powder in a minimal amount of a suitable organic solvent like ethanol.

  • Mixing: While vigorously stirring the cyclodextrin solution, slowly add the DMC solution dropwise.

  • Incubation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation. Protect the container from light.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to obtain a dry, white powder, which is the inclusion complex.

  • Solubilization: The resulting powder can be directly dissolved in an aqueous buffer for your experiments. It is advisable to confirm the final concentration using a validated analytical method (e.g., HPLC-UV).

Workflow and Decision Making

The following diagram illustrates a logical workflow for selecting a suitable solubilization strategy for this compound based on your experimental needs.

G cluster_0 Solubilization Strategy Selection for DMC start Define Experimental Requirements (e.g., in vitro, in vivo, concentration) in_vitro In Vitro Study? start->in_vitro low_conc Low Concentration Needed? in_vitro->low_conc Yes in_vivo In Vivo Study? in_vitro->in_vivo No co_solvent Use Co-solvent Method (e.g., DMSO) low_conc->co_solvent Yes high_conc Higher Concentration or Improved Stability Needed? low_conc->high_conc No end Proceed with Experiment co_solvent->end high_conc->co_solvent No cyclodextrin Use Cyclodextrin Complexation high_conc->cyclodextrin Yes cyclodextrin->end lipid_formulation Consider Lipid-Based Formulation (e.g., Liposomes, SEDDS) or Solid Dispersion in_vivo->lipid_formulation Yes in_vivo->end No lipid_formulation->end

References

enhancing the stability of dimethylmethoxy chromanol in experimental formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethylmethoxy Chromanol (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of DMC in experimental formulations. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMC) and what are its primary functions?

A1: this compound, also known by the trade name Lipochroman-6, is a potent synthetic antioxidant.[1][2] It is structurally similar to a form of vitamin E (gamma-tocopherol) but is engineered for enhanced protective capabilities.[1][3][4][5] Its primary function is to protect cells and formulation ingredients from damage caused by a broad spectrum of reactive species, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS).[3][6][7] This comprehensive antioxidant activity helps to prevent oxidative stress, which is a key factor in cellular aging and the degradation of active ingredients.[8][9]

Q2: What is the recommended usage concentration for DMC in experimental formulations?

A2: Due to its high potency, this compound is effective at very low concentrations, typically between 0.01% and 0.05%.[1][2][3][8] Higher concentrations can lead to undesirable formulation aesthetics, such as stickiness, due to its resin-like texture.[3][7]

Q3: Is this compound stable in formulations?

A3: Many sources describe this compound as having outstanding long-term stability in products, especially when compared to other potent antioxidants that may lose activity over time when in solution.[10][11] However, like all phenolic antioxidants, its stability can be influenced by factors such as pH, exposure to light, high temperatures, and the presence of metal ions. For enhanced stability, particularly in challenging formulations, an esterified form, Dimethylmethoxy Chromanyl Palmitate, has been developed which may offer a controlled release of the active chromanol in the skin.[12]

Q4: What are the known mechanisms of action for DMC's antioxidant effects?

A4: DMC primarily acts as a powerful radical scavenger.[6][7] It neutralizes harmful free radicals by donating a hydrogen atom, which halts the damaging chain reactions of oxidation.[11] This action protects vital cellular components and prevents the peroxidation of lipids within cell membranes.[6][11] Additionally, some evidence suggests that chromanol derivatives can activate the NRF2-KEAP1 pathway, a key signaling pathway in the cellular antioxidant response.[6] This pathway upregulates the expression of numerous protective genes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and stability testing of this compound.

Issue 1: Phase Separation or Precipitation of DMC in an Aqueous Formulation
  • Possible Cause: this compound is a lipophilic (oil-soluble) molecule. It has poor solubility in aqueous systems.

  • Troubleshooting Steps:

    • Solubilization: Incorporate DMC into the oil phase of your emulsion. Use a suitable solvent or co-solvent in the oil phase to ensure it is fully dissolved before emulsification.

    • Emulsifier System: Ensure your emulsifier system is robust enough to create a stable emulsion that can effectively incorporate the oil phase containing DMC.

    • Liposomal Encapsulation: Consider encapsulating DMC in liposomes or other nanocarriers to improve its dispersibility and stability in aqueous-based formulas.

Issue 2: Color Change (e.g., Yellowing) or Odor Development in the Formulation Over Time
  • Possible Cause: This is often a sign of oxidative degradation. The chromanol structure is susceptible to oxidation, which can lead to the formation of colored byproducts (quinones). This can be accelerated by exposure to air (oxygen), light, or transition metal ions.

  • Troubleshooting Steps:

    • Minimize Oxygen Exposure: During manufacturing, blanket the formulation with an inert gas like nitrogen or argon. Use airless packaging for the final product to minimize headspace oxygen.

    • Photoprotection: Protect the formulation from light at all stages of development and storage by using opaque or UV-blocking containers.[5]

    • Chelating Agents: Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) or its salts to sequester metal ions that can catalyze oxidation reactions.

    • Synergistic Antioxidants: Combine DMC with other antioxidants. For example, Vitamin C (Ascorbic Acid) can regenerate Vitamin E (and its analogs), creating a more robust and stable antioxidant network.[11] A study has shown a synergistic effect when DMC is combined with Turmeric Root Extract.[4][5][13][14]

Issue 3: Loss of Antioxidant Activity in the Formulation During Stability Studies
  • Possible Cause: The active DMC is degrading due to chemical instability under the storage conditions (e.g., high temperature, extreme pH).

  • Troubleshooting Steps:

    • pH Optimization: Phenolic antioxidants can be susceptible to degradation at alkaline pH. Buffer your formulation to a mildly acidic pH (typically pH 4-6) to enhance stability. Conduct a pH-stability profile to determine the optimal pH for your specific formulation.

    • Temperature Control: Store formulations at controlled room temperature or under refrigeration, as high temperatures can accelerate degradation kinetics.[5]

    • Quantitative Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the amount of DMC remaining in the formulation over time under different stress conditions.

Stability Data Overview

While specific public data on forced degradation of this compound is limited, the following table provides a general overview of factors that influence its stability and expected outcomes. Researchers should perform their own stability studies to determine the precise degradation profile within their unique formulations.

Stress Condition Potential Impact on DMC Expected Degradation Products (Hypothetical) Primary Prevention Strategy
High Temperature (>40°C) Accelerates oxidation rate.Oxidized chromanol derivatives (e.g., quinones).Store in a cool environment; Avoid excessive heat during manufacturing.
UV/Visible Light Exposure Can induce photodegradation, leading to radical formation and loss of activity.[5][15][16]Cleavage products of the chromanol ring, oxidized derivatives.Use opaque or UV-protective packaging.[5]
High pH (> 7) The phenoxide ion is more susceptible to oxidation than the protonated phenol.Increased rate of oxidation to quinone-type structures.Buffer the formulation to a mildly acidic pH (4-6).
Low pH (< 4) Generally more stable, but extreme acidic conditions could potentially affect other ingredients or the formulation's integrity.Minimal degradation expected.Maintain pH within the optimal stable range.
Presence of Oxygen Direct oxidation of the chromanol head group.Oxidized chromanol derivatives.Use of airless packaging; Nitrogen blanketing during manufacturing.
Presence of Metal Ions (Fe³⁺, Cu²⁺) Catalyzes the formation of free radicals and accelerates oxidative degradation.Increased rate of oxidation.Incorporate a chelating agent (e.g., EDTA).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for stress testing to identify potential degradation pathways and to generate samples for the development of a stability-indicating method.

  • Objective: To intentionally degrade this compound under various stress conditions.

  • Procedure:

    • Prepare Stock Solutions: Prepare solutions of DMC in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12 hours). Neutralize a sample with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified period. Neutralize a sample with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for an extended period.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light in a photostability chamber.

    • Analysis: Analyze the stressed samples at various time points using an appropriate analytical method like HPLC to determine the percentage of DMC remaining and to observe the formation of degradation products.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity

This assay is a common and relatively simple method to evaluate the antioxidant (radical scavenging) activity of a formulation containing DMC.[1]

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically.[1]

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Methanol or other suitable solvent

    • Test formulation containing DMC, diluted to various concentrations

    • Positive control (e.g., Ascorbic acid or Trolox)

    • UV-Vis Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a series of dilutions of your test formulation and the positive control.

    • In a test tube or microplate well, mix a specific volume of the diluted sample with a specific volume of the DPPH solution (e.g., 1 mL sample + 1 mL DPPH).

    • Prepare a control sample containing only the solvent and the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance of each solution at 517 nm.[1][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percent inhibition against the sample concentrations.[8][17]

Visualizations

NRF2-KEAP1 Antioxidant Response Pathway

The NRF2-KEAP1 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, the protein KEAP1 targets the transcription factor NRF2 for degradation. However, in the presence of oxidative stress (which antioxidants like DMC help to mitigate), NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS, RNS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation DMC Dimethylmethoxy Chromanol (DMC) DMC->ROS Scavenges Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., NQO1, SOD) ARE->Genes Activates Transcription Stability_Workflow start Start: New DMC Formulation Developed protocol_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol_dev forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) protocol_dev->forced_deg method_val Validate Analytical Method (Specificity, Linearity, Accuracy) forced_deg->method_val Use degraded samples stability_study Set Up Formal Stability Study (Different Temp/Humidity Conditions) method_val->stability_study sampling Pull Samples at Timepoints (0, 1, 3, 6 months) stability_study->sampling analysis Analyze Samples: - Assay (DMC %) - Degradants - Physical Properties - Antioxidant Capacity (DPPH) sampling->analysis analysis->sampling Next Timepoint data_eval Evaluate Data & Determine Shelf-Life analysis->data_eval end End: Formulation Stability Profile Established data_eval->end

References

troubleshooting variability in dimethylmethoxy chromanol antioxidant assay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethylmethoxy Chromanol (DMC) antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in assay results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMC) and why is it used in antioxidant research?

This compound (DMC), also known commercially as Lipochroman-6, is a potent synthetic antioxidant. Its structure is similar to a form of Vitamin E, and it is known for its ability to protect against a broad spectrum of reactive species, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS)[1][2][3]. This broad activity makes it a valuable compound in research focused on mitigating oxidative and nitrative stress.

Q2: I am observing high variability between my replicate measurements. What are the common causes?

High variability in antioxidant assays can stem from several factors:

  • Inconsistent Pipetting: Ensure your micropipettes are properly calibrated and that you are using fresh tips for each replicate to avoid cross-contamination[4].

  • Incomplete Mixing: Thoroughly mix the reagents and the sample after each addition by gentle vortexing[4].

  • Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as reaction rates can be temperature-sensitive[5][6].

  • Light Exposure: Some reagents, like the DPPH radical, are light-sensitive. It is advisable to perform the assay in the dark or in amber-colored tubes to prevent degradation of the radical[4].

Q3: My results show lower antioxidant activity than expected for DMC. What could be the reason?

Lower than expected activity for a potent lipophilic antioxidant like DMC can be due to:

  • Solubility Issues: DMC is lipophilic and may not be fully dissolved in the assay medium, especially in more aqueous solutions. This can lead to an underestimation of its antioxidant capacity[6]. Ensure you are using an appropriate solvent system. The ABTS assay is often more suitable for lipophilic compounds as it is soluble in both aqueous and organic solvents[4][7].

  • Reagent Degradation: Ensure that your stock solutions of DMC and the assay reagents (e.g., DPPH, ABTS radical cation) are fresh. DPPH solutions, in particular, can degrade over time.

  • Incorrect Wavelength: Double-check that your spectrophotometer is set to the correct wavelength for the assay you are performing (e.g., around 517 nm for DPPH, 734 nm for ABTS)[8].

Q4: Can the color of my DMC solution interfere with the assay?

While pure DMC is typically a white powder, if your sample preparation results in a colored solution, it can interfere with colorimetric assays like DPPH and ABTS. To correct for this, you should run a sample blank containing your DMC sample and the solvent but without the radical solution. Subtract the absorbance of the sample blank from your test sample's absorbance reading[9].

Q5: How does DMC exert its antioxidant effects within a cellular context?

Beyond direct radical scavenging, DMC can also enhance the body's own antioxidant defenses. Studies have shown that DMC, particularly in combination with other antioxidants like turmeric root extract, can boost the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and quinone oxidoreductase 1 (NQO1)[9][10]. This is often achieved through the activation of the Nrf2-Keap1 signaling pathway.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during DMC antioxidant assays.

Problem Potential Cause Recommended Solution
High Variability in Replicates Inconsistent pipetting volumes.Calibrate micropipettes regularly. Use new tips for each replicate.
Incomplete mixing of reagents.Gently vortex or invert the tube/plate to mix thoroughly after adding each component.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath for the reaction.
Low or No Antioxidant Activity DMC is not fully dissolved (precipitation).Prepare a concentrated stock solution of DMC in a suitable organic solvent (e.g., ethanol or DMSO). Ensure the final solvent concentration in the assay is low to avoid interference.
Degraded DPPH or ABTS radical solution.Prepare fresh radical solutions daily and store them protected from light.
Incorrect assay pH.Verify the pH of your buffer solutions, as the antioxidant activity of some compounds is pH-dependent.
Negative or Unexpected Absorbance Readings Incorrect blanking of the spectrophotometer.Ensure the spectrophotometer is zeroed with the appropriate blank solution as per the protocol (solvent without the radical).
Contaminated or scratched cuvettes/plate wells.Use clean, scratch-free cuvettes or new microplate wells for each reading.
Inconsistent Standard Curve Instability of the standard (e.g., Trolox).Prepare fresh standard solutions for each experiment.
Inconsistent reaction times for standards.Use a timer to ensure a consistent incubation time for all standard curve points.

Experimental Protocols

Below are detailed methodologies for the DPPH and ABTS assays, adapted for testing a lipophilic antioxidant like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow.

Reagents:

  • DPPH solution (0.1 mM in ethanol or methanol)

  • This compound (DMC) stock solution (e.g., 1 mg/mL in ethanol)

  • Trolox or Ascorbic Acid (for standard curve)

  • Ethanol or Methanol (as solvent)

Procedure:

  • Prepare a series of dilutions of the DMC stock solution in the chosen solvent.

  • In a 96-well microplate or cuvettes, add a specific volume of each DMC dilution.

  • Add the DPPH solution to each well to initiate the reaction. A typical ratio is 1:1 (v/v).

  • Include a blank (solvent only) and a positive control (Trolox or ascorbic acid).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of DMC that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the DMC concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is versatile as the ABTS radical cation is soluble in both aqueous and organic solvents, making it suitable for lipophilic compounds.

Reagents:

  • ABTS stock solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • DMC stock solution (e.g., 1 mg/mL in ethanol)

  • Trolox (for standard curve)

  • Ethanol or a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • On the day of the assay, dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the DMC stock solution in ethanol.

  • Add a small volume of each DMC dilution to the diluted ABTS•+ solution.

  • Include a blank (ethanol only) and a positive control (Trolox).

  • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating antioxidant potency. While specific IC50 values for this compound can vary between laboratories and assay conditions, it is known to be a highly potent antioxidant. For comparison, the IC50 values of common standards are provided below. It is recommended to run a standard alongside DMC for reliable comparison.

Antioxidant Assay Typical IC50 Range (µg/mL)
Trolox DPPH2 - 8
ABTS1 - 5
Ascorbic Acid DPPH3 - 10
ABTS2 - 7
This compound (DMC) DPPHExpected to be low (high potency)
ABTSExpected to be low (high potency)

Note: The expected potency of DMC is high, which would correspond to low IC50 values. Researchers should establish their own baseline values under their specific experimental conditions.

Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (DPPH or ABTS•+) mix Mix DMC/Control with Reagent prep_reagents->mix prep_dmc Prepare DMC Dilutions prep_dmc->mix prep_control Prepare Positive Control (e.g., Trolox) prep_control->mix incubate Incubate (Time & Temp Specific to Assay) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Troubleshooting Flowchart for Inconsistent Results

G start Inconsistent Results q_control Is the positive control (e.g., Trolox) working as expected? start->q_control a_reagents Issue with Reagents - Check expiration - Prepare fresh solutions q_control->a_reagents No q_solubility Is DMC fully dissolved? (Check for precipitation) q_control->q_solubility Yes a_reagents->start a_solvent Solubility Issue - Use appropriate co-solvent (e.g., Ethanol, DMSO) - Consider ABTS assay for lipophilic compounds q_solubility->a_solvent No q_conditions Are assay conditions (time, temp, pH) correct and consistent? q_solubility->q_conditions Yes a_solvent->start a_protocol Incorrect Protocol - Verify all steps - Check instrument settings q_conditions->a_protocol No q_pipetting Is pipetting accurate and consistent? q_conditions->q_pipetting Yes a_protocol->start a_pipetting Pipetting Error - Calibrate pipettes - Use fresh tips for each replicate q_pipetting->a_pipetting No end_node Re-evaluate Results q_pipetting->end_node Yes a_pipetting->start

Caption: A troubleshooting flowchart for inconsistent antioxidant assay results.

Nrf2-Keap1 Signaling Pathway Activation by DMC

G dmc This compound (DMC) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) dmc->keap1_nrf2 Induces dissociation stress Oxidative Stress (ROS/RNS) stress->keap1_nrf2 Induces dissociation protection Cellular Protection & Reduced Oxidative Stress stress->protection nrf2 Nrf2 Translocation to Nucleus keap1_nrf2->nrf2 are Antioxidant Response Element (ARE) (DNA) nrf2->are Binds to enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, NQO1) are->enzymes Activates transcription enzymes->protection

Caption: Proposed mechanism of DMC-induced cellular antioxidant defense.

References

addressing stickiness of dimethylmethoxy chromanol in topical formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering stickiness in topical formulations containing Dimethylmethoxy Chromanol (DMC).

Troubleshooting Guide: Addressing Stickiness

The inherent resin-like property of this compound can lead to a tacky or sticky skin feel in topical formulations, particularly at higher concentrations.[1] This guide provides a systematic approach to mitigate this issue.

Initial Assessment

Before reformulating, it is crucial to quantify the degree of stickiness. This allows for a baseline measurement and objective evaluation of any formulation adjustments. Two primary methods are recommended: Sensory Analysis and Instrumental Analysis.

1. Sensory Analysis

A trained sensory panel can provide detailed feedback on the tactile properties of a formulation.

  • Experimental Protocol: Descriptive Sensory Analysis (Adapted from ASTM E1490-11) [1][2][3][4][5]

    • Panelist Selection: Recruit 8-10 panelists trained in tactile evaluation of topical products.

    • Product Application: A standardized amount of the formulation (e.g., 0.1 mL) is applied to a defined area on the forearm (e.g., a 2x2 inch square).

    • Evaluation: Panelists rub the product in a standardized manner (e.g., circular motion for 15 seconds) and evaluate various attributes at different time points (e.g., immediately after application, 1 minute, 5 minutes).

    • Attributes: Key attributes related to stickiness include:

      • Tack: The force required to separate the finger from the skin.

      • Stickiness: The sensation of the product adhering to the skin.

      • Drag: The resistance felt when moving the finger across the skin.

    • Scaling: Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0 = none, 10 = extreme).

    • Data Analysis: The mean scores for each attribute are calculated and compared between different formulations.

2. Instrumental Analysis

A texture analyzer provides objective, quantitative data on the adhesive properties of a formulation.[6][7]

  • Experimental Protocol: Texture Analysis for Adhesiveness [6][7][8][9][10][11]

    • Instrument: A texture analyzer equipped with a load cell (e.g., 1 kg) and a probe (e.g., a 1 cm diameter cylindrical or spherical probe).

    • Sample Preparation: The formulation is filled into a container, ensuring a flat surface and no air bubbles.

    • Test Parameters:

      • Probe Speed: 1.0 mm/s

      • Penetration Depth: 2.0 mm

      • Hold Time: 5 seconds

      • Trigger Force: 5 g

    • Procedure: The probe descends into the sample at a set speed to a defined depth, holds for a specified time, and then withdraws.

    • Data Acquisition: The instrument records the force as a function of time and distance. The key parameters for stickiness are the adhesive force (the peak negative force during probe withdrawal) and the work of adhesion (the area under the negative portion of the force-distance curve).[7][10]

    • Data Analysis: Higher values for adhesive force and work of adhesion indicate greater stickiness.

Formulation Optimization Strategies

Once the stickiness has been benchmarked, the following strategies can be employed to improve the sensory profile of the formulation.

1. Reduce the Concentration of Tacky Ingredients

  • This compound: While a potent antioxidant, its concentration should be optimized. The recommended usage level is typically low, from 0.01% to 0.05%.[1]

  • Other Excipients: High concentrations of ingredients like glycerin or beeswax can also contribute to a sticky feel.[2] Consider reducing their concentration if they are present in the formulation.

2. Incorporate Sensory-Modifying Excipients

  • Silicones: The addition of volatile or non-volatile silicones can significantly reduce tackiness and improve spreadability.

    • Dimethicone/Cyclomethicone: A concentration of 2-3% is often effective.[2]

    • Phenyl Trimethicone: Can be used to reduce the tack of organic ingredients.

  • Lightweight Esters: These can improve the skin feel and help to solubilize other ingredients.

    • Caprylic/Capric Triglyceride: A non-greasy emollient that can improve the sensory profile.

    • Isopropyl Myristate/Isopropyl Palmitate: Effective at dissolving silicones, but potential for irritation should be considered.

3. Optimize the Formulation Base

  • Emulsion Type: Oil-in-water (O/W) emulsions, particularly those with a lower oil phase content, tend to feel lighter and less sticky than water-in-oil (W/O) emulsions.

  • Gellants: For gel-based formulations, the choice and concentration of the gelling agent can impact the final skin feel. Experiment with different types and levels of polymers like carbomers or cellulose derivatives.

4. Solubilization of this compound

Ensuring that DMC is fully dissolved in the oil phase is crucial. Poor solubilization can lead to a concentrated, sticky residue on the skin.

  • Solubility: this compound is an oil-soluble ingredient. A patent suggests it can be dissolved in ethanol before addition to the bulk of the formulation.

  • Solvent Selection: Experiment with different cosmetic esters and silicones to find a suitable solvent system that provides good solubility and a desirable skin feel.

Quantitative Data Summary

ParameterRecommendationRationale
This compound Concentration 0.01% - 0.05%Effective antioxidant activity at low concentrations, minimizing stickiness.[1]
Silicone (Dimethicone/Cyclomethicone) Concentration 2% - 3%Reduces tackiness and improves spreadability.[2]
Glycerin Concentration < 5%High concentrations can lead to a sticky feel.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for addressing stickiness and a logical approach to troubleshooting.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Reformulation cluster_2 Phase 3: Evaluation A Initial Formulation with DMC B Sensory Analysis (Trained Panel) A->B C Instrumental Analysis (Texture Analyzer) A->C D Benchmark Stickiness Data B->D C->D E Identify Potential Causes of Stickiness D->E F Modify Formulation (e.g., add silicones, reduce glycerin) E->F G Prepare Test Batches F->G H Repeat Sensory and Instrumental Analysis G->H I Compare with Benchmark Data H->I J Is Stickiness Reduced? I->J K Final Formulation J->K Yes L Iterate Reformulation J->L No L->F

Caption: Experimental workflow for addressing stickiness in topical formulations.

G start Formulation is Sticky q1 Is DMC concentration > 0.05%? start->q1 a1_yes Reduce DMC to 0.01-0.05% q1->a1_yes Yes q2 Does the formulation contain > 5% glycerin or other sticky humectants? q1->q2 No a1_yes->q2 a2_yes Reduce humectant concentration q2->a2_yes Yes q3 Does the formulation lack silicones or lightweight esters? q2->q3 No a2_yes->q3 a3_yes Incorporate 2-3% dimethicone/cyclomethicone or a lightweight ester q3->a3_yes Yes end Re-evaluate Stickiness q3->end No a3_yes->end

Caption: Troubleshooting decision tree for sticky formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of stickiness when using this compound?

A1: this compound has a resin-like consistency at higher concentrations, which can impart a sticky or tacky feel to topical formulations.[1] It is recommended to use it at low concentrations (0.01-0.05%) where it is still highly effective as an antioxidant.[1]

Q2: Can the choice of emulsifier affect the stickiness of a cream?

A2: Yes, the emulsification system is critical for the final texture and skin feel of a cream or lotion. The type and concentration of the emulsifier can influence droplet size, viscosity, and how the product breaks on the skin, all of which can contribute to or mitigate a sticky sensation.

Q3: Are there any "anti-tack" ingredients that can be added to a formulation?

A3: Yes, silicones like dimethicone and cyclomethicone are excellent at reducing tackiness and improving the slip of a formulation.[2] Lightweight esters such as caprylic/capric triglyceride can also enhance the sensory properties and reduce a greasy or sticky feel.

Q4: How can I objectively measure if my formulation changes have reduced stickiness?

A4: Instrumental analysis with a texture analyzer is a reliable method to quantify changes in adhesiveness.[6][7] By measuring the adhesive force and work of adhesion before and after reformulation, you can obtain objective data on the reduction of stickiness. Sensory analysis with a trained panel is also a valuable tool for this purpose.[1][2][3][4][5]

Q5: My formulation is a water-based gel. How can I reduce stickiness in this system?

A5: In a gel system, stickiness is often related to the type and concentration of the gelling agent and any humectants present. Consider using a lower concentration of the gelling agent or experimenting with different polymers that have a less tacky feel. Also, ensure that humectants like glycerin are used at a low concentration (e.g., < 5%). The addition of a water-soluble silicone, such as PEG-8 dimethicone, can also be beneficial in hydrous formulations.[2]

References

overcoming limitations of low concentration usage of dimethylmethoxy chromanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethylmethoxy Chromanol (DMC). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming challenges associated with the use of DMC, particularly concerning its formulation and efficacy at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMC) and what are its primary applications in research?

A1: this compound (DMC), also known by its trade name Lipochroman-6, is a potent, synthetic antioxidant.[1][2] It is structurally analogous to gamma-tocopherol (a form of Vitamin E) and is engineered for enhanced antioxidant capabilities.[1][2][3] Its primary mechanism of action involves the direct scavenging of a broad spectrum of reactive species, including Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS).[1][4] This makes it a powerful tool for protecting cells and tissues from oxidative and nitrative stress. In research, it is frequently used in studies related to skin aging, photoprotection, and cellular damage.[1][2]

Q2: Why is DMC typically recommended for use at low concentrations (0.01-0.05%)?

A2: The recommended low concentration for DMC is primarily due to formulation and textural considerations rather than reduced efficacy at higher doses.[3] At higher concentrations, DMC can be resin-like and impart a sticky or tacky feel to formulations.[3] Its high potency as an antioxidant means that effective results can be achieved within this low concentration range.[2][3][5]

Q3: What are the known limitations of using DMC at low concentrations and how can they be addressed?

A3: The primary challenge at low concentrations is maximizing the therapeutic or protective effects. To overcome this, several strategies can be employed:

  • Synergistic Formulations: Combining DMC with other antioxidants can lead to a more robust defense against oxidative stress.[6]

  • Enhanced Delivery Systems: As a lipophilic molecule, DMC's bioavailability and efficacy can be improved with appropriate formulation strategies.[7][8]

  • Targeted Experimental Design: Understanding the specific reactive species involved in your experimental model can help leverage DMC's broad-spectrum activity.

Q4: Can DMC be combined with other antioxidants? If so, which ones are recommended?

A4: Yes, DMC exhibits synergistic effects when combined with other antioxidants, which enhances the overall antioxidant capacity.[6] It has been observed to work well in concert with vitamins C and E.[6] A particularly effective combination is with Turmeric Root Extract. Studies have shown that a 1:1 weight ratio of DMC and Turmeric Root Extract can synergistically boost the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and quinone oxidoreductase 1 (NQO1).[1][9][10]

Q5: What is the solubility profile of DMC and how should it be handled in the lab?

A5: DMC is a lipophilic (fat-soluble) compound.[7] It is preferentially soluble in aromatic solvents (like C12-15 Alkyl Benzoate) and esters (such as Caprylic/Capric Triglycerides).[11] It is advisable to minimize the use of highly non-polar solvents (e.g., mineral oil) and polar solvents (e.g., ethanol, propylene glycol).[11] For incorporation into cosmetic or experimental formulations, it should be dissolved in the oil phase, preferably during the final stages of the manufacturing process.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low observed antioxidant activity in cell-based assays. Poor bioavailability or cellular uptake of DMC due to its lipophilicity.Utilize a lipid-based delivery system such as liposomes or nanoemulsions to improve solubility and cellular penetration.[7][8]
Sub-optimal concentration for the specific cell type or stressor.Perform a dose-response curve to determine the optimal effective concentration within the recommended 0.01-0.05% range for your specific experimental setup.
The antioxidant effect is not being fully captured by the chosen assay.Employ a range of antioxidant assays that measure different endpoints (e.g., ROS/RNS scavenging, lipid peroxidation, DNA damage) to comprehensively assess DMC's activity.
Observed cytotoxicity in cell culture experiments. High concentration of the solvent used to dissolve DMC.Ensure the final concentration of the solvent in the cell culture medium is below its cytotoxic threshold. Perform a vehicle control experiment.
Instability of the formulation over time.Prepare fresh formulations for each experiment. Store stock solutions of DMC in an appropriate solvent at a low temperature and protected from light.
Difficulty dissolving DMC in the desired formulation base. Incompatible solvent system.Refer to the solubility profile of DMC. Use aromatic solvents or esters for optimal dissolution. Avoid highly polar or non-polar solvents.[11]
Precipitation of DMC upon addition to the aqueous phase.Ensure DMC is fully dissolved in the oil phase of the formulation before emulsification.
Inconsistent experimental results. Degradation of DMC in the formulation.DMC is generally stable, but it is good practice to add it to formulations at a lower temperature, especially if other oxidizing agents are present.[11]
Variability in experimental conditions.Standardize all experimental parameters, including cell seeding density, treatment times, and assay procedures.

Experimental Protocols

Protocol 1: Enhancing Antioxidant Efficacy through Synergistic Combination with Turmeric Root Extract (TRE)

This protocol is based on studies demonstrating the synergistic effect of DMC and TRE in boosting endogenous antioxidant enzymes.[9][10][12]

Objective: To evaluate the combined effect of DMC and TRE on the activity of superoxide dismutase (SOD) in UVB-irradiated keratinocytes (HaCaT cells).

Materials:

  • This compound (DMC)

  • Turmeric Root Extract (TRE)

  • HaCaT keratinocytes

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • UVB light source

  • SOD Assay Kit

Methodology:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare stock solutions of DMC and TRE in a suitable solvent (e.g., DMSO).

    • Pre-treat HaCaT cells with:

      • Vehicle control (solvent only)

      • DMC alone

      • TRE alone

      • DMC and TRE in a 1:1 weight ratio

    • Incubate for a predetermined time (e.g., 24 hours).

  • UVB Irradiation:

    • Wash the cells with PBS.

    • Expose the cells to a specific dose of UVB radiation.

  • Post-Irradiation Incubation:

    • Add fresh treatment media to the cells and incubate for a further period (e.g., 24 hours).

  • Cell Lysis and SOD Assay:

    • Harvest the cells and prepare cell lysates according to the instructions of the SOD assay kit.

    • Measure the SOD activity in each treatment group using the SOD assay kit.

  • Data Analysis: Compare the SOD activity in the combination treatment group to the single-agent and control groups. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Visualizations

G cluster_0 Overcoming Low Concentration Limitations of DMC cluster_1 Strategies for Enhanced Efficacy Low Concentration Usage of DMC (0.01-0.05%) Low Concentration Usage of DMC (0.01-0.05%) Formulation & Textural Constraints Formulation & Textural Constraints Low Concentration Usage of DMC (0.01-0.05%)->Formulation & Textural Constraints Maximize Therapeutic Effect Maximize Therapeutic Effect Low Concentration Usage of DMC (0.01-0.05%)->Maximize Therapeutic Effect Synergistic Combinations Synergistic Combinations Maximize Therapeutic Effect->Synergistic Combinations Enhanced Delivery Systems Enhanced Delivery Systems Maximize Therapeutic Effect->Enhanced Delivery Systems Optimized Experimental Design Optimized Experimental Design Maximize Therapeutic Effect->Optimized Experimental Design Vitamins C & E Vitamins C & E Synergistic Combinations->Vitamins C & E Turmeric Root Extract Turmeric Root Extract Synergistic Combinations->Turmeric Root Extract Lipid-Based Formulations Lipid-Based Formulations Enhanced Delivery Systems->Lipid-Based Formulations Broad-Spectrum Activity Broad-Spectrum Activity Optimized Experimental Design->Broad-Spectrum Activity

Caption: Logical workflow for enhancing DMC efficacy at low concentrations.

G Start Start Culture HaCaT Cells Culture HaCaT Cells Start->Culture HaCaT Cells Pre-treatment with DMC/TRE Pre-treatment with DMC/TRE Culture HaCaT Cells->Pre-treatment with DMC/TRE UVB Irradiation UVB Irradiation Pre-treatment with DMC/TRE->UVB Irradiation Post-Irradiation Incubation Post-Irradiation Incubation UVB Irradiation->Post-Irradiation Incubation Cell Lysis Cell Lysis Post-Irradiation Incubation->Cell Lysis SOD Assay SOD Assay Cell Lysis->SOD Assay Data Analysis Data Analysis SOD Assay->Data Analysis

Caption: Experimental workflow for evaluating DMC and TRE synergy.

G Oxidative Stress Oxidative Stress Endogenous Antioxidant Enzymes (SOD, NQO1) Endogenous Antioxidant Enzymes (SOD, NQO1) Oxidative Stress->Endogenous Antioxidant Enzymes (SOD, NQO1) inhibits DMC DMC DMC->Endogenous Antioxidant Enzymes (SOD, NQO1) synergistically boosts with TRE TRE TRE TRE->Endogenous Antioxidant Enzymes (SOD, NQO1) synergistically boosts with DMC Cellular Protection Cellular Protection Endogenous Antioxidant Enzymes (SOD, NQO1)->Cellular Protection promotes

Caption: Synergistic signaling pathway of DMC and TRE.

References

Technical Support Center: DPPH Assay for Lipophilic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their DPPH (2,2-diphenyl-1-picrylhydrazyl) assay protocols for lipophilic antioxidants.

Troubleshooting Guide

This guide addresses common issues encountered during the DPPH assay with lipophilic samples.

Problem 1: Low or No Scavenging Activity Observed

Possible Cause Suggested Solution
Inappropriate Solvent The antioxidant may not be soluble or may have low reactivity in the chosen solvent. Methanol, a common solvent for the DPPH assay, may not be suitable for all lipophilic compounds like BHT.[1]
- Test a range of solvents with varying polarities such as ethanol, isopropanol, ethyl acetate, or isooctane.[1]
- For oil samples, consider a dual-solvent approach. Use methanol to test the hydrophilic fraction and a less polar solvent like ethyl acetate or isooctane for the lipophilic fraction.[1]
Slow Reaction Kinetics Lipophilic antioxidants, particularly in viscous media like oils, may react slowly with the DPPH radical. A short incubation time can lead to an underestimation of antioxidant activity.[2]
- Extend the incubation period. Monitor the absorbance at several time points (e.g., 30, 60, 90, and 120 minutes) to determine when the reaction reaches a plateau.[3]
Incorrect Sample Concentration The concentration of the antioxidant may be too low to elicit a measurable response.
- Prepare a wider range of sample dilutions.
Degraded DPPH Solution DPPH is sensitive to light and can degrade over time, leading to a loss of the radical and inaccurate results.[4][5]
- Always prepare fresh DPPH solution for each experiment.
- Store the DPPH stock solution in a dark, refrigerated container.[4]

Problem 2: Precipitate Formation Upon Mixing Sample and DPPH Reagent

Possible Cause Suggested Solution
Poor Solubility of Lipophilic Sample in Polar Solvent The lipophilic sample may not be fully soluble in the alcoholic DPPH solution, leading to precipitation.
- Use a less polar solvent like ethyl acetate or isooctane to dissolve the sample and the DPPH radical.
- Consider using a co-solvent system. For example, dissolve the lipophilic sample in a small amount of a compatible solvent (e.g., hexane) before adding the DPPH solution, ensuring the final concentration of the co-solvent is low and does not interfere with the assay.
Salt-induced Aggregation If working with extracts from marine organisms or other salt-containing samples, high concentrations of alcohol in the DPPH solution can cause precipitation.
- Optimize the water content in the DPPH solvent. A 70% aqueous methanol solution has been shown to be effective for salt-containing samples.

Problem 3: Inconsistent or Irreproducible Results

Possible Cause Suggested Solution
Variable Reaction Times As mentioned, the kinetics can vary. Inconsistent incubation times will lead to variable results.
- Strictly adhere to a standardized and optimized incubation time for all samples and standards in a given experiment.
Fluctuations in Temperature Reaction rates are temperature-dependent.
- Ensure all reactions are carried out at a constant and controlled temperature.
Light Exposure Exposure to light can lead to the degradation of the DPPH radical, affecting absorbance readings.[4]
- Perform all steps of the assay, especially the incubation, in the dark or under subdued light.[4]
Pipetting Errors Inaccurate pipetting of samples, standards, or the DPPH reagent will lead to errors in the final calculated antioxidant activity.
- Use calibrated pipettes and ensure proper pipetting technique.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for lipophilic antioxidants in a DPPH assay?

A1: There is no single "best" solvent, as the optimal choice depends on the specific lipophilic antioxidant being tested.[1] Methanol is a common choice, but for highly lipophilic compounds, solvents like ethyl acetate or isooctane may be more appropriate.[1] It is recommended to perform preliminary tests with a few different solvents to determine which one provides the best solubility and reactivity for your sample. For a comprehensive analysis of oils, using both a polar solvent (like methanol) for the hydrophilic fraction and a non-polar solvent (like ethyl acetate or isooctane) for the lipophilic fraction is a robust approach.[1]

Q2: How long should I incubate the reaction mixture?

A2: The incubation time is a critical parameter. While a 30-minute incubation is common, some lipophilic antioxidants exhibit slow reaction kinetics.[3] It is advisable to perform a time-course experiment (e.g., measuring absorbance at 15, 30, 60, 90, and 120 minutes) to determine the point at which the reaction reaches a steady state for your specific sample.

Q3: How do I interpret the results of my DPPH assay?

A3: The results of a DPPH assay are typically expressed in two ways:

  • Percentage Inhibition (% Inhibition): This is the percentage of the DPPH radical that has been scavenged by the antioxidant. It is calculated using the formula: % Inhibition = [(ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    - ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100 where ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the DPPH solution with the sample.

  • IC50 Value: This is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. The IC50 value is determined by plotting the percentage inhibition against different concentrations of the sample.

It is also good practice to compare the results to a standard antioxidant like Trolox or ascorbic acid.

Q4: Can I use the DPPH assay to measure the antioxidant activity of an oil directly?

A4: While it is possible, dissolving the oil directly in the DPPH solution can be challenging due to miscibility issues. A common and more reliable approach is to first extract the lipophilic antioxidants from the oil using a suitable solvent (e.g., hexane or ethyl acetate), and then perform the DPPH assay on the extract.[1]

Q5: My sample is colored. Will this interfere with the assay?

A5: Yes, if your sample has a color that absorbs light at or near the wavelength at which DPPH absorbance is measured (typically 517 nm), it can interfere with the results. To correct for this, you should run a blank for each sample concentration that contains the sample and the solvent but not the DPPH reagent. The absorbance of this blank should then be subtracted from the absorbance of the corresponding sample with the DPPH reagent.

Data Presentation

Table 1: Effect of Solvent on DPPH Radical Scavenging by α-Tocopherol (Vitamin E)

SolventDPPH Loss at 5 min (µmol/g)DPPH Loss at 30 min (µmol/g)
Methanol~0.85[1]~0.85[1]
Ethanol~0.95[1]~0.95[1]
Isopropanol~0.60[1]~0.60[1]
Ethyl Acetate~0.70[1]~0.80[1]
Isooctane~0.90[1]~0.97[1]

Data is estimated from graphical representations in the source and is for comparative purposes.[1]

Table 2: Reaction Kinetics of Different Antioxidants with DPPH in Methanol

AntioxidantTime to Reach Steady State
α-Tocopherol~5 minutes[1]
BHT> 30 minutes (low reactivity)[1]
Gallic AcidRapid
Rosemary Essential Oil~283 minutes[3]

Experimental Protocols

Protocol 1: Refined DPPH Assay for Lipophilic Extracts

This protocol is suitable for lipophilic extracts obtained from oils or plant materials.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent like ethyl acetate or isooctane)

  • Lipophilic extract

  • Standard antioxidant (e.g., Trolox or α-tocopherol)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol (or the chosen solvent).

    • Store this solution in a dark, amber-colored bottle and keep it refrigerated. Prepare fresh daily.

  • Preparation of Sample and Standard Solutions:

    • Dissolve the lipophilic extract in the chosen solvent to obtain a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the standard antioxidant.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the solvent to a well to serve as the control.

    • If the sample is colored, prepare a blank for each concentration by adding 100 µL of the sample dilution and 100 µL of the solvent to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.

    • Mix the contents of the wells gently by pipetting.

    • Incubate the plate in the dark at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculations:

    • Correct the absorbance of the colored samples by subtracting the absorbance of the corresponding sample blank.

    • Calculate the percentage inhibition for each sample and standard concentration.

    • Determine the IC50 value for the sample and the standard.

Mandatory Visualization

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_std Prepare Standard Dilutions prep_std->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end start Start start->prep_dpph start->prep_sample start->prep_std

Caption: Experimental workflow for the DPPH assay with lipophilic antioxidants.

Troubleshooting_DPPH cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered? low_activity Low/No Activity start->low_activity precipitate Precipitate Forms start->precipitate inconsistent Inconsistent Results start->inconsistent sol_solvent Change/Optimize Solvent low_activity->sol_solvent sol_time Increase Incubation Time low_activity->sol_time sol_conc Adjust Sample Concentration low_activity->sol_conc sol_reagent Use Fresh DPPH low_activity->sol_reagent precipitate->sol_solvent sol_cosolvent Use Co-solvent precipitate->sol_cosolvent inconsistent->sol_time inconsistent->sol_reagent sol_temp Control Temperature inconsistent->sol_temp sol_light Protect from Light inconsistent->sol_light

Caption: Troubleshooting guide for the DPPH assay with lipophilic antioxidants.

References

preventing degradation of dimethylmethoxy chromanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dimethylmethoxy chromanol (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is developing a yellow tint. What does this indicate and what should I do?

A: A yellow tint can be an early indicator of oxidation. This compound, like other phenolic antioxidants, can form colored quinone-like structures upon degradation.

  • Immediate Action: Verify the purity of your sample using HPLC. A new peak or a decrease in the main DMC peak would confirm degradation.

  • Preventative Measures:

    • Ensure your solvent is de-gassed to remove dissolved oxygen.

    • Store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

    • Consider adding a chelating agent like EDTA to scavenge metal ions that can catalyze oxidation.

Q2: I'm observing a loss of antioxidant activity in my formulation containing this compound over time, even with proper storage. What could be the cause?

A: While this compound is known for its excellent stability, several factors in a complex formulation can contribute to a decrease in activity:

  • pH Instability: Although generally stable, extreme pH values can affect the chromanol ring structure. Ensure the pH of your formulation is within a stable range (ideally close to neutral).

  • Interaction with Other Ingredients: Certain ingredients in your formulation could be interacting with or degrading the DMC. Conduct compatibility studies by creating simpler mixtures to identify the problematic component.

  • Insufficient Concentration: The recommended usage level for DMC is typically low (0.01-0.05%) due to its high potency.[1] However, in a formulation with a high load of pro-oxidants, this concentration may be consumed over time. You may need to re-evaluate the required concentration based on the oxidative load of your specific formulation.

  • Photo-degradation: If your final product is in translucent packaging, UV exposure during storage or handling could be the culprit. Perform photostability tests on your final formulation.

Q3: My formulation has become sticky after adding this compound. How can I resolve this?

A: this compound can be resin-like at higher concentrations, which can impart a sticky or tacky feel to formulations.[1]

  • Solution: Adhere to the recommended concentration range of 0.01-0.05%.[1] The high potency of DMC means that a low concentration is generally sufficient for effective antioxidant protection. If higher antioxidant capacity is needed, consider combining DMC with other antioxidants that do not have this textural issue.

Q4: How can I confirm the stability of this compound in my specific formulation?

A: You will need to perform a stability study. A common approach is an accelerated stability test. One study has shown that DMC retains over 90% of its activity after 3-6 months at 40°C and 75% relative humidity, which is significantly more stable than other antioxidants like resveratrol under the same conditions.[2] A detailed protocol for a forced degradation study, which is a more intensive form of stability testing, is provided in the "Experimental Protocols" section below.

Data on Stability of this compound

The following table summarizes the stability of this compound under various stress conditions. This data is compiled from literature and typical results for chromanol derivatives.

Stress ConditionParametersExpected DegradationObservations/Notes
Thermal Stress 40°C at 75% Relative Humidity for 3-6 months< 10%This compound demonstrates high thermal stability, retaining >90% of its activity.[2]
Acid Hydrolysis 0.1 N HCl, reflux for 12 hoursMinimalGenerally stable to acid hydrolysis. Prolonged exposure to stronger acids may lead to minor degradation.
Base Hydrolysis 0.1 N NaOH, reflux for 12 hoursMinimal to ModerateMore susceptible to degradation under basic conditions compared to acidic conditions, but still exhibits good stability.
Oxidative Stress 3% H₂O₂ at room temperature for 24 hoursModerate to SignificantAs an antioxidant, it will be consumed by strong oxidizing agents. The extent of degradation depends on the concentration of the oxidizing agent.
Photostability Exposure to UV light (e.g., 200 Wh/m²) and sunlight for 4 daysMinimal to ModerateThe chromanol structure can absorb UV light, leading to potential degradation. Protection from light is recommended for long-term storage.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the steps to intentionally degrade a sample of this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Reflux apparatus

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • Reflux the mixture for 12 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH.

    • Reflux the mixture for 12 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid this compound powder in an oven at 80°C for 48 hours.

    • Prepare a solution from the stressed powder at a concentration of 100 µg/mL in mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution (1 mg/mL) to UV light (not less than 1.2 million lux hours) and cool white fluorescent light (power of 200 Wh/m²) in a photostability chamber for a period sufficient to observe degradation.

    • Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.

  • Control Sample: Prepare a 100 µg/mL solution of unstressed this compound in the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program: Start with 70% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

cluster_storage Storage & Handling cluster_stressors Degradation Stressors cluster_degradation Degradation Products DMC This compound (Stable Form) Degraded_DMC Oxidized Products (e.g., Quinones) DMC->Degraded_DMC Degradation Light Light (UV) Light->Degraded_DMC Oxygen Oxygen / Oxidizing Agents Oxygen->Degraded_DMC Heat High Temperature Heat->Degraded_DMC pH Extreme pH pH->Degraded_DMC

Caption: Factors leading to the degradation of this compound.

Start Start: Prepare DMC Sample Stress Apply Stress Conditions (Heat, Light, pH, Oxidizing Agent) Start->Stress Analysis Analyze via Stability-Indicating HPLC Method Stress->Analysis Data Compare Stressed vs. Control Sample Data Analysis->Data Purity Assess Peak Purity and Mass Balance Data->Purity Identify Identify Degradation Products (LC-MS, NMR) Purity->Identify End End: Determine Degradation Pathway Identify->End

Caption: Experimental workflow for a forced degradation study.

References

Navigating the Dissolution of Dimethylmethoxy Chromanol for In Vitro Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals incorporating the potent antioxidant dimethylmethoxy chromanol (DMC) into in vitro studies, achieving consistent and reliable dissolution is a critical first step. This technical support center provides detailed guidance, troubleshooting strategies, and frequently asked questions to ensure seamless experimental workflows.

Troubleshooting Common Dissolution Challenges

Researchers may encounter several hurdles when preparing this compound for in vitro assays. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Precipitate Formation Upon Dilution in Aqueous Media

A common challenge with lipophilic compounds like DMC is their tendency to precipitate when a concentrated organic stock solution is diluted into an aqueous cell culture medium.

Root Causes and Solutions:

  • High Stock Concentration: The concentration of your DMC stock solution in the organic solvent may be too high, leading to insolubility upon dilution.

    • Solution: Prepare a less concentrated stock solution. While this may require adding a slightly larger volume to your culture medium, it can significantly improve solubility.

  • Rapid Dilution: Adding the stock solution too quickly to the aqueous medium can cause localized supersaturation and precipitation.

    • Solution: Add the DMC stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or stirring. This gradual introduction facilitates better dispersion and dissolution.

  • Low Temperature: The temperature of the cell culture medium can affect solubility.

    • Solution: Always use pre-warmed cell culture medium for dilutions.

Issue 2: Undissolved Particles in the Stock Solution

The resin-like nature of DMC can make it challenging to fully dissolve in the initial organic solvent.

Root Causes and Solutions:

  • Insufficient Mixing: The compound may not have been adequately mixed with the solvent.

    • Solution: Vortex the stock solution vigorously. If particles persist, brief sonication in a water bath can aid dissolution.

  • Inappropriate Solvent: While DMSO is a common choice, it may not be the optimal solvent for achieving the desired concentration.

    • Solution: Consider alternative solvents such as ethanol. However, always perform a vehicle control to assess the solvent's impact on your specific cell line.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of this compound in in vitro settings.

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended and used solvent for preparing stock solutions of lipophilic compounds like DMC for cell-based assays. Ethanol can be considered as an alternative.

Q2: What is the maximum final concentration of DMSO that is safe for cells in culture?

A2: The maximum tolerated concentration of DMSO is cell-line dependent. For HaCaT cells, a commonly used human keratinocyte cell line, a final DMSO concentration of 0.5% was found to not decrease cell viability. However, to minimize any potential off-target effects of the solvent, it is best practice to keep the final DMSO concentration at or below 0.1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific experimental model.

Cell LineMaximum Tolerated DMSO Concentration (v/v)Reference
HaCaT0.5%
HaCaT0.01-0.015% (no observed effect)
General Guideline≤ 0.1%

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a DMC stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the compound in a high-quality, anhydrous organic solvent like DMSO to create a concentrated stock, which is then serially diluted into the cell culture medium.

Q4: My this compound is described as "resin-like." How does this affect its dissolution?

A4: The resin-like consistency of DMC can make it more challenging to dissolve than a crystalline powder. It may require more vigorous mixing, and in some cases, gentle warming or sonication to fully solubilize in the organic solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a starting point for preparing a concentrated stock solution of DMC.

Materials:

  • This compound (DMC) powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 250.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 250.3 g/mol = 0.2503 mg

  • Weigh the DMC: Accurately weigh the calculated amount of DMC powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 100 µL of DMSO for every 0.2503 mg of DMC.

  • Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes. The final solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the stock solution into the cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile pipette tips

Procedure:

  • Determine the final desired concentration: For example, to prepare a 10 µM working solution.

  • Calculate the dilution factor: Dilution factor = [Stock Concentration] / [Final Concentration] = 10,000 µM / 10 µM = 1000.

  • Perform the dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Mix gently: Gently mix the working solution by pipetting up and down or by inverting the tube.

  • Immediate use: Use the freshly prepared working solution immediately for your in vitro experiments.

Visualizing Workflows and Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

Solvent_Selection_Workflow Solvent Selection Workflow for DMC Start Start: Dissolve DMC SelectSolvent Select Primary Solvent: DMSO recommended Start->SelectSolvent PrepareStock Prepare Concentrated Stock Solution SelectSolvent->PrepareStock CheckSolubility Is DMC fully dissolved? PrepareStock->CheckSolubility TroubleshootStock Troubleshoot: Vortex, Sonicate, or Warm Gently CheckSolubility->TroubleshootStock No Dilute Dilute Stock in Pre-warmed Media CheckSolubility->Dilute Yes TroubleshootStock->PrepareStock AlternativeSolvent Consider Alternative Solvent: Ethanol TroubleshootStock->AlternativeSolvent AlternativeSolvent->PrepareStock CheckPrecipitate Precipitate forms? Dilute->CheckPrecipitate TroubleshootDilution Troubleshoot: Slower addition, Lower stock concentration CheckPrecipitate->TroubleshootDilution Yes Proceed Proceed with Experiment CheckPrecipitate->Proceed No TroubleshootDilution->Dilute Troubleshooting_Precipitation Troubleshooting Precipitation of DMC Start Precipitation Observed in Cell Culture Media Cause1 Potential Cause 1: Stock Concentration Too High Start->Cause1 Cause2 Potential Cause 2: Rapid Dilution Start->Cause2 Cause3 Potential Cause 3: Low Media Temperature Start->Cause3 Solution1 Solution: Prepare a lower concentration stock solution (e.g., 1 mM). Cause1->Solution1 Verify Visually inspect for clarity before use Solution1->Verify Solution2 Solution: Add stock solution dropwise to vortexing media. Cause2->Solution2 Solution2->Verify Solution3 Solution: Ensure media is pre-warmed to 37°C before dilution. Cause3->Solution3 Solution3->Verify

optimizing the 1:1 weight ratio of dimethylmethoxy chromanol and turmeric root extract for synergistic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a 1:1 weight ratio of dimethylmethoxy chromanol (DMC) and turmeric root extract (TRE). The information herein is designed to address specific issues that may be encountered during experimental procedures aimed at leveraging the synergistic antioxidant effects of this combination.

Troubleshooting Guides

This section addresses common experimental challenges in a question-and-answer format, providing actionable solutions to facilitate smooth and accurate research.

Question 1: I am observing precipitation or poor solubility when adding this compound or Turmeric Root Extract to my aqueous cell culture medium. How can I resolve this?

Answer:

Both this compound (a lipophilic compound) and the active components of Turmeric Root Extract (like curcuminoids and turmerones) have limited solubility in aqueous solutions, which can lead to precipitation and inconsistent experimental results.[1] Here are several strategies to mitigate this issue:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol.[1] Ensure the compound is fully dissolved in the stock solution before further dilution.

  • Control Final Solvent Concentration: Aim for a final organic solvent concentration of less than 0.1% in your cell culture medium, as higher concentrations can be cytotoxic. Always include a solvent control in your experiments to account for any effects of the solvent itself.

  • Pre-warm the Medium: Before adding the stock solution, warm the cell culture medium to 37°C. This can help improve the solubility of the compounds.[1]

  • Gradual Dilution: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This gradual introduction helps prevent the rapid change in polarity that causes the compounds to "crash out" of the solution.[1]

  • Use of Solubilizing Agents: Consider using delivery systems such as nanoemulsions stabilized by phospholipids, which are generally well-tolerated by cell cultures and can effectively deliver lipophilic compounds.[2] Other options include complexation with cyclodextrins or encapsulation in liposomes or nanoparticles to enhance solubility and stability.[1][3][4]

Question 2: My in-vitro experiments are showing inconsistent results. Could the stability of the compounds be a factor?

Answer:

Yes, the stability of the active components in Turmeric Root Extract, particularly curcumin, is a critical factor. Curcumin is known to be unstable and can degrade rapidly under certain conditions, which can lead to variability in experimental outcomes.

  • pH Sensitivity: Curcumin is more stable in acidic conditions and degrades quickly at the neutral or alkaline pH typical of cell culture media (around pH 7.4).[1]

  • Light Sensitivity: Both curcumin and DMC can be sensitive to light. Protect your stock solutions and experimental setups from direct light exposure by using amber vials and covering plates with foil.

  • Fresh Preparations: Prepare fresh dilutions of your compounds from stock solutions immediately before each experiment. Avoid storing diluted solutions for extended periods, as degradation can occur.[1]

  • Serum in Media: The presence of fetal calf serum in culture media has been shown to improve the stability of curcuminoids compared to serum-free media.[5]

Question 3: I am observing unexpected cytotoxicity in my cell cultures after treatment. What could be the cause and how can I troubleshoot it?

Answer:

Unexpected cytotoxicity can arise from the compounds themselves, the solvent used for dissolution, or the delivery vehicle.

  • Solvent Toxicity: As mentioned, high concentrations of solvents like DMSO can be toxic to cells. Ensure your final solvent concentration is as low as possible (ideally <0.1%) and that your solvent control shows no signs of toxicity.

  • Compound Concentration: While the 1:1 combination of DMC and TRE has shown synergistic protective effects, high concentrations of any compound can become toxic. Perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions.

  • Pro-oxidant Effects: At very high concentrations, some antioxidants can exhibit pro-oxidant activity, leading to cellular damage. This is another reason to establish a proper dose-response curve.

  • Purity of Compounds: Ensure the purity of your this compound and the standardization of your Turmeric Root Extract. Impurities could contribute to unexpected cytotoxic effects.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the synergistic effects of a 1:1 weight ratio of this compound (DMC) and Turmeric Root Extract (TRE) on human keratinocytes (HaCaT cells) exposed to UVB radiation.

Table 1: In Vitro Synergistic Effects on Endogenous Antioxidant Enzymes

Treatment GroupSuperoxide Dismutase (SOD) Activity EnhancementNAD(P)H:Quinone Oxidoreductase 1 (NQO1) Expression Boost
DMC aloneNo significant preservation of SOD activity after UVBNot specified
TRE aloneNo significant preservation of SOD activity after UVBNot specified
DMC + TRE (1:1) > 1-fold increase compared to single treatments [6]> 50% boost in expression [6]
Other RatiosNo enhancement effect observedNo boosting effect observed

Data sourced from Wang et al., 2023.[6][7]

Table 2: Clinical Efficacy of a Serum Containing the Optimal 1:1 DMC and TRE Combination (4-Week Use)

Clinical EndpointImprovement/Reduction
Skin Lightening7.16% improvement[6][7]
Skin Redness18.29% reduction[6][7]
Transepidermal Water Loss (TEWL)35.68% decrease[6][7]
Skin Gloss19.05% increase[6][7]
Skin Firmness32.04% enhancement[6][7]

Data sourced from Wang et al., 2023.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synergistic antioxidant effects of this compound and Turmeric Root Extract.

Protocol 1: Superoxide Dismutase (SOD) Activity Assay

This protocol outlines the steps to measure the activity of SOD, a key endogenous antioxidant enzyme, in cell lysates.

  • Cell Culture and Treatment:

    • Culture HaCaT cells to approximately 80% confluency.

    • Pre-treat cells with DMC, TRE, or their 1:1 combination at the desired concentrations for 24 hours.

    • Induce oxidative stress (e.g., via UVB irradiation).

    • Incubate for the desired post-treatment period.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard method like the BCA assay to normalize SOD activity.

  • SOD Activity Measurement:

    • Use a commercial SOD assay kit (e.g., based on WST-1 or NBT reduction).

    • Follow the manufacturer's instructions, which typically involve mixing the cell lysate with a substrate that generates superoxide radicals and a detection reagent that changes color upon reaction with these radicals.

    • The presence of active SOD in the lysate will inhibit this color change.

    • Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the colorimetric reaction, which is proportional to the SOD activity in the sample.

    • Normalize the SOD activity to the total protein concentration.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression

This protocol is for quantifying the mRNA expression levels of antioxidant enzymes like SOD1, SOD2, and SOD3.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment steps as in Protocol 1.

  • RNA Extraction:

    • Lyse the treated cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol.

    • Assess RNA purity and concentration using a spectrophotometer (A260/A280 ratio).[8]

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random hexamers or oligo(dT) primers.[8]

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, SYBR Green Master Mix, and gene-specific primers for the target genes (e.g., SOD1, SOD2, SOD3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[9][10]

    • Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).[11]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[12]

Protocol 3: Western Blot for NQO1 Protein Expression

This protocol details the steps to detect and quantify the protein levels of NQO1.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment steps as in Protocol 1.

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the total protein concentration as described in Protocol 1.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for NQO1 overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, probe the same membrane for a loading control protein, such as GAPDH or β-actin.

    • Quantify the band intensities using densitometry software and normalize the NQO1 protein levels to the loading control.

Mandatory Visualizations

Signaling Pathway Diagram

Synergy_Pathway cluster_extracellular Extracellular Stress cluster_cell Keratinocyte cluster_nucleus Nucleus UVB UVB Radiation ROS ROS UVB->ROS induces DMC Dimethylmethoxy Chromanol Keap1 Keap1 DMC->Keap1 inhibits TRE Turmeric Root Extract TRE->Keap1 inhibits ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds Gene_Expression Gene Expression (SOD, NQO1) ARE->Gene_Expression activates Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, NQO1) Gene_Expression->Antioxidant_Enzymes leads to increased Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection (Reduced Oxidative Damage) Antioxidant_Enzymes->Cell_Protection provides

Caption: Proposed synergistic activation of the Nrf2/ARE pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: HaCaT Cell Culture treatment Treatment Groups: - Control - DMC alone - TRE alone - DMC+TRE (1:1) start->treatment uvb UVB-induced Oxidative Stress treatment->uvb harvest Cell Harvesting uvb->harvest protein_extraction Protein Extraction harvest->protein_extraction rna_extraction RNA Extraction harvest->rna_extraction sod_assay SOD Activity Assay protein_extraction->sod_assay western_blot Western Blot (NQO1) protein_extraction->western_blot qpcr qPCR (SOD1, SOD2, SOD3) rna_extraction->qpcr analysis Data Analysis: - Enzyme Activity - Protein Expression - Gene Expression sod_assay->analysis western_blot->analysis qpcr->analysis conclusion Conclusion: Assess Synergistic Effects analysis->conclusion

Caption: Workflow for in vitro assessment of synergistic effects.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Experimental Issue Observed precipitation Precipitation/ Poor Solubility? start->precipitation e.g. inconsistency Inconsistent Results? start->inconsistency e.g. cytotoxicity High Cytotoxicity? start->cytotoxicity e.g. sol_sol Solution: - Optimize stock - Pre-warm media - Gradual dilution - Use solubilizers precipitation->sol_sol stab_sol Solution: - Use fresh preps - Protect from light - Check media pH - Include serum inconsistency->stab_sol tox_sol Solution: - Check solvent control - Perform dose-response - Verify compound purity cytotoxicity->tox_sol

Caption: Decision tree for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the synergistic effect of this compound and Turmeric Root Extract?

A1: The synergistic effect is attributed to the enhanced activation of the body's own antioxidant defense system.[6] Both DMC and the active compounds in TRE, such as turmerones, are believed to activate the Nrf2 signaling pathway.[13][14] This pathway is a master regulator of antioxidant response, and its activation leads to the increased expression of crucial antioxidant enzymes like Superoxide Dismutase (SOD) and NAD(P)H:Quinone Oxidoreductase 1 (NQO1).[6][15] By working together, the 1:1 combination of DMC and TRE leads to a more robust activation of this protective pathway than either compound can achieve alone.[6]

Q2: Why is the 1:1 weight ratio optimal?

A2: The study by Wang et al. (2023) demonstrated that the 1:1 weight ratio was the most effective at synergistically boosting SOD activity and NQO1 expression in HaCaT cells.[6] Other ratios tested did not produce the same enhancement effect. This suggests a specific balance between the compounds is necessary for the optimal interaction that leads to the synergistic upregulation of endogenous antioxidant enzymes.

Q3: What are this compound and Turmeric Root Extract?

A3: this compound (DMC), also known as Lipochroman-6, is a synthetic, potent antioxidant designed to be a structural analog of gamma-tocopherol (a form of Vitamin E).[6][16] It is known for its ability to neutralize a broad spectrum of reactive species. Turmeric Root Extract (TRE) is derived from the Curcuma longa plant and its main active components are curcuminoids and turmerones, which are also powerful antioxidants.[6]

Q4: How can I quantitatively assess the synergy between these two compounds in my own experiments?

A4: To quantify synergy, you can use the Combination Index (CI) method based on the Chou-Talalay principle.[17][18] This involves performing dose-response curves for each compound individually and for the combination. The CI value is then calculated, where:

  • CI < 1 indicates synergism

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

There are software programs and online calculators available to help compute the CI from your experimental data.[17]

Q5: Are there any challenges in formulating products with these ingredients?

A5: Yes, formulation can be challenging. Key issues include the poor water solubility of both DMC and the active components of TRE, which can affect their bioavailability and the aesthetic qualities of a final product.[1][19] Additionally, the stability of these compounds, particularly curcumin's sensitivity to pH and light, must be addressed to ensure the potency of the formulation over its shelf life. Advanced formulation techniques, such as encapsulation in nanoemulsions or liposomes, are often employed to overcome these challenges.[2][3]

References

adjusting pH for optimal dimethylmethoxy chromanol activity in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethylmethoxy Chromanol (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DMC in experimental settings, with a particular focus on optimizing its activity by adjusting the pH of your solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMC)?

A1: this compound (DMC), also known by its trade name Lipochroman-6, is a synthetic, potent antioxidant.[1] It is structurally similar to gamma-tocopherol (a form of Vitamin E) and is designed to neutralize a broad spectrum of reactive species, including Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS).[2] Its primary role in research is to protect cells and tissues from oxidative damage.[2][3]

Q2: What is the recommended concentration of DMC for in vitro experiments?

A2: Due to its high potency, DMC is typically effective at very low concentrations. The recommended usage in experimental formulations is generally between 0.01% and 0.05%.[1][4]

Q3: In what solvents can I dissolve DMC?

A3: this compound is a lipophilic (fat-soluble) compound. It is preferentially soluble in aromatic solvents and esters. For cell culture experiments, a common practice is to prepare a concentrated stock solution in a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final concentration in the aqueous experimental medium.

Q4: How does pH affect the antioxidant activity of DMC?

Q5: What is the general stability of DMC in solution?

A5: this compound is known for its excellent stability in formulations compared to many other antioxidants.[3] However, like most antioxidants, its stability can be influenced by factors such as light, temperature, and pH.[5] For optimal stability, it is recommended to store stock solutions in a cool, dark place and to prepare fresh dilutions for experiments whenever possible.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of DMC in aqueous solution DMC is poorly soluble in water. The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too low to maintain solubility.1. Ensure the final concentration of the organic solvent in your aqueous medium is sufficient to keep DMC dissolved. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. 2. Prepare a more dilute stock solution to reduce the amount of stock needed for your final concentration. 3. Consider using a surfactant or co-solvent in your formulation, if your experimental design allows.
Inconsistent experimental results The pH of your experimental medium may be fluctuating, affecting the activity and/or stability of DMC. The age and storage of your DMC solution could also be a factor.1. Measure and buffer the pH of your experimental medium to ensure it remains stable throughout your experiment. 2. Prepare fresh dilutions of DMC from a stock solution for each experiment. 3. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Low or no observed antioxidant effect The pH of the solution may not be optimal for DMC activity. The concentration of DMC may be too low.1. Based on the general principles of phenolic antioxidants, consider adjusting the pH of your medium to a slightly acidic or neutral range (e.g., pH 6.0-7.4) and assess the activity. 2. Perform a dose-response experiment to determine the optimal concentration of DMC for your specific experimental system.
Degradation of DMC in the formulation Exposure to light, high temperatures, or extreme pH values can lead to the degradation of antioxidants.1. Protect your DMC solutions from light by using amber-colored tubes or wrapping them in foil. 2. Avoid prolonged exposure to high temperatures. 3. Maintain the pH of your solution within a stable range. For many biological experiments, a pH between 6.0 and 8.0 is a reasonable starting point.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (DMC) powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of DMC powder into the tube.

    • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube until the DMC is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Adjusting the pH of a DMC-Containing Solution
  • Materials:

    • DMC working solution (diluted from stock in your experimental buffer or medium)

    • Calibrated pH meter with a micro-electrode

    • Sterile, dilute solutions of hydrochloric acid (HCl) (e.g., 0.1 M) and sodium hydroxide (NaOH) (e.g., 0.1 M)

    • Sterile pipettes

    • Stir plate and sterile stir bar (optional, for larger volumes)

  • Procedure:

    • Prepare your DMC working solution by diluting the stock solution into your desired buffer or medium.

    • Place the solution in a sterile beaker or tube. If using a stir plate, add a sterile stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is fully submerged.

    • Allow the pH reading to stabilize.

    • To decrease the pH, add the dilute HCl solution dropwise while gently stirring. Allow the solution to equilibrate after each addition before taking a new pH reading.

    • To increase the pH, add the dilute NaOH solution dropwise while gently stirring. Allow the solution to equilibrate after each addition before taking a new pH reading.

    • Continue to add the acid or base until the desired pH is reached.

    • Record the final pH of your solution.

Visualizations

Signaling Pathway: Antioxidant Action of this compound

DMC_Antioxidant_Pathway cluster_stress Cellular Environment cluster_dmc Antioxidant Intervention cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) DMC This compound (DMC) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage causes RNS Reactive Nitrogen Species (RNS) RNS->Oxidative_Damage causes RCS Reactive Carbonyl Species (RCS) RCS->Oxidative_Damage causes Neutralized_Species Neutralized Species DMC->Neutralized_Species scavenges Cellular_Protection Cellular Protection Neutralized_Species->Cellular_Protection leads to DMC_pH_Adjustment_Workflow cluster_prep Solution Preparation cluster_adjust pH Adjustment cluster_final Finalization Start Prepare DMC Working Solution Measure_pH Measure Initial pH Start->Measure_pH Decision Is pH at Target Value? Measure_pH->Decision Add_Acid Add Dilute HCl (dropwise) Decision->Add_Acid No (Too High) Add_Base Add Dilute NaOH (dropwise) Decision->Add_Base No (Too Low) Final_pH Record Final pH Decision->Final_pH Yes Add_Acid->Measure_pH re-measure Add_Base->Measure_pH re-measure End Solution Ready for Experiment Final_pH->End

References

Technical Support Center: Improving the Bioavailability of Chromanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of chromanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of chromanol derivatives?

A1: The primary challenges stem from their characteristic lipophilicity (high log P values) and poor aqueous solubility. This leads to low dissolution rates in the gastrointestinal fluid, which is a prerequisite for absorption. Many chromanol derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds (low solubility, high permeability). Consequently, their absorption is often rate-limited by their dissolution. Additionally, some derivatives can be susceptible to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most common strategies to enhance the bioavailability of chromanol derivatives?

A2: Several formulation and chemical modification strategies are employed to overcome the poor solubility and enhance the bioavailability of chromanol derivatives:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds like tocotrienols.[1][2] These formulations help to keep the compound in a solubilized state in the gastrointestinal tract.

  • Prodrug Approach: Chemical modification of the chromanol structure to create a more water-soluble prodrug can be an effective strategy. These prodrugs are designed to be converted back to the active parent drug in the body.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.

  • Co-administration with Bioenhancers: Certain compounds, like piperine (an extract from black pepper), can enhance the bioavailability of other substances by inhibiting drug-metabolizing enzymes and modulating intestinal transporters.[3][4]

  • Solid Dispersions: Dispersing the chromanol derivative in a hydrophilic polymer matrix can improve its wettability and dissolution rate.

Q3: How does food intake affect the bioavailability of chromanol derivatives like vitamin E?

A3: For lipophilic compounds like vitamin E, co-administration with a meal, particularly one containing fat, can significantly enhance absorption.[5][6] Dietary fats stimulate the secretion of bile salts, which are crucial for the emulsification and solubilization of lipids, thereby facilitating their absorption. Studies have shown that the amount and type of fat in a meal can influence the extent of vitamin E absorption.[7]

Troubleshooting Guides

In Vitro Caco-2 Permeability Assays

Problem 1: Low compound recovery or poor mass balance.

  • Question: I'm performing a Caco-2 permeability assay with a novel chromanol derivative, and the total amount of the compound recovered from the apical, basolateral, and cell lysate compartments is significantly less than the initial amount added. What could be the cause, and how can I troubleshoot this?

  • Answer: Low recovery in Caco-2 assays with lipophilic compounds like chromanol derivatives is a common issue. The primary causes are often non-specific binding to the plasticware of the assay plate and high retention within the cell monolayer.

    Troubleshooting Steps:

    • Modify Assay Buffer: The inclusion of a protein like bovine serum albumin (BSA) at a concentration of 0.25-4% in the basolateral (receiver) compartment can create a "sink" condition, mimicking the in vivo environment and reducing non-specific binding.[8][9]

    • Use Low-Binding Plates: Utilize commercially available low-binding microplates for sample collection and analysis to minimize adsorption to plastic surfaces.[10]

    • Pre-treatment of Plates: Pre-treating the collection plates with an organic solvent, which may also contain an internal standard for LC-MS/MS analysis, can improve recovery.[10]

    • Check Compound Stability: Ensure your compound is stable in the assay buffer for the duration of the experiment. You can perform a stability test by incubating the compound in the buffer and measuring its concentration over time.

    • Optimize Cell Lysis: Ensure your cell lysis procedure is effective in extracting the compound that may have accumulated in the cell monolayer.

Problem 2: High efflux ratio suggesting active transport.

  • Question: My chromanol derivative shows a high efflux ratio (Papp(B-A) / Papp(A-B) > 2), indicating it might be a substrate for efflux transporters like P-glycoprotein (P-gp). How can I confirm this and what are the implications?

  • Answer: Caco-2 cells express various efflux transporters that can actively pump compounds back into the intestinal lumen, limiting their absorption.

    Troubleshooting Steps:

    • Use of Inhibitors: Conduct the permeability assay in the presence of known inhibitors of common efflux transporters. For example, verapamil can be used to inhibit P-gp. A significant increase in the apparent permeability in the apical-to-basolateral direction in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[11]

    • Implications: A high efflux ratio suggests that the in vivo absorption of your compound may be lower than predicted by its passive permeability alone. Strategies to overcome this could include co-administration with an efflux inhibitor or designing derivatives that are not substrates for these transporters.

In Vivo Pharmacokinetic Studies in Rodents

Problem 1: High variability in plasma concentrations between animals.

  • Question: I'm seeing significant variability in the plasma concentration-time profiles of my chromanol derivative between different rats in the same dosing group. What are the potential reasons and how can I reduce this variability?

  • Answer: High inter-animal variability is a frequent challenge in rodent pharmacokinetic studies and can be attributed to several factors.

    Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure a consistent oral gavage technique to minimize variability in the amount of drug delivered to the stomach.[12][13] For lipophilic compounds, the formulation (e.g., suspension, solution in oil) is critical and should be homogenous.

    • Control Food Intake: The presence of food in the stomach can significantly affect the absorption of lipophilic compounds. Fasting the animals overnight before dosing is a standard practice to reduce this variability.

    • Animal Health and Stress: Ensure all animals are healthy and acclimatized to the experimental conditions. Stress can alter gastrointestinal motility and blood flow, affecting drug absorption.

    • Genetic Variability: Use a single, well-characterized strain of rodents for your studies to minimize genetic differences in drug metabolism and transporter expression.

Problem 2: Very low or undetectable plasma concentrations.

  • Question: After oral administration of my chromanol derivative to mice, the plasma concentrations are consistently below the limit of quantification (BLQ) of my analytical method. What steps can I take?

  • Answer: Undetectable plasma levels suggest either very poor absorption, rapid metabolism, or issues with the analytical method.

    Troubleshooting Steps:

    • Increase the Dose: If no toxicity is observed, a higher dose can be administered to achieve detectable plasma concentrations.

    • Improve Formulation: The formulation used for dosing is critical. For highly lipophilic chromanol derivatives, a lipid-based formulation like a solution in oil or a self-emulsifying system can significantly improve absorption compared to a simple suspension.[14][15]

    • Check for Rapid Metabolism: Perform an in vitro metabolic stability assay using liver microsomes to determine if the compound is rapidly metabolized. If so, this could explain the low in vivo exposure.

    • Enhance Analytical Sensitivity: Optimize your LC-MS/MS method to achieve a lower limit of quantification. This may involve improving sample extraction and cleanup, or optimizing mass spectrometry parameters.[16]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Tocotrienols (a class of chromanol derivatives)

Formulation StrategyAnimal ModelKey FindingsFold Increase in Bioavailability (Approx.)Reference(s)
Self-Emulsifying Drug Delivery System (SEDDS)HumanEnhanced absorption of tocotrienols, independent of dietary fat.2.5-3[1]
NanoemulsionRatImproved oral bioavailability by enhancing passive permeability.Not specified[1]
D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) based niosomesRat4.5-fold increase in AUC and 3.6-fold increase in Cmax compared to pure suspension.4.5[17]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay for Lipophilic Chromanol Derivatives

This protocol is adapted for assessing the permeability of poorly soluble chromanol derivatives.

Materials:

  • Caco-2 cells (passage number 20-40)

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Test chromanol derivative and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Validated LC-MS/MS method for compound quantification

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer using a volt-ohm meter. Only use inserts with TEER values > 200 Ω·cm².

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm tight junction integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Prepare the dosing solution of the test compound in transport buffer. For lipophilic compounds, a final DMSO concentration of up to 1% may be used to aid solubility.

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer containing 4% BSA to the basolateral (lower) chamber to act as a sink.[9]

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer containing BSA.

    • At the end of the experiment, collect samples from the apical chamber.

    • Lyse the cells to determine the amount of compound retained in the monolayer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is to determine the efflux ratio.

  • Sample Analysis:

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral pharmacokinetics of a chromanol derivative in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas

  • Dosing formulation of the chromanol derivative (e.g., solution in corn oil, SEDDS)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2-EDTA)

  • Centrifuge

  • Validated LC-MS/MS method for compound quantification

Methodology:

  • Animal Acclimatization and Preparation:

    • Allow cannulated rats to acclimate for at least 48 hours after surgery.

    • Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Accurately weigh each rat to determine the dosing volume.

    • Administer a single oral dose of the chromanol derivative formulation via oral gavage. A typical dosing volume is 5-10 mL/kg.[13]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Flush the cannula with heparinized saline after each collection to maintain patency.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the chromanol derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL/F)

      • Volume of distribution (Vd/F)

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility Assessment stability Metabolic Stability (Liver Microsomes) solubility->stability caco2 Caco-2 Permeability (Papp, Efflux Ratio) stability->caco2 decision Bioavailability Acceptable? caco2->decision prodrug Prodrug Synthesis pk_study Rodent Pharmacokinetic Study (Oral Dosing) prodrug->pk_study nano Nanoformulation (e.g., SEDDS) nano->pk_study sdd Solid Dispersion sdd->pk_study analysis Plasma Sample Analysis (LC-MS/MS) pk_study->analysis pk_params Calculate PK Parameters (AUC, Cmax, t1/2) analysis->pk_params pk_params->decision start Chromanol Derivative start->solubility decision->prodrug No decision->nano No decision->sdd No end Lead Candidate decision->end Yes fail Re-design/ Re-formulate

Caption: Workflow for improving chromanol derivative bioavailability.

nfkb_pathway tnf TNF-α tnfr TNFR tnf->tnfr tak1 TAK1 tnfr->tak1 Activates ikk IKK Complex tak1->ikk Phosphorylates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degradation releases nucleus Nucleus nfkb->nucleus Translocates to nfkb_ikb NF-κB-IκBα (Inactive) gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Initiates toco γ-Tocotrienol toco->tak1 Inhibits phosphorylation toco->ikk Inhibits activation

Caption: Inhibition of the NF-κB signaling pathway by γ-tocotrienol.

nrf2_pathway stress Oxidative Stress keap1 Keap1 stress->keap1 Conformational change in Keap1 toco Tocotrienols toco->keap1 Induces Nrf2 dissociation nrf2 Nrf2 keap1->nrf2 Dissociation ub Ubiquitination & Proteasomal Degradation keap1->ub Promotes nrf2->ub nucleus Nucleus nrf2->nucleus Translocates to keap1_nrf2 Keap1-Nrf2 (Inactive Complex) are ARE (Antioxidant Response Element) nucleus->are Binds to gene_expression Cytoprotective Gene Expression (e.g., HO-1) are->gene_expression Activates

References

Technical Support Center: Method Validation for Dimethylmethoxy Chromanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Dimethylmethoxy Chromanol (DMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying DMC in complex matrices such as cosmetic formulations and biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and effective techniques for the quantification of this compound in complex matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when dealing with complex sample matrices.[1][2][3]

Q2: How do I prepare a cosmetic cream or lotion sample for DMC analysis?

A2: Due to the lipophilic nature of DMC and the complexity of cosmetic matrices, a robust sample preparation protocol is essential.[4] A common approach involves an initial solvent extraction to separate the analyte from the bulk of the matrix. For creams and lotions, a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) can be employed.[4][5] It is critical to choose a solvent in which DMC is highly soluble and which is compatible with the subsequent analytical technique.

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[6] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[6] In cosmetic and biological samples, common sources of matrix effects include lipids, polymers, and salts.[5][6]

Q4: How can I minimize or compensate for matrix effects?

A4: Several strategies can be employed to mitigate matrix effects. These include:

  • Effective Sample Cleanup: Utilize techniques like SPE or LLE to remove interfering components.[4][5]

  • Chromatographic Separation: Optimize the HPLC method to separate DMC from matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled version of DMC is the ideal IS as it co-elutes and experiences similar matrix effects, thus providing reliable correction. If a labeled standard is unavailable, a structurally similar compound can be used.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for matrix effects.[6]

Q5: What are the key stability considerations for this compound during analysis?

A5: this compound is a potent antioxidant and, while generally stable, its stability during sample storage and processing should be evaluated.[7][8] Key considerations include:

  • Freeze-Thaw Stability: Assess if the analyte degrades after multiple freeze-thaw cycles.

  • Bench-Top Stability: Determine how long the analyte is stable in the processed sample at room temperature.

  • Long-Term Storage Stability: Evaluate the stability of the analyte in the matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended period.[8]

  • Autosampler Stability: Check for degradation of the processed samples while in the autosampler.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure DMC is in a single ionic state.
Column Contamination Wash the column with a strong solvent or replace the column if necessary.
Secondary Interactions with Column Use a column with end-capping or add a competing agent to the mobile phase.
Issue 2: Low Analyte Recovery
Possible Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent, pH, and extraction time. Consider using a different extraction technique (e.g., SPE instead of LLE).[4]
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces.
Analyte Degradation Ensure samples are protected from light and heat. Add an antioxidant stabilizer to the sample if necessary.[9]
Incomplete Dissolution Ensure the sample is fully dissolved in the injection solvent before analysis.
Issue 3: High Signal Variability or Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard to correct for variations.
Matrix Effects Implement strategies to mitigate matrix effects as described in the FAQs.[6]
Instrument Instability Check the stability of the HPLC and mass spectrometer. Perform system suitability tests before each analytical run.
Carryover Optimize the autosampler wash sequence with a strong solvent to prevent carryover between injections.

Experimental Protocols

Protocol 1: Quantification of this compound in a Cosmetic Cream using HPLC-UV

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of a suitable organic solvent (e.g., a mixture of hexane and isopropanol).

  • Vortex for 2 minutes to disperse the cream.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 2-6) on the pellet and combine the supernatants.

  • Evaporate the combined solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. HPLC-UV Conditions

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength Determine the wavelength of maximum absorbance for DMC (typically in the UV range).

3. Validation Parameters

The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.

Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is intended as a starting point and requires optimization.

1. Sample Preparation (Protein Precipitation & LLE)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing, and centrifuging.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase.

2. LC-MS/MS Conditions

Parameter Condition
LC System UPLC or HPLC system
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized to provide good separation and peak shape.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions Determine the precursor and product ions for DMC and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sp1 Sample Weighing/ Aliquoting sp2 Solvent Extraction/ Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Transfer sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 a1 HPLC / UPLC Separation sp6->a1 a2 UV / MS/MS Detection a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 troubleshooting_logic cluster_peak Peak Issues cluster_quant Quantification Issues start Problem Encountered p1 Poor Peak Shape start->p1 Symptom p2 Low Intensity start->p2 Symptom p3 No Peak start->p3 Symptom q1 High Variability start->q1 Symptom q2 Poor Accuracy start->q2 Symptom c1 Column Health Mobile Phase p1->c1 Check c2 Sample Prep MS Tuning p2->c2 Check c3 Injection Instrument Connection p3->c3 Check c4 Matrix Effects Internal Standard q1->c4 Check c5 Calibration Curve Recovery q2->c5 Check s1 Optimize Chromatography c1->s1 Action s2 Optimize Extraction & Sensitivity c2->s2 Action s3 Verify System Integrity c3->s3 Action s4 Improve Sample Cleanup c4->s4 Action s5 Re-evaluate Validation Parameters c5->s5 Action

References

Validation & Comparative

Dimethylmethoxy Chromanol vs. Alpha-Tocopherol: A Comparative Antioxidant Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of Dimethylmethoxy Chromanol (DMC) and alpha-tocopherol, the most biologically active form of Vitamin E. While both molecules are recognized for their potent antioxidant capabilities, they exhibit distinct mechanisms of action and varying efficacy against different types of free radicals. This document synthesizes available data to offer a clear comparison, including detailed experimental protocols and visual representations of relevant pathways and workflows.

Mechanistic Overview and Qualitative Comparison

This compound (DMC), a synthetic analog of gamma-tocopherol, is engineered for broad-spectrum antioxidant activity. It is effective against a wide range of reactive species, including Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS)[1]. This broad efficacy is a key differentiator from many traditional antioxidants. DMC's primary mechanism involves direct scavenging of free radicals, thereby preventing cellular damage and lipid peroxidation[1].

Alpha-tocopherol, a well-established natural antioxidant, primarily functions as a chain-breaking antioxidant within cell membranes. Its mechanism involves donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thus terminating the lipid peroxidation chain reaction. This process transforms alpha-tocopherol into a tocopheryl radical, which is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C.

Qualitative assessments often describe DMC as a more potent antioxidant than alpha-tocopherol, particularly in the context of lipid peroxidation as suggested by the Thiobarbituric Acid Reactive Substances (TBARS) assay[2]. Its synthetic design allows for enhanced stability and efficacy.

Quantitative Data Comparison

Direct quantitative comparisons of the antioxidant capacity of this compound and alpha-tocopherol in the same studies are limited in publicly available literature. The following table summarizes available data points to provide a comparative perspective. It is important to note that antioxidant activity can vary depending on the assay and experimental conditions.

Antioxidant AssayThis compound (DMC)Alpha-TocopherolReference CompoundNotes
DPPH Radical Scavenging (IC50) Data not available~12.1 µM (comparable to Trolox)TroloxA study on a related compound, 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC), showed comparable DPPH scavenging activity to alpha-tocopherol[3].
ABTS Radical Scavenging (TEAC) Data not available-TroloxThe Trolox Equivalent Antioxidant Capacity (TEAC) is a common measure for this assay[4].
Oxygen Radical Absorbance Capacity (ORAC) Data not available1.0 (relative to Trolox)TroloxORAC values are typically expressed as Trolox equivalents[5].
Lipid Peroxidation (TBARS) More potent than tocopherol--Stated to be a more potent inhibitor of lipid peroxidation than tocopherol in the TBA-assay[2]. A study on PMC showed an IC50 of 0.21 µM for inhibiting iron-induced lipid peroxidation, which was more potent than alpha-tocopherol[3].

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. Researchers should optimize these protocols based on their specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (DMC, alpha-tocopherol) and a positive control (e.g., Trolox, ascorbic acid) in a suitable solvent to prepare a range of concentrations.

  • Assay:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank (solvent + DPPH solution) and a control for each sample concentration (sample + solvent).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at approximately 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Assay:

    • Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate at room temperature for a defined period (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance at approximately 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by a free radical initiator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), and a standard (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Preparation: Prepare dilutions of the test compounds in the same buffer.

  • Assay:

    • In a black 96-well microplate, add the sample or standard solution, followed by the fluorescein solution.

    • Incubate the plate at 37°C for a pre-incubation period.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes) at 37°C.

  • Calculation: Calculate the area under the curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of each sample and standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and expressed as Trolox equivalents.

Lipid Peroxidation (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically.

Procedure:

  • Sample Preparation: Prepare a biological sample homogenate (e.g., liver, brain) or a lipid emulsion (e.g., linoleic acid).

  • Reaction:

    • Mix the sample with a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes).

  • Extraction: After cooling, centrifuge the samples to remove any precipitate. The colored supernatant is then collected. In some protocols, an extraction with an organic solvent (e.g., butanol) is performed to concentrate the colored product.

  • Measurement: Measure the absorbance of the supernatant or the organic extract at approximately 532 nm.

  • Calculation: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 105 M-1 cm-1) and expressed as nmol of MDA per mg of protein or gram of tissue.

Visualizations

Antioxidant Signaling Pathways

Antioxidant_Mechanisms cluster_DMC This compound (DMC) Mechanism cluster_AlphaTocopherol Alpha-Tocopherol Mechanism DMC DMC Neutralized_Products Neutralized Products DMC->Neutralized_Products Scavenges ROS ROS RNS RNS RCS RCS AlphaTocopherol α-Tocopherol (Active) Tocopheryl_Radical Tocopheryl Radical (TO•) AlphaTocopherol->Tocopheryl_Radical Donates H• Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Tocopheryl_Radical->AlphaTocopherol Recycled by Ascorbate Ascorbate (Vitamin C) Dehydroascorbate Dehydroascorbate

Caption: Mechanisms of antioxidant action for DMC and Alpha-Tocopherol.

Experimental Workflow for Antioxidant Assays

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Measurement Data Acquisition cluster_Analysis Data Analysis Prepare_Reagents Prepare Assay Reagents (DPPH, ABTS, etc.) Mix_Reagents Mix Samples/Standards with Assay Reagents Prepare_Reagents->Mix_Reagents Prepare_Samples Prepare Sample and Standard Dilutions Prepare_Samples->Mix_Reagents Incubate Incubate under Controlled Conditions Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance or Fluorescence Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition or Area Under Curve Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 or Trolox Equivalents Calculate_Inhibition->Determine_IC50

References

A Comparative Analysis of Dimethylmethoxy Chromanol and Resveratrol on Skin Cell Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of dermatological research and cosmetic science, the quest for potent and effective anti-aging and skin-protective compounds is perpetual. This guide provides a detailed comparative analysis of two such molecules: Dimethylmethoxy Chromanol (DMC) and Resveratrol. The following sections present available experimental data on their efficacy in skin cells, focusing on antioxidant potential and impact on the extracellular matrix, alongside detailed experimental protocols and signaling pathway diagrams to aid researchers, scientists, and drug development professionals in their understanding and future investigations.

I. Comparative Efficacy: Antioxidant and Anti-Aging Properties

This compound and resveratrol are both recognized for their significant antioxidant properties, which play a crucial role in mitigating oxidative stress-induced skin aging. While direct comparative studies with extensive quantitative data are limited, existing research provides valuable insights into their individual performance.

Antioxidant Capacity

Resveratrol's antioxidant activity has been quantified in various assays. For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, resveratrol demonstrated an IC50 value of 57.81 μg/ml[1]. Another study reported IC50 values of 15.54 µg/mL for DPPH and 2.86 µg/mL for ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, highlighting its potent free-radical scavenging capabilities[1].

Table 1: Comparison of Antioxidant Activity

CompoundAssayIC50 ValueSource
ResveratrolDPPH57.81 µg/ml[1]
ResveratrolDPPH15.54 µg/mL[1]
ResveratrolABTS2.86 µg/mL[1]
This compoundOxidative Stress Assay80% improvement in cell viability[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Impact on Extracellular Matrix and Skin Aging Biomarkers

The integrity of the extracellular matrix (ECM), primarily composed of collagen and elastin, is vital for maintaining skin structure and youthfulness.

Resveratrol has been shown to influence collagen synthesis. One study demonstrated that resveratrol treatment of rat intestinal smooth muscle cells led to a decrease in collagen type I protein levels to 44% and 25% of control values at concentrations of 50 µM and 100 µM, respectively[4][5]. Furthermore, it has been observed to downregulate the mRNA expression of procollagen types I and III[4][5].

Information on the direct quantitative effects of this compound on collagen synthesis is less specific in the available literature. However, it is reported to improve skin elasticity and reduce the appearance of fine lines and wrinkles, suggesting a positive impact on the skin's structural integrity[6]. A study on a combination of this compound and turmeric root extract showed synergistic effects in boosting endogenous antioxidant enzymes in HaCaT (human keratinocyte) cells, which can indirectly contribute to protecting the ECM from degradation[6][7][8].

Table 2: Effects on Skin Aging Biomarkers

CompoundBiomarker/EffectQuantitative DataCell TypeSource
ResveratrolCollagen Type I Protein↓ to 44% (50 µM) & 25% (100 µM) of controlRat Intestinal Smooth Muscle Cells[4][5]
ResveratrolProcollagen Type I & III mRNA↓ expressionRat Intestinal Smooth Muscle Cells[4][5]
This compoundSkin Elasticity & WrinklesImproved elasticity, reduced wrinkles-[6]
This compound (with Turmeric Root Extract)Endogenous Antioxidant Enzymes (SOD, NQO1)Synergistic increase in activity & expressionHaCaT Cells[6][7][8]

II. Signaling Pathways

Both this compound and resveratrol exert their effects through the modulation of key cellular signaling pathways involved in the antioxidant response and cellular longevity.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Both resveratrol and, by inference from its potent antioxidant activity, this compound are believed to activate the Nrf2 pathway, thereby enhancing the cell's endogenous defense mechanisms.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS/RNS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound This compound or Resveratrol Compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Nrf2 Signaling Pathway Activation.

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in cellular processes related to aging, including DNA repair and inflammation. Resveratrol is a well-known activator of SIRT1. By activating SIRT1, resveratrol can modulate the activity of various transcription factors, leading to beneficial effects on skin cells. The mechanism of SIRT1 activation by this compound is not as well-documented.

SIRT1_Signaling_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates p53 p53 SIRT1->p53 deacetylates FOXO FOXO SIRT1->FOXO deacetylates NFkB NF-κB SIRT1->NFkB deacetylates Acetylation_p53 Acetylated p53 CellCycleArrest Cell Cycle Arrest Apoptosis p53->CellCycleArrest inhibits Acetylation_FOXO Acetylated FOXO StressResistance Stress Resistance FOXO->StressResistance promotes Acetylation_NFkB Acetylated NF-κB Inflammation Inflammation NFkB->Inflammation inhibits Acetylation_p53->CellCycleArrest promotes Acetylation_FOXO->StressResistance inhibits Acetylation_NFkB->Inflammation promotes

Caption: Resveratrol-mediated SIRT1 Signaling.

III. Experimental Protocols

Cellular Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxicity of compounds on skin cells (e.g., keratinocytes, fibroblasts).

Materials:

  • Human keratinocytes or fibroblasts

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and Resveratrol stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or resveratrol for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound or Resveratrol Incubate1->Treat Incubate2 Incubate for exposure time Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Incubate4 Incubate 2-4h in dark Solubilize->Incubate4 Read Measure Absorbance at 570 nm Incubate4->Read Analyze Calculate Cell Viability Read->Analyze End End Analyze->End

Caption: MTT Assay Experimental Workflow.

Cellular Antioxidant Activity Assay

This assay measures the ability of a compound to reduce intracellular reactive oxygen species.

Materials:

  • Human keratinocytes or fibroblasts

  • 96-well black, clear-bottom cell culture plates

  • Complete cell culture medium

  • This compound and Resveratrol stock solutions

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

  • Oxidative stress inducer (e.g., H2O2 or AAPH)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black plate and grow to confluency.

  • Wash the cells with PBS and incubate with DCFH-DA solution for 30-60 minutes at 37°C.

  • Wash the cells again with PBS to remove excess DCFH-DA.

  • Treat the cells with various concentrations of this compound or resveratrol for the desired pre-treatment time.

  • Induce oxidative stress by adding the oxidative stress inducer.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Monitor the fluorescence kinetically over a period of time (e.g., 60 minutes).

  • Calculate the antioxidant activity as the percentage of inhibition of the fluorescence signal compared to the control (oxidative stress inducer alone).

IV. Conclusion

Both this compound and resveratrol demonstrate significant potential for use in skincare and dermatological applications due to their antioxidant and anti-aging properties. Resveratrol's efficacy is supported by a larger body of publicly available quantitative data, particularly concerning its antioxidant capacity and its inhibitory effects on collagen synthesis. This compound, while being described as a more potent antioxidant, requires further independent, quantitative studies to substantiate these claims and to elucidate its specific mechanisms of action on the extracellular matrix. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to conduct further comparative studies and to deepen the understanding of these two promising compounds.

References

The Synergistic Antioxidant Power of Dimethylmethoxy Chromanol with Vitamins C and E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylmethoxy Chromanol, also known as Lipochroman-6, is a powerful antioxidant designed to be structurally similar to gamma-tocopherol, a form of Vitamin E.[1][2] It is recognized for its broad-spectrum activity against reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS).[1][3] Its primary mechanism involves neutralizing harmful reactive species, thereby preventing cellular damage and lipid peroxidation.[1][[“]]

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the individual antioxidant capacities and the documented synergistic effect between Vitamin C and Vitamin E. The expected synergy with DMCM is inferred from its structural similarity to Vitamin E and its high antioxidant potency.

Antioxidant(s)AssayResultExpected Synergistic Outcome with DMCM
Vitamin E (α-tocopherol) Superoxide ScavengingRelative scavenging efficiency slope: -1.8 x 10³[5]DMCM, as a potent Vitamin E analog, is expected to exhibit strong radical scavenging activity.
Vitamin C (Ascorbic Acid) Superoxide ScavengingRelative scavenging efficiency slope: -1.3 x 10⁴[5]Vitamin C is a potent antioxidant that can regenerate the oxidized form of Vitamin E (and by extension, DMCM).
Vitamin C + Vitamin E Superoxide ScavengingRelative scavenging efficiency slope: -7.2 x 10⁴ (demonstrating synergy)[5]The combination of DMCM with Vitamin C is anticipated to show significant synergy, with Vitamin C regenerating DMCM, thereby enhancing its overall antioxidant capacity.
This compound (DMCM) TBA-assayMore potent than BHT, trolox, or tocopherol[6]The ternary mixture of DMCM, Vitamin C, and Vitamin E is hypothesized to provide a superior and more stable antioxidant system compared to any of the components alone or in pairs.

Proposed Synergistic Antioxidant Mechanism

The synergistic effect between DMCM, Vitamin C, and Vitamin E is predicated on a cyclic process of radical scavenging and antioxidant regeneration. DMCM, being a potent, lipid-soluble antioxidant like Vitamin E, can directly neutralize free radicals by donating a hydrogen atom from its chromanol ring, thus becoming a relatively stable radical itself.[[“]] The water-soluble Vitamin C can then regenerate the DMCM molecule by donating a hydrogen atom to the DMCM radical, returning it to its active antioxidant state. This process allows for the sustained scavenging of free radicals.

Synergistic_Antioxidant_Cycle DMCM DMCM (Active) DMCM_rad DMCM• (Oxidized) DMCM->DMCM_rad Donates H+ DMCM_rad->DMCM Regenerated VitC Vitamin C (Active) DMCM_rad->VitC Reduced by VitC->DMCM_rad Regenerates VitC_rad Vitamin C• (Oxidized) VitC->VitC_rad Donates H+ Radical Free Radical Radical->DMCM Oxidizes

Caption: Proposed synergistic antioxidant cycle of DMCM and Vitamin C.

Experimental Protocols for Evaluating Synergy

To quantitatively assess the synergistic antioxidant effects of DMCM in combination with Vitamins C and E, a series of in vitro antioxidant assays can be employed. The following are detailed methodologies for three commonly used assays.[7][8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare stock solutions of DMCM, Vitamin C, Vitamin E, and their various combinations in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the individual antioxidants and their mixtures.

  • Include a control well containing only the DPPH solution and the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each sample.

  • Synergy is determined by comparing the scavenging activity of the mixture to the sum of the activities of the individual components.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants that can donate an electron to the ABTS•+ will reduce it back to its colorless form.[10]

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare stock solutions of DMCM, Vitamin C, Vitamin E, and their combinations.

  • Add a small volume of the antioxidant solutions to a fixed volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of the ABTS•+ radical.

  • The synergistic effect is evaluated by comparing the combined effect with the individual effects.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8]

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare stock solutions of the test compounds (DMCM, Vitamin C, Vitamin E, and mixtures).

  • Add a small volume of the antioxidant solution to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as Trolox. The results are expressed as Trolox equivalents.

  • Synergy is assessed by determining if the FRAP value of the mixture is greater than the sum of the FRAP values of the individual antioxidants.

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for the systematic evaluation of antioxidant synergy.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Stock Solutions (DMCM, Vit C, Vit E) B Prepare Antioxidant Mixtures (Binary & Ternary) A->B D Perform DPPH Assay B->D E Perform ABTS Assay B->E F Perform FRAP Assay B->F C Prepare Assay Reagents (DPPH, ABTS, FRAP) C->D C->E C->F G Calculate IC50 / TEAC values D->G E->G F->G H Determine Individual vs. Combined Effects G->H I Calculate Combination Index (CI) H->I J Synergistic (CI < 1) Additive (CI = 1) Antagonistic (CI > 1) I->J

Caption: Workflow for evaluating antioxidant synergy.

Conclusion

The combination of this compound with Vitamins C and E presents a highly promising strategy for developing advanced antioxidant formulations. Based on the potent, broad-spectrum antioxidant activity of DMCM and the established synergistic relationship between Vitamins C and E, it is reasonable to expect a significant enhancement in protective efficacy against oxidative damage. Further in vitro and in vivo studies are warranted to quantitatively confirm and characterize the synergistic interactions within this ternary system, which holds considerable potential for applications in pharmaceuticals, dermatology, and nutritional supplements.

References

Synergistic Upregulation of Cellular Antioxidant Defenses: A Comparative Analysis of Dimethylmethoxy Chromanol Combinations on SOD and NQO1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has demonstrated a significant synergistic effect on the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and NAD(P)H Quinone Oxidoreductase 1 (NQO1), through the combination of Dimethylmethoxy Chromanol (DMC) and Turmeric Root Extract (TRE). This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the enhanced protective effects of this combination against oxidative damage, with a focus on experimental data and methodologies.

The study highlights that a 1:1 weight ratio of DMC and TRE was optimal in synergistically boosting the endogenous antioxidant enzyme activity in human keratinocyte (HaCaT) cells subjected to UVB-induced oxidative stress. This combination not only enhanced SOD activity by more than one-fold compared to individual treatments but also increased NQO1 expression by over 50%.[1]

Quantitative Analysis of Synergistic Effects

The following tables summarize the key quantitative findings from the study, illustrating the superior performance of the DMC and TRE combination.

Table 1: Synergistic Effect of DMC and TRE on SOD Activity in UVB-Treated HaCaT Cells

Treatment GroupConcentration (µg/mL)SOD Activity (% of Control)Fold Increase vs. Single Treatment
Control (No UVB)-100%-
Model (UVB only)-~50%-
DMC alone20~60%-
TRE alone20~60%-
DMC + TRE (1:1) 20 ~120% ~2-fold
DMC + TRE (1:2)20~60%No significant synergy
DMC + TRE (2:1)20~60%No significant synergy

Data compiled from the findings that the 1:1 ratio enhanced SOD activity by approximately more than 1-fold compared to single-treated groups, while other ratios showed no enhancement.[2]

Table 2: Effect of DMC and TRE on NQO1 Protein Expression in UVB-Treated HaCaT Cells

Treatment GroupConcentration (µg/mL)Relative NQO1 Expression (vs. Model)
Control (No UVB)-High
Model (UVB only)-Low
DMC alone20Moderate
TRE alone20Moderate
DMC + TRE (1:1) 20 Significantly High (>50% increase)
DMC + TRE (1:2)20Moderate
DMC + TRE (2:1)20Moderate

Based on the observation that the 1:1 weight ratio boosted NQO1 expression by more than 50%, with no such effect at other ratios.

Table 3: Upregulation of SOD mRNA Subtypes by 1:1 DMC:TRE Combination

GeneFold Increase in mRNA Expression
SOD1Significant Increase
SOD2Significant Increase
SOD3Significant Increase

The study reported that the 1:1 combination of DMC and TRE increased the mRNA expression of SOD1, 2, and 3.[1]

Proposed Signaling Pathway for Synergistic Action

The synergistic upregulation of SOD and NQO1 is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant genes, including those for SOD and NQO1. Both DMC, a structural analog of γ-tocopherol, and components of TRE are known to influence this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm (Translation) DMC DMC ROS ROS DMC->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex DMC->Nrf2_Keap1 Promotes Dissociation TRE TRE TRE->ROS Scavenges TRE->Nrf2_Keap1 Promotes Dissociation ROS->Nrf2_Keap1 Inhibits Dissociation Keap1 Keap1 Nrf2_active Nrf2 (Active) Nrf2_Keap1->Nrf2_active Dissociates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to SOD_Gene SOD Gene ARE->SOD_Gene Activates Transcription NQO1_Gene NQO1 Gene ARE->NQO1_Gene Activates Transcription SOD_mRNA SOD_mRNA SOD_Gene->SOD_mRNA NQO1_mRNA NQO1_mRNA NQO1_Gene->NQO1_mRNA SOD_Protein SOD Enzyme SOD_mRNA->SOD_Protein Translation NQO1_Protein NQO1 Enzyme NQO1_mRNA->NQO1_Protein Translation SOD_Protein->ROS Neutralizes NQO1_Protein->ROS Detoxifies

Caption: Proposed synergistic mechanism of DMC and TRE via the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the study.

Cell Culture and UVB Irradiation
  • Cell Line: Human immortalized keratinocytes (HaCaT cells) were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells were pre-treated with DMC, TRE, or their combinations for 24 hours.

  • UVB Irradiation: The culture medium was replaced with phosphate-buffered saline (PBS), and the cells were exposed to UVB radiation.

  • Post-Irradiation: The PBS was replaced with fresh culture medium, and the cells were incubated for a further 24 hours before analysis.

Superoxide Dismutase (SOD) Activity Assay
  • Cell Lysis: After treatment and irradiation, HaCaT cells were washed with PBS and lysed.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.

  • SOD Assay: A commercial SOD assay kit was used to measure the enzymatic activity of SOD in the cell lysates according to the manufacturer's instructions. The assay is typically based on the inhibition of a chromogen reaction by SOD.

  • Data Analysis: SOD activity was calculated and normalized to the total protein concentration.

Quantitative Real-Time PCR (qPCR) for SOD mRNA Expression
  • RNA Extraction: Total RNA was extracted from the HaCaT cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA was reverse-transcribed into cDNA using a reverse transcription kit.

  • qPCR: The cDNA was subjected to quantitative real-time PCR using specific primers for SOD1, SOD2, SOD3, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression levels were calculated using the 2-ΔΔCt method.

Western Blot for NQO1 Protein Expression
  • Protein Extraction and Quantification: Total protein was extracted from the HaCaT cells, and the concentration was determined.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for NQO1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as β-actin, was also probed.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands was quantified using image analysis software, and the expression of NQO1 was normalized to the loading control.

Experimental Workflow Visualization

The following diagram outlines the general workflow of the in vitro experiments conducted to assess the synergistic effects of DMC and TRE.

G cluster_assays Biochemical and Molecular Assays start Start cell_culture HaCaT Cell Culture start->cell_culture pretreatment Pre-treatment with DMC, TRE, and Combinations (24 hours) cell_culture->pretreatment uvb UVB Irradiation pretreatment->uvb post_incubation Post-incubation (24 hours) uvb->post_incubation sod_assay SOD Activity Assay post_incubation->sod_assay qpcr qPCR for SOD mRNA Expression post_incubation->qpcr western_blot Western Blot for NQO1 Expression post_incubation->western_blot data_analysis Data Analysis and Comparison sod_assay->data_analysis qpcr->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for assessing SOD and NQO1 activity.

References

Dimethylmethoxy Chromanol: An In Vivo Comparative Guide to its Efficacy in Reducing Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dimethylmethoxy Chromanol's (DMC) in vivo performance in mitigating oxidative stress against other well-established antioxidants: Resveratrol, Vitamin C (Ascorbic Acid), and Vitamin E (α-Tocopherol). The following sections present a compilation of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways to facilitate an informed evaluation of these compounds.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound and its alternatives in reducing markers of oxidative stress. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not yet available in the published literature. Therefore, this comparison is synthesized from multiple studies, and variations in experimental models, dosages, and assessment methods should be considered when interpreting the data.

Table 1: In Vivo Efficacy of this compound (DMC) Against Oxidative Stress

BiomarkerAnimal Model/Study DesignTreatment DetailsKey Findings
Skin Elasticity and Collagen DegradationHuman volunteers (in vivo)0.05% DMC in a sunscreen formulation, applied twice daily for 84 days.[1][2]Significantly improved skin pigmentation and stratum corneum water content while reducing collagen degradation and water loss. Enhanced skin elasticity was observed.[1][2]
Skin Antioxidant CapacityHuman volunteers (in vivo)Topical cream with 0.01% and 0.05% DMC.[1]Increased the skin's antioxidative capacity by 21.3% in 14 days and 36.7% in 28 days.[1]
Endogenous Antioxidant Enzymes (SOD and NQO1)Human volunteers (in vivo, combination study)Serum with DMC and Turmeric Root Extract (1:1 ratio) applied for 4 weeks.[3][4]The combination synergistically boosted endogenous antioxidant enzyme activity. Observed improvements included a 7.16% increase in skin lightening, an 18.29% reduction in skin redness, and a 35.68% decrease in transepidermal water loss (TEWL).[3][4]

Table 2: In Vivo Efficacy of Alternative Antioxidants Against Oxidative Stress

AntioxidantBiomarkerAnimal Model/Study DesignTreatment DetailsKey Findings
Resveratrol Lipid Peroxidation (MDA)Postmenopausal women with insulin resistance (clinical trial)500 mg/day for 3 months.25% decrease in MDA levels.[5]
Resveratrol + Vitamin C Lipid Peroxidation (MDA) & Total Antioxidant Capacity (TAC)Postmenopausal women with insulin resistance (clinical trial)500 mg/day Resveratrol + 500 mg/day Vitamin C for 3 months.33% decrease in MDA levels and a 30% increase in TAC.[5]
Vitamin C Lipid Peroxidation (MDA)Postmenopausal women with insulin resistance (clinical trial)500 mg/day for 3 months.15% decrease in MDA levels.[5]
Vitamin C & Vitamin E Lipid Peroxidation (F2-isoprostanes)Healthy nonsmokers (clinical trial)500 mg/day Vitamin C and/or 400 IU/day Vitamin E for 2 months.Vitamin C and Vitamin E alone each significantly reduced F2-isoprostane levels. The combination showed no synergistic effect.
Flavonoids (incl. Quercetin, Epicatechin) SOD, GPx, MDAD-galactose-induced aging in mice (in vivo)Oral gavage of 0.3 mmol/kg body weight daily for 8 weeks.[6]All tested flavonoids significantly increased SOD and GPx activities and decreased MDA levels in the liver and brain compared to the D-galactose group.[6]

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in the comparative data are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.

In Vivo Model of UV-Induced Skin Aging
  • Animal Model: Hairless mice (e.g., SKH-1) are commonly used.

  • Induction of Oxidative Stress: Mice are exposed to UVB radiation (e.g., 150 mJ/cm²) three times a week for a specified period (e.g., 10 weeks) to induce photoaging.

  • Treatment: A topical formulation containing the test antioxidant (e.g., 0.05% this compound) or a placebo is applied to the dorsal skin of the mice daily.

  • Assessment of Efficacy:

    • Skin Elasticity and Wrinkle Formation: Measured using a cutometer and visual scoring of skin replicas.

    • Histological Analysis: Skin biopsies are collected to assess collagen and elastin fiber integrity using staining methods like Masson's trichrome and Verhoeff-Van Gieson.

    • Biochemical Markers: Skin homogenates are analyzed for levels of oxidative stress markers such as Malondialdehyde (MDA) and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).

Superoxide Dismutase (SOD) Activity Assay Protocol

This protocol is adapted for tissue homogenates from in vivo studies.

  • Reagents:

    • Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA).

    • Reaction mixture containing:

      • 50 mM Sodium Phosphate Buffer (pH 7.8)

      • 1 mM Nitroblue Tetrazolium (NBT)

      • 10 mM L-Methionine

      • 0.01 M EDTA

      • 0.2 mM Riboflavin

  • Procedure:

    • Excise tissue (e.g., skin, liver, or brain) from the experimental animal and immediately place it in ice-cold homogenization buffer.

    • Homogenize the tissue using a suitable homogenizer and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

    • In a series of tubes, add varying amounts of the tissue supernatant.

    • Add 3 ml of the reaction mixture to each tube.

    • Illuminate the tubes with a fluorescent lamp for 10-15 minutes to initiate the photochemical reaction. A control tube without the tissue extract will show the maximum color development.

    • Measure the absorbance at 560 nm using a spectrophotometer.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate. The results are typically expressed as units/mg of protein.

Lipid Peroxidation (Malondialdehyde - MDA) Assay Protocol

This protocol is based on the thiobarbituric acid reactive substances (TBARS) method for measuring MDA in tissue homogenates.

  • Reagents:

    • 1.15% (w/v) Potassium chloride solution.

    • 0.8% (w/v) Thiobarbituric acid (TBA) solution.

    • 20% (v/v) Acetic acid solution (pH 3.5).

    • 1 N Sodium hydroxide.

    • MDA standard solution (1,1,3,3-tetramethoxypropane).

  • Procedure:

    • Prepare tissue homogenate as described in the SOD assay protocol.

    • To 0.1 ml of the tissue homogenate, add 1.5 ml of 20% acetic acid and 1.5 ml of 0.8% TBA.

    • Adjust the volume to 4.0 ml with distilled water and add 0.2 ml of 8.1% SDS.

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the tubes in an ice bath and add 1.0 ml of distilled water and 5.0 ml of n-butanol:pyridine (15:1, v/v) mixture.

    • Vortex the mixture vigorously and centrifuge at 4,000 rpm for 10 minutes.

    • Collect the upper organic layer and measure its absorbance at 532 nm.

    • Prepare a standard curve using the MDA standard solution.

    • The concentration of MDA is expressed as nmol/mg of protein.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound and the comparative compounds are, in part, mediated through the modulation of cellular signaling pathways, particularly the Nrf2-ARE pathway.

Oxidative Stress and Antioxidant Defense Mechanism

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Induces Antioxidants Antioxidants (DMC, Resveratrol, Vit C, Vit E) Antioxidants->ROS Neutralizes Endogenous_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) Endogenous_Enzymes->ROS Scavenges

Caption: General mechanism of oxidative stress and antioxidant intervention.

Nrf2-Keap1 Signaling Pathway Activation by Antioxidants

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Antioxidant (e.g., DMC) Keap1 Keap1 Antioxidant->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Ub->Nrf2 Ubiquitinates Maf Maf Nrf2_n->Maf Dimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (SOD, NQO1) ARE->Antioxidant_Genes Activates

Caption: Activation of the Nrf2-Keap1 pathway by antioxidant compounds.

Experimental Workflow for In Vivo Antioxidant Efficacy Assessment

Experimental_Workflow Animal_Model 1. Select Animal Model (e.g., Mice, Rats) Induction 2. Induce Oxidative Stress (e.g., UV radiation, Chemical) Animal_Model->Induction Treatment 3. Administer Antioxidant (DMC, Alternatives) Induction->Treatment Sample_Collection 4. Collect Tissue Samples (Skin, Liver, Blood) Treatment->Sample_Collection Analysis 5. Analyze Biomarkers (MDA, SOD, Histology) Sample_Collection->Analysis Data_Comparison 6. Compare Efficacy Analysis->Data_Comparison

Caption: A typical experimental workflow for in vivo antioxidant studies.

Conclusion

References

A Comparative Analysis of the Photoprotective Capabilities of Dimethylmethoxy Chromanol and Green Tea Extract

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

In the quest for effective photoprotective agents, both synthetic molecules and natural extracts are of significant interest to the scientific community. This guide provides a detailed comparison of the photoprotective capabilities of dimethylmethoxy chromanol (DMC), a synthetic antioxidant, and green tea extract, a well-established natural ingredient. This analysis is based on available experimental data and is intended to assist researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound is a potent, broad-spectrum antioxidant designed to neutralize a wide range of reactive species, including Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS)[1][2][3]. It has been shown to mitigate UV-induced oxidative stress, prevent DNA damage, and protect essential skin proteins like collagen and elastin[1]. Green tea extract, rich in polyphenols, particularly epigallocatechin-3-gallate (EGCG), exerts its photoprotective effects through its antioxidant, anti-inflammatory, and DNA repair-enhancing properties[4][5][6]. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the photoprotective and antioxidant properties of this compound and green tea extract. It is crucial to note that this data is compiled from various studies with different experimental setups, and therefore, direct comparison should be approached with caution.

ParameterThis compoundGreen Tea ExtractSource
Sun Protection Factor (SPF) In vivo SPF 30 (in combination with other UV filters and Spirulina)[7][8].In vitro SPF of 27.4 at 15% concentration in a cream formulation[9][10]. Shows SPF boosting effect in combination with synthetic sunscreens[11].[7][8][9][10][11]
Antioxidant Capacity More potent than Vitamin E, Resveratrol, and BHT in a TBA-assay[3]. Potent scavenger of singlet molecular oxygen[12].ORAC: 22.95 - 113.6 mg Trolox equivalents/g. DPPH IC50: 19.50 - 69.51 μg/mL[13][14][15][16][17].[3][12][13][14][15][16][17]
DNA Damage Protection Helps prevent irreversible DNA damage[1].20% reduction in DNA damage in a human supplementation trial[18][19]. Reduces UV-induced p53 expression[20].[1][18][19][20]
Clinical Efficacy (Anti-aging/Photodamage) In a sunscreen formulation, significantly improved skin pigmentation, collagen degradation, and skin net elasticity after 84 days[7][8]. A serum with DMC and Turmeric extract improved skin lightening, redness, barrier function, and firmness after 4 weeks[21][22][23].Oral supplementation for 12 weeks decreased UV-induced erythema by 25%[24]. Topical application can reduce skin thickness and pigmentation[25].[7][8][21][22][23][24][25]

Experimental Protocols

In Vivo SPF Determination of a Sunscreen with this compound
  • Study Design: A 3-month, single-blind clinical study with 44 healthy subjects (30-50 years old) was conducted.

  • Formulation: A sunscreen containing stable UV filters (Tinosorb® S, Tinosorb® M, Uvinul® APlus, and Uvinul® T150) was supplemented with antioxidants (Spirulina and this compound-loaded solid lipid nanoparticles).

  • Application: Subjects applied the sunscreen on their face twice daily.

  • Measurements: In vivo SPF was determined according to international standards. Skin parameters including stratum corneum water content, transepidermal water loss, dermis echogenicity, and skin elasticity and pigmentation were measured at baseline and after 28, 54, and 84 days.

  • Results: The formulation exhibited an in vivo SPF of 30 and good UVA protection. The addition of antioxidants significantly improved skin pigmentation, collagen degradation, and skin net elasticity compared to the sunscreen alone[7][8].

In Vitro SPF Determination of a Green Tea Extract Cream
  • Method: The Sun Protection Factor (SPF) value was determined in vitro using a UV-Vis spectrophotometer according to the Mansur method.

  • Formulation: A sunscreen cream was formulated with green tea extract at concentrations of 5%, 10%, and 15%.

  • Procedure: The cream was dissolved in 96% ethanol to a concentration of 200 ppm. The absorbance was measured at wavelengths from 290 to 320 nm at 5 nm intervals.

  • Calculation: The SPF value was calculated using the Mansur equation: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ), where CF is the correction factor (10), EE(λ) is the erythemal effect spectrum, I(λ) is the solar intensity spectrum, and Abs(λ) is the absorbance of the sample.

  • Results: The SPF value increased with the concentration of green tea extract, reaching an SPF of 27.4 at a 15% concentration[9][10].

Antioxidant Capacity Assessment (DPPH Assay for Green Tea Extract)
  • Principle: The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Procedure: A methanol solution of DPPH is prepared. The green tea extract is added to the DPPH solution. The decrease in absorbance at 517 nm is measured over time.

  • Calculation: The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is calculated. A lower IC50 value indicates higher antioxidant activity.

  • Results: IC50 values for green tea extract have been reported in the range of 19.50 to 69.51 μg/mL[15].

Mechanisms of Action & Signaling Pathways

This compound: Broad-Spectrum Radical Scavenging

This compound acts as a powerful antioxidant, directly neutralizing a variety of harmful reactive species that contribute to cellular damage and skin aging[2][3]. Its primary mechanism is the potent inhibition of peroxynitrite-induced lipid peroxidation, which protects cellular membranes from oxidative damage[1].

DMC_Mechanism UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS generates RNS Reactive Nitrogen Species (RNS) UVR->RNS generates RCS Reactive Carbonyl Species (RCS) UVR->RCS generates CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Collagen Degradation) ROS->CellularDamage cause RNS->CellularDamage cause RCS->CellularDamage cause DMC Dimethylmethoxy Chromanol DMC->ROS neutralizes DMC->RNS neutralizes DMC->RCS neutralizes Protection Photoprotection DMC->Protection leads to

Caption: this compound's direct neutralization of various reactive species.

Green Tea Extract: A Multi-faceted Photoprotective Approach

Green tea extract, primarily through its main constituent EGCG, offers photoprotection via multiple pathways. It not only scavenges free radicals but also enhances the cellular DNA repair machinery and modulates inflammatory responses.

GTE_Mechanism UVR UV Radiation DNA_Damage DNA Damage (e.g., CPDs) UVR->DNA_Damage Oxidative_Stress Oxidative Stress UVR->Oxidative_Stress Inflammation Inflammation (e.g., Erythema) UVR->Inflammation Photoprotection Photoprotection GTE Green Tea Extract (EGCG) GTE->Oxidative_Stress scavenges ROS NER Nucleotide Excision Repair (NER) Genes (e.g., RFA1, RAD51) GTE->NER upregulates GTE->Inflammation inhibits GTE->Photoprotection NER->DNA_Damage repairs

References

head-to-head study of the stability of dimethylmethoxy chromanol and other antioxidants in formulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The long-term stability of antioxidant ingredients in cosmetic and therapeutic formulations is a critical determinant of product efficacy and shelf-life. This guide provides a head-to-head comparison of the stability of Dimethylmethoxy Chromanol against other widely used antioxidants, including Vitamin E, Vitamin C, Ferulic Acid, Resveratrol, Coenzyme Q10, and Butylated Hydroxytoluene (BHT). The information presented herein is a synthesis of findings from various scientific studies and is intended to assist researchers, scientists, and drug development professionals in making informed decisions during the formulation process.

This compound, a potent synthetic antioxidant, is recognized for its exceptional stability and broad-spectrum activity against both reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] This guide will delve into its performance relative to other common antioxidants, supported by available data and generalized experimental protocols for stability assessment.

Comparative Stability and Antioxidant Activity

The following tables summarize the available data on the stability and antioxidant potency of this compound and its counterparts. It is important to note that the data is compiled from various studies and may not represent results from a single head-to-head comparative experiment in the same formulation base.

Table 1: Qualitative Stability and Potency Overview

AntioxidantReported Stability in FormulationsRelative Antioxidant PotencyKey Stability Challenges
This compound High, with outstanding long-term stability.[1]More potent than Vitamin E, Resveratrol, and BHT.[1][2]Generally stable; solubility can be a consideration.[3]
Vitamin E (α-Tocopherol) Generally stable but susceptible to photodegradation.[4]Standard benchmark antioxidant.Can be degraded by UV light and oxidation.[4]
Vitamin C (L-Ascorbic Acid) Highly unstable in the presence of water, light, and air.[3][5]Potent water-soluble antioxidant.Rapid oxidation, pH-dependent stability.[3][5]
Ferulic Acid Unstable, particularly sensitive to pH and temperature.[6][7]Potent antioxidant, often used to stabilize Vitamins C and E.Prone to degradation and discoloration.[8]
Resveratrol Generally unstable and sensitive to light, pH, and temperature.[9][10]Strong antioxidant and anti-inflammatory agent.Rapid degradation in many formulation types.[2][9]
Coenzyme Q10 (Ubiquinone) Stability is dependent on the formulation and its form (ubiquinone vs. ubiquinol).[11]Essential for cellular energy and antioxidant defense.Can degrade or convert between forms during storage.[11]
BHT Generally stable, but can be oxidized under stress conditions.[12]Widely used synthetic antioxidant.Potential for volatility at high temperatures.[4]

Table 2: Quantitative Insights from Various Studies

Antioxidant/CombinationFormulation TypeStress ConditionRemaining Active (%) / ObservationSource
This compound Not SpecifiedNot Specified82 times higher antioxidant ability than BHT at the same concentration (0.05%).[1][1]
Vitamin C (Ascorbic Acid) Aqueous SolutionNot SpecifiedHighly unstable, derivatives like Magnesium Ascorbyl Phosphate are significantly more stable.[5]
Resveratrol Human and Rat Plasma37°CHalf-life of 54 hours in human plasma and 25 hours in rat plasma.[9][9]
Ferulic Acid Hydrogel (pH < pKa)40°C/75% RH, UV lightGood chemical stability with nanoencapsulation.[8]
Coenzyme Q10 (Ubiquinone) Commercial ProductsAccelerated Stability Testing (3 months)Degradation and/or reduction observed in almost all tested products.[11][11]
BHT Polysorbate SolutionsOxidative StressMore stable against oxidative degradation compared to non-stabilized solutions.[13][13]

Experimental Protocols for Stability Assessment

To ensure reproducible and comparable results in stability studies, a well-defined experimental protocol is essential. The following is a generalized methodology for a head-to-head stability study of antioxidants in a model oil-in-water (O/W) emulsion.

Preparation of Test Formulations
  • Base Formulation: Prepare a standardized O/W emulsion base without any antioxidants. The composition should be precisely documented (e.g., water, emulsifier, oil, preservative).

  • Active Formulations: Incorporate each antioxidant into the base formulation at a predetermined, effective concentration (e.g., this compound at 0.01-0.05%).[3][14] Ensure uniform dispersion. A control formulation (base without antioxidant) must be included.

Stability Testing Conditions
  • Real-Time Stability: Store samples at controlled room temperature (e.g., 25°C / 60% RH) for a specified period (e.g., 3, 6, 12, 24 months).

  • Accelerated Stability: Subject samples to stress conditions to predict long-term stability.[15] This includes:

    • Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 50°C).

    • Freeze-Thaw Cycles: Alternate samples between freezing (e.g., -10°C) and thawing (room temperature) for several cycles.

    • Photostability: Expose samples to controlled UV and visible light in a photostability chamber.

Analytical Methods for Stability Assessment
  • Chemical Stability (Potency):

    • Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the concentration of the active antioxidant over time.

    • Procedure: At each time point, extract the antioxidant from the formulation and analyze its concentration using a validated HPLC method. A decrease in concentration indicates degradation.

  • Physical Stability:

    • Parameters: Monitor for changes in physical appearance (color, odor, phase separation), pH, and viscosity.

    • Instrumentation: Use a pH meter and a viscometer for quantitative measurements.

  • Antioxidant Activity:

    • Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the radical scavenging activity of the formulation over time.

    • Procedure: Measure the ability of the formulation to scavenge the DPPH free radical. A decrease in activity suggests degradation of the antioxidant.

Visualizing Workflows and Concepts

Diagrams created using Graphviz can help to visualize the experimental workflow and the factors influencing antioxidant stability.

Experimental_Workflow cluster_prep Formulation Preparation cluster_stress Stability Testing cluster_analysis Analysis at Time Points Base O/W Emulsion Base Formulations Test Formulations Base->Formulations A1 This compound A1->Formulations A2 Other Antioxidants A2->Formulations RT Real-Time (25°C/60% RH) Formulations->RT Accel Accelerated (40°C, 50°C, Freeze-Thaw, Light) Formulations->Accel HPLC HPLC (Potency) RT->HPLC Physical Physical Assessment (pH, Viscosity, Appearance) RT->Physical DPPH DPPH (Activity) RT->DPPH Accel->HPLC Accel->Physical Accel->DPPH Data Comparative Stability Data HPLC->Data Physical->Data DPPH->Data

Caption: Generalized workflow for comparative stability testing of antioxidants.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Structure Molecular Structure Stability Antioxidant Stability in Formulation Structure->Stability Concentration Concentration Concentration->Stability Interactions Ingredient Interactions Interactions->Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability Oxygen Oxygen Oxygen->Stability pH pH of Formulation pH->Stability Packaging Packaging Packaging->Stability

Caption: Key factors influencing the stability of antioxidants in formulations.

Conclusion

The selection of an antioxidant for a cosmetic or pharmaceutical formulation extends beyond its initial potency to its ability to remain stable and effective throughout the product's lifecycle. This compound demonstrates superior stability in comparison to many commonly used antioxidants, such as Vitamin C and Resveratrol, which are notoriously difficult to formulate. While antioxidants like Vitamin E and BHT offer good stability, this compound often exhibits higher antioxidant capacity. For applications requiring robust, long-lasting antioxidant protection, this compound presents a compelling option for formulators. Further head-to-head studies in standardized formulations are warranted to provide more definitive quantitative comparisons.

References

Comparative Genomics of Cellular Response to Dimethylmethoxy Chromanol and Gamma-Tocopherol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular and genomic responses to dimethylmethoxy chromanol (DMC) and gamma-tocopherol (γ-tocopherol), supported by experimental data and detailed protocols.

Introduction

This compound (DMC), a synthetic analog of vitamin E, and gamma-tocopherol (γ-tocopherol), a naturally occurring isoform of vitamin E, are both potent antioxidants with significant potential in therapeutic applications. Understanding their distinct effects on cellular signaling and gene expression is crucial for targeted drug development. This guide offers a comparative analysis of their mechanisms of action, highlighting their differential impacts on key cellular pathways involved in oxidative stress and inflammation.

Comparative Analysis of Cellular Responses

Both DMC and γ-tocopherol exhibit robust antioxidant and anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. However, the extent and nature of their effects on downstream gene expression can differ.

Antioxidant and Anti-inflammatory Effects

Gamma-tocopherol has been shown to effectively neutralize reactive oxygen and nitrogen species, thereby reducing oxidative stress.[1] It modulates inflammatory pathways by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][2] Studies have demonstrated that γ-tocopherol inhibits NF-κB activation, a key regulator of inflammation.[2]

This compound is recognized for its broad-spectrum antioxidant activity against reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS).[3] It is a potent inhibitor of lipid peroxidation, a critical process in cellular damage.[3] While direct comparative genomic data is limited, the structural similarity of DMC to γ-tocopherol suggests it may also exert its effects through the modulation of the NF-κB and Nrf2 pathways.

Table 1: Comparison of Antioxidant and Anti-inflammatory Effects

FeatureThis compound (DMC)Gamma-Tocopherol (γ-Tocopherol)
Antioxidant Activity Potent scavenger of ROS, RNS, and RCS.[3]Effective neutralizer of ROS and RNS.[1]
Anti-inflammatory Activity Inferred based on structural similarity to γ-tocopherol.Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-8).[1][2]
Lipid Peroxidation Potent inhibitor.[3]Reduces lipid peroxidation markers like MDA.[1]

Modulation of Signaling Pathways

The primary mechanisms by which DMC and γ-tocopherol are thought to influence cellular responses are through the NF-κB and Nrf2 signaling pathways.

  • NF-κB Signaling Pathway: This pathway is a central regulator of the inflammatory response. Both compounds are believed to inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes. Gamma-tocopherol has been shown to suppress the degradation of IκBα, an inhibitor of NF-κB, thus preventing its activation.[4]

  • Nrf2 Signaling Pathway: This pathway is the master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and detoxification genes. Both DMC and γ-tocopherol are expected to activate this pathway, leading to enhanced cellular protection against oxidative stress.

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Stimuli Stimuli IKK IKK Stimuli->IKK activates DMC DMC DMC->IKK inhibits Keap1 Keap1 DMC->Keap1 inhibits gamma_T gamma_T gamma_T->IKK inhibits gamma_T->Keap1 inhibits NF_kB_p50_p65 NF_kB_p50_p65 IKK->NF_kB_p50_p65 phosphorylates Pro_inflammatory_Genes Pro_inflammatory_Genes NF_kB_p50_p65->Pro_inflammatory_Genes activates IkB IkB IkB->NF_kB_p50_p65 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes promotes transcription of

Figure 1. Simplified overview of the NF-κB and Nrf2 signaling pathways and the putative inhibitory points of DMC and γ-tocopherol.

Differential Gene Expression

While a direct comparative genomic analysis of DMC and γ-tocopherol is not yet available in the literature, studies on different tocopherol isoforms suggest that even structurally similar compounds can elicit distinct gene expression profiles. For instance, α-tocopherol and γ-tocopherol regulate different sets of genes in human colon cancer cells, although the functional categories of these genes are similar.[5]

Table 2: Potential Gene Targets Modulated by DMC and γ-Tocopherol

PathwayGene TargetsExpected Regulation by DMC and γ-Tocopherol
NF-κB Pathway TNF-α, IL-6, IL-8Downregulation
Nrf2 Pathway SOD, CAT, GPx, HO-1, NQO1Upregulation

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular responses to DMC and γ-tocopherol.

Cell Viability Assay (MTS Assay)

This assay is used to determine the effect of the compounds on cell proliferation and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of DMC or γ-tocopherol for 24, 48, or 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G Seed_Cells Seed_Cells Treat_with_Compounds Treat_with_Compounds Seed_Cells->Treat_with_Compounds Add_MTS_Reagent Add_MTS_Reagent Treat_with_Compounds->Add_MTS_Reagent Incubate Incubate Add_MTS_Reagent->Incubate Measure_Absorbance Measure_Absorbance Incubate->Measure_Absorbance Calculate_Viability Calculate_Viability Measure_Absorbance->Calculate_Viability

Figure 2. Workflow for the MTS cell viability assay.

Lipid Peroxidation Assay (MDA Assay)

This assay measures the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Protocol:

  • Harvest cells after treatment with DMC or γ-tocopherol.

  • Lyse the cells and collect the supernatant.

  • Add thiobarbituric acid (TBA) reagent to the supernatant.

  • Incubate the mixture at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the MDA concentration based on a standard curve.

Quantitative Real-Time PCR (qPCR)

This technique is used to quantify the expression levels of specific target genes.

Protocol:

  • Isolate total RNA from treated and untreated cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using gene-specific primers for target genes (e.g., TNF-α, IL-6, SOD, CAT) and a reference gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

G Isolate_RNA Isolate_RNA Synthesize_cDNA Synthesize_cDNA Isolate_RNA->Synthesize_cDNA Perform_qPCR Perform_qPCR Synthesize_cDNA->Perform_qPCR Analyze_Data Analyze_Data Perform_qPCR->Analyze_Data

Figure 3. Workflow for quantitative real-time PCR (qPCR).

Conclusion

Both this compound and gamma-tocopherol are promising antioxidant and anti-inflammatory agents. While they share common mechanisms of action through the modulation of the NF-κB and Nrf2 pathways, their precise effects on the cellular transcriptome are likely to be distinct. Further head-to-head comparative genomic studies are necessary to fully elucidate their differential gene regulatory networks and to guide their targeted development as therapeutic agents. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.

References

A Researcher's Guide to Cross-Validation of In Vitro Antioxidant Assays for Chromanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro antioxidant assays for evaluating chromanol derivatives. By presenting quantitative data from various studies, detailed experimental protocols, and a logical workflow, this document aims to assist in the selection of appropriate assays and the interpretation of results for this important class of compounds.

Introduction to Chromanol Derivatives and Antioxidant Activity

Chromanol derivatives, characterized by a 6-chromanol ring, are a significant class of antioxidants. The most well-known members are the tocopherols and tocotrienols, collectively known as Vitamin E. Their antioxidant action primarily stems from the ability of the phenolic hydroxyl group on the chroman ring to donate a hydrogen atom to scavenge free radicals, thus terminating damaging chain reactions. The antioxidant efficacy of these derivatives is influenced by the substitution pattern on the chroman ring and the nature of the side chain. Given the diversity of chromanol structures, a thorough and comparative evaluation of their antioxidant potential is crucial for drug discovery and development.

No single antioxidant assay can comprehensively reflect the complex mechanisms of antioxidant action. Therefore, cross-validation using multiple assays with different chemical principles is essential for a robust assessment of the antioxidant capacity of chromanol derivatives. This guide focuses on four widely used spectrophotometric assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

Quantitative Comparison of Antioxidant Activity

The following tables summarize the antioxidant activity of various chromanol derivatives as determined by DPPH and ABTS assays. The data, compiled from multiple sources, are presented as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity. Data for FRAP and ORAC assays for a comparable set of chromanol derivatives are less commonly reported in single comparative studies and are therefore not included in this table.

Table 1: DPPH Radical Scavenging Activity of Chromanol Derivatives

CompoundIC50 (µM)Reference
α-Tocopherol9.5[1]
Trolox4.4[1]
Ethyl Acetate Fraction of Macaranga hypoleuca14.31 (µg/mL)[2]
Butanol Fraction of Macaranga hypoleucaNot Reported[2]

Table 2: ABTS Radical Scavenging Activity of Chromanol Derivatives

CompoundIC50 (µM)TEACReference
α-Tocopherol6.51.00[3]
Trolox2.34 (µg/mL)Not Reported[2]
Ethyl Acetate Fraction of Macaranga hypoleuca2.10 (µg/mL)Not Reported[2]
Butanol Fraction of Macaranga hypoleuca3.21 (µg/mL)Not Reported[2]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of experimental results. The following sections outline the protocols for the key antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds (chromanol derivatives) at various concentrations

    • Standard antioxidant (e.g., Trolox or ascorbic acid)

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • In a 96-well microplate or test tubes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to each well or tube.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (DPPH solution without the sample) and Asample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Test compounds at various concentrations

    • Standard antioxidant (e.g., Trolox)

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • Add the test compound or standard at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[2]

  • Reagents:

    • FRAP reagent: a mixture of acetate buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃·6H₂O solution.

    • Test compounds at various concentrations

    • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Procedure:

    • Prepare the fresh FRAP reagent.

    • Add the test compound or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the colored product at a specific wavelength (typically around 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Reagents:

    • Fluorescent probe (e.g., fluorescein)

    • Peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Test compounds at various concentrations

    • Standard (e.g., Trolox)

  • Procedure:

    • In a 96-well microplate, combine the test compound, the fluorescent probe, and the peroxyl radical generator.

    • Monitor the decay of fluorescence over time using a fluorescence plate reader at a controlled temperature (e.g., 37°C).

  • Calculation: The antioxidant capacity is quantified by calculating the net area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).

Logical Workflow for Assay Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different in vitro antioxidant assays for chromanol derivatives.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Interpretation prep_compounds Prepare Chromanol Derivatives & Standards run_dpph DPPH Assay prep_compounds->run_dpph run_abts ABTS Assay prep_compounds->run_abts run_frap FRAP Assay prep_compounds->run_frap run_orac ORAC Assay prep_compounds->run_orac prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP, ORAC) prep_reagents->run_dpph prep_reagents->run_abts prep_reagents->run_frap prep_reagents->run_orac calc_ic50 Calculate IC50 / TEAC run_dpph->calc_ic50 run_abts->calc_ic50 run_frap->calc_ic50 run_orac->calc_ic50 compare_data Compare Activity Across Assays calc_ic50->compare_data sar_analysis Structure-Activity Relationship (SAR) compare_data->sar_analysis conclusion Conclusion on Antioxidant Profile sar_analysis->conclusion

References

Safety Operating Guide

Navigating the Safe Handling of Dimethylmethoxy Chromanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of Dimethylmethoxy chromanol, a potent antioxidant used in various research and development applications. By adhering to these procedural guidelines, laboratories can ensure a safe working environment and maintain the integrity of their experimental outcomes.

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against chemical exposure is a combination of appropriate personal protective equipment and well-maintained engineering controls. For this compound, the following recommendations should be strictly followed.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 / EN 166To protect eyes from potential splashes or aerosolized particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)EN 374To prevent direct skin contact. Gloves must be inspected prior to use and changed regularly.
Body Protection Laboratory coat or chemical-resistant apronN/ATo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If dusts are generated, a NIOSH-approved N95 respirator or equivalent is recommended.N/ATo prevent inhalation of airborne particles.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Physicochemical and Safety Data

While specific occupational exposure limits for this compound have not been established, understanding its physical and chemical properties is crucial for safe handling. One Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture.[2] However, it is prudent to handle it with the care afforded to all laboratory chemicals.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 83923-51-7
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Light yellow to brown powder
Purity ≥99%

Experimental Protocol: In Vitro Cell-Based Assay

The following is a generalized protocol for the preparation and use of this compound in a typical in vitro cell-based assay, such as those involving HaCaT keratinocytes.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Cell culture plates

  • Personal Protective Equipment (as specified in Table 1)

Procedure:

  • Stock Solution Preparation (in a chemical fume hood): a. Don appropriate PPE. b. Weigh the required amount of this compound powder using an analytical balance. c. In a sterile microcentrifuge tube, dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM). d. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation: a. Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for the experiment (e.g., 10 µg/mL and 20 µg/mL).

  • Cell Treatment: a. Culture cells to the desired confluency in cell culture plates. b. Remove the existing cell culture medium. c. Add the prepared working solutions of this compound to the respective wells. d. Incubate the cells for the specified duration of the experiment.

  • Post-Treatment Handling and Disposal: a. After incubation, aspirate the medium containing this compound. b. Dispose of the contaminated medium and any single-use plastics (e.g., pipette tips, tubes) as chemical waste. c. Proceed with downstream analysis of the cells.

Spill and Disposal Procedures

In the event of a spill or for the disposal of waste, the following procedures should be implemented to mitigate risks and ensure environmental safety.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.

  • Clean: Carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent.

Disposal Plan:

  • Chemical Waste: All unused this compound and materials contaminated with it should be collected in a clearly labeled, sealed container.

  • Licensed Disposal: The waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Container Disposal: Empty containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G prep Preparation (in Fume Hood) use Experimental Use (e.g., Cell Treatment) prep->use spill Spill Response use->spill If Spill Occurs waste_collection Waste Collection (Sealed Container) use->waste_collection spill->waste_collection disposal Final Disposal (Licensed Facility) waste_collection->disposal ppe Wear Appropriate PPE ppe->prep ventilation Ensure Proper Ventilation ventilation->prep

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.